Cannabidivarinic acid
説明
特性
IUPAC Name |
2,4-dihydroxy-6-propylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-3-6-4-7(11)5-8(12)9(6)10(13)14/h4-5,11-12H,2-3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVVNGIVVYEIRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197022 | |
| Record name | 2,4-Dihydroxy-6-propylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4707-50-0 | |
| Record name | 2,4-Dihydroxy-6-propylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,4-dihydroxy-6-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dihydroxy-6-propylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Isolation of Cannabidivarinic Acid (CBDVA) from Cannabis sativa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabidivarinic acid (CBDVA) is a naturally occurring, non-psychoactive cannabinoid found in Cannabis sativa. As the acidic precursor to cannabidivarin (B1668262) (CBDV), CBDVA is gaining significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, anti-nausea, and anticonvulsant properties.[1] This technical guide provides an in-depth overview of the discovery of CBDVA, its biosynthetic pathway, and detailed methodologies for its extraction, isolation, and quantification from Cannabis sativa. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of minor cannabinoids.
Introduction: The Emergence of a Minor Cannabinoid
The scientific exploration of Cannabis sativa has historically focused on its most abundant constituents, primarily ∆⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD). However, with advancements in analytical techniques, attention is increasingly shifting towards the so-called "minor" cannabinoids, which, despite their lower concentrations, may possess unique and potent pharmacological activities. This compound (CBDVA) is one such compound that has emerged from relative obscurity.
First identified in 1977 by Japanese researchers, CBDVA is the carboxylic acid precursor to cannabidivarin (CBDV).[2][3] Like other acidic cannabinoids, CBDVA is synthesized in the trichomes of the cannabis plant and can be decarboxylated into its neutral counterpart, CBDV, through exposure to heat or light.[1][2] The distinct molecular structure of CBDVA, characterized by a propyl side chain instead of the pentyl chain found in cannabidiolic acid (CBDA), is responsible for its unique biological interactions.[2]
Biosynthesis of this compound
The biosynthesis of CBDVA is a complex enzymatic process that occurs within the glandular trichomes of the Cannabis sativa plant. The pathway begins with the convergence of the polyketide and the methylerythritol 4-phosphate (MEP) pathways.
The key precursors for the formation of varin-type cannabinoids, including CBDVA, are divarinic acid (DVA) and geranyl pyrophosphate (GPP).[4] Divarinic acid is formed from butyl-CoA through the action of polyketide synthase enzymes.[4] Geranyl pyrophosphate is synthesized via the MEP pathway.
The enzyme cannabigerovarinic acid synthase (CBGVAS) catalyzes the condensation of divarinic acid and geranyl pyrophosphate to form cannabigerovarinic acid (CBGVA).[4][5] CBGVA serves as the central precursor for the various varin-type cannabinoids.[5] Subsequently, the enzyme cannabidiolic acid synthase (CBDAS) facilitates the oxidative cyclization of CBGVA to yield this compound (CBDVA).[4]
Quantitative Data on CBDVA in Cannabis sativa
The concentration of CBDVA in Cannabis sativa can vary significantly depending on the cultivar (chemotype), growing conditions, and the part of the plant being analyzed. Generally, CBDVA is present in much lower concentrations than the major cannabinoids like THCA and CBDA.
Table 1: Concentration of CBDVA in Different Cannabis sativa Cultivars
| Cultivar/Chemotype | Plant Part | CBDVA Concentration (% w/w) | Analytical Method | Reference |
| High-CBDVA Genotype | Flower | 0.20 | HPLC-UV | [6] |
| Low-CBDVA Genotype | Flower | 0.02 | HPLC-UV | [6] |
| "Amnesia S5" | Inflorescence | 0.03 | LC-HRMS | [7] |
| "Lebi 2" | Inflorescence | 0.03 | LC-HRMS | [7] |
| Commercial Cultivars | Vegetative Shoots | 0.0006 - 0.012 (µg/g FW) | HPLC | [4] |
Table 2: Yield and Purity of Cannabinoids from Extraction and Purification Processes
| Cannabinoid | Starting Material | Extraction Method | Purification Method | Yield (%) | Purity (%) | Reference |
| CBDA | Hemp Extract | Supercritical CO2 | Centrifugal Partition Chromatography | >85 | >95 | Not specified in snippet |
| CBD | Hemp Inflorescences | Supercritical CO2 | Sequential Chromatography & Crystallization | 52 | >99 | [8] |
| THCA | Cannabis Extract | Not specified | Flash Chromatography (Normal Phase) | 34.6 | 99.8 | Not specified in snippet |
| THCA | Cannabis Extract | Not specified | Flash Chromatography (Reversed-Phase) | 17 | 98.8 | Not specified in snippet |
Note: Data specifically detailing the yield and purity of isolated CBDVA is limited in the currently available literature. The data for other cannabinoids is provided for comparative context.
Experimental Protocols
Extraction of Cannabinoids from Cannabis sativa
This protocol describes a general method for the extraction of cannabinoids, including CBDVA, from dried Cannabis sativa plant material.
Materials:
-
Dried and ground Cannabis sativa flower or biomass
-
Ethanol (B145695) (96% or higher), chilled to -20°C
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Combine the dried, ground cannabis material with chilled ethanol in a 1:10 (w/v) ratio in a suitable container.
-
Agitate the mixture for 1 hour at a low temperature to facilitate the extraction of cannabinoids while minimizing the co-extraction of chlorophyll (B73375) and waxes.
-
Filter the mixture through a Buchner funnel under vacuum to separate the ethanolic extract from the plant material.
-
Wash the plant material with a small volume of chilled ethanol to recover any remaining cannabinoids.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C to prevent decarboxylation of the acidic cannabinoids.
-
The resulting crude extract can then be subjected to further purification.
Isolation and Purification of CBDVA by Flash Chromatography
Materials:
-
Crude cannabis extract
-
Silica (B1680970) gel for normal-phase chromatography or C18 silica for reversed-phase chromatography
-
Flash chromatography system with a UV detector
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate (B1210297) for normal-phase; methanol (B129727), water, formic acid for reversed-phase)
-
Collection tubes
Procedure:
-
Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Column Packing: Pack a flash chromatography column with the appropriate stationary phase (silica gel or C18).
-
Equilibration: Equilibrate the column with the initial mobile phase.
-
Loading: Load the dissolved extract onto the column.
-
Elution (Reversed-Phase Example):
-
Begin elution with a mobile phase of methanol and water with 0.1% formic acid (e.g., 70:30 v/v).
-
Gradually increase the proportion of methanol to elute compounds of increasing polarity.
-
Monitor the eluent using a UV detector at a wavelength of approximately 225 nm.[4]
-
Collect fractions based on the chromatogram peaks. CBDVA is expected to elute in the acidic cannabinoid fraction.
-
-
Fraction Analysis: Analyze the collected fractions using an analytical technique such as HPLC-UV or LC-MS to identify the fractions containing CBDVA.
-
Pooling and Evaporation: Pool the fractions containing pure CBDVA and evaporate the solvent under reduced pressure to obtain the isolated compound.
Quantification of CBDVA by HPLC-UV
This protocol outlines a method for the quantitative analysis of CBDVA in cannabis extracts.
Materials:
-
Cannabis extract
-
CBDVA analytical standard
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile (B52724) and water with 0.1% formic acid
-
Volumetric flasks and pipettes
Procedure:
-
Standard Preparation: Prepare a stock solution of the CBDVA analytical standard in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Accurately weigh a portion of the cannabis extract and dissolve it in a known volume of methanol. Filter the solution through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 analytical column
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start with 70% acetonitrile and increase to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 225 nm[4]
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the CBDVA standard against its concentration. Determine the concentration of CBDVA in the sample by comparing its peak area to the calibration curve.
Visualizations
Conclusion
This compound represents a promising area of cannabinoid research. Understanding its biosynthesis and developing robust methods for its isolation and quantification are critical steps towards unlocking its full therapeutic potential. While the isolation of minor cannabinoids like CBDVA can be challenging due to their low abundance, the application of modern chromatographic techniques offers a viable path to obtaining high-purity material for further investigation. This guide provides a foundational framework for researchers to build upon as the scientific community continues to explore the diverse chemical landscape of Cannabis sativa.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of cannabinoids from Cannabis sativa using 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused produc… [ouci.dntb.gov.ua]
- 6. Profiling Cannabinoid Contents and Expression Levels of Corresponding Biosynthetic Genes in Commercial Cannabis (Cannabis sativa L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond Δ9-tetrahydrocannabinol and cannabidiol: chemical differentiation of cannabis varieties applying targeted and untargeted analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Hemp to CBD Crystals: A Scaled-Up Procedure for the Selective Extraction, Isolation, and Purification of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis Pathway of Cannabidivarinic Acid (CBDVA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of Cannabidivarinic Acid (CBDVA), a propyl homolog of Cannabidiolic Acid (CBDA). Found as a minor cannabinoid in Cannabis sativa, CBDVA is the acidic precursor to the pharmacologically relevant compound Cannabidivarin (CBDV). Understanding its synthesis is crucial for metabolic engineering, synthetic biology applications, and the development of novel therapeutics. This document details the enzymatic steps, precursor molecules, and relevant methodologies used to elucidate this pathway.
Core Biosynthesis Pathway
The biosynthesis of CBDVA is a multi-step enzymatic process that originates from primary metabolic precursors. The pathway can be divided into three principal stages: the formation of the polyketide moiety (divarinic acid), the synthesis of the central precursor (cannabigerovarinic acid), and the final oxidative cyclization to yield CBDVA.
Stage 1: Formation of Divarinic Acid (DA)
The pathway begins with precursors from fatty acid biosynthesis.[1] Specifically, butyl-CoA serves as the starter unit for the propyl cannabinoid series.[1][2] A Type III polyketide synthase (PKS) enzyme catalyzes the sequential condensation of one molecule of butyl-CoA with three molecules of malonyl-CoA.[3] This reaction forms a linear polyketide intermediate. Subsequently, this intermediate undergoes an intramolecular aldol (B89426) condensation reaction, which is catalyzed by the enzyme olivetolic acid cyclase (OAC), to produce divarinic acid (DA).[3][4]
Stage 2: Formation of Cannabigerovarinic Acid (CBGVA)
Divarinic acid is the aromatic precursor that is prenylated to form the first cannabinoid acid in this pathway. The enzyme geranylpyrophosphate:divarinate geranyltransferase, a type of aromatic prenyltransferase, catalyzes the attachment of a geranyl group from geranyl diphosphate (B83284) (GPP) to the divarinic acid molecule.[5][6] GPP itself is synthesized via the methylerythritol 4-phosphate (MEP) pathway.[1] The product of this key reaction is cannabigerovarinic acid (CBGVA), which is the central precursor for all varin-type cannabinoids.[2][7][8] The same synthase enzyme that produces cannabigerolic acid (CBGA) from olivetolic acid is responsible for this conversion, demonstrating substrate promiscuity.[1]
Stage 3: Oxidative Cyclization to this compound (CBDVA)
In the final and determinative step, the central precursor CBGVA is converted into CBDVA through an oxidative cyclization of its monoterpene moiety.[2] This reaction is catalyzed by the enzyme Cannabidiolic acid synthase (CBDAS).[2][9] CBDAS is a flavinylated oxidase that facilitates the stereospecific cyclization required to form the characteristic structure of CBDVA.[10] The same enzyme is responsible for converting CBGA to CBDA, indicating that the final product is determined by the structure of the precursor (CBGVA vs. CBGA) available to the enzyme.[7]
Visualization of the CBDVA Biosynthesis Pathway
Quantitative Data from Heterologous Production
While kinetic data for individual enzymatic steps in Cannabis sativa is scarce, significant progress has been made in producing CBDVA and related cannabinoids in heterologous systems, such as the yeast Saccharomyces cerevisiae. These studies provide valuable quantitative benchmarks for pathway efficiency and optimization.
| Compound | Host Organism | Precursor(s) | Titer / Yield | Reference |
| This compound (CBDVA) | Saccharomyces cerevisiae | Butanoic Acid | 6.0 µg/L | [11] |
| Δ⁹-Tetrahydrocannabivarinic Acid (THCVA) | Saccharomyces cerevisiae | Butanoic Acid | 4.8 mg/L | [11] |
| Olivetolic Acid (OA) | Yarrowia lipolytica | Hexanoic Acid | 9.18 mg/L | [12][13] |
Experimental Protocols and Methodologies
The elucidation of the CBDVA biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. The following sections describe the general methodologies for the key experiments involved.
Heterologous Expression of Biosynthetic Enzymes
To study individual enzymes in isolation, genes from C. sativa are cloned and expressed in a heterologous host system that does not produce cannabinoids.
Objective: To produce and purify active cannabinoid synthase enzymes (e.g., CBDAS) for in vitro characterization.
General Protocol:
-
Gene Cloning: The coding sequence for the target enzyme (e.g., CBDAS) is amplified from C. sativa cDNA via PCR.
-
Vector Construction: The amplified gene is cloned into an appropriate expression vector suitable for the chosen host (e.g., E. coli, Pichia pastoris, or insect cells). The vector often includes an affinity tag (e.g., His-tag) to facilitate purification.
-
Host Transformation: The expression vector is transformed into the host cells.
-
Protein Expression: Host cells are cultured under conditions that induce the expression of the recombinant protein.
-
Purification: Cells are harvested and lysed. The target enzyme is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Verification: The purity and identity of the enzyme are confirmed using SDS-PAGE and Western blot analysis.[14]
In Vitro Enzyme Assays
Once purified, recombinant enzymes are used in controlled in vitro reactions to confirm their function and substrate specificity.
Objective: To demonstrate the conversion of CBGVA to CBDVA by the CBDAS enzyme.
General Protocol:
-
Reaction Setup: A reaction mixture is prepared in a suitable buffer (pH can influence product specificity).[15] The mixture contains the purified CBDAS enzyme and the substrate, CBGVA.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: The reaction is stopped, typically by adding an organic solvent (e.g., ethyl acetate (B1210297) or methanol) which also serves to extract the cannabinoids.
-
Sample Preparation: The organic layer is separated, evaporated to dryness, and the residue is redissolved in a solvent compatible with the analytical method (e.g., methanol).
-
Analysis: The products are analyzed and quantified using HPLC or LC-MS.[2]
Analytical Detection and Quantification
High-Performance Liquid Chromatography (HPLC) is the standard method for separating, identifying, and quantifying cannabinoids.
Objective: To identify and quantify the CBDVA produced in an enzyme assay or extracted from plant material.
General Protocol:
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV detector is used.
-
Mobile Phase: A gradient elution is typically performed using a mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: Cannabinoids are monitored at a specific UV wavelength, often around 225 nm.[2]
-
Identification: The retention time of the product peak is compared to that of a certified CBDVA analytical standard.
-
Quantification: A calibration curve is generated using known concentrations of the analytical standard. The concentration of CBDVA in the sample is determined by comparing its peak area to the calibration curve.
Visualization of Experimental Workflow
References
- 1. trichomeanalytical.com [trichomeanalytical.com]
- 2. Profiling Cannabinoid Contents and Expression Levels of Corresponding Biosynthetic Genes in Commercial Cannabis (Cannabis sativa L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thegreennurseeducator.com [thegreennurseeducator.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. vaping360.com [vaping360.com]
- 8. secretnature.com [secretnature.com]
- 9. researchgate.net [researchgate.net]
- 10. Cannabidiolic-acid synthase, the chemotype-determining enzyme in the fiber-type Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biosynthesis of cannabinoid precursor olivetolic acid in genetically engineered Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
The Interaction of Cannabidivarinic Acid (CBDVA) with the Endocannabinoid System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabidivarinic acid (CBDVA) is a naturally occurring cannabinoid acid found in the Cannabis sativa plant and serves as the acidic precursor to the non-psychoactive phytocannabinoid cannabidivarin (B1668262) (CBDV). While research into the therapeutic potential of major cannabinoids like THC and CBD has been extensive, the pharmacological profile of minor cannabinoids, including their acidic forms, is an emerging area of significant interest. This technical guide provides a comprehensive overview of the current understanding of CBDVA's interaction with the endocannabinoid system (ECS). It synthesizes available quantitative data, details relevant experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows. The evidence suggests that CBDVA's engagement with the ECS is likely multifaceted, extending beyond the classical cannabinoid receptors to include other key regulatory proteins. This document aims to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic utility of CBDVA.
Introduction to the Endocannabinoid System
The endocannabinoid system (ECS) is a ubiquitous and complex signaling network that plays a crucial role in maintaining physiological homeostasis. It is comprised of three primary components:
-
Endocannabinoids: Endogenously produced lipid-based neurotransmitters, with the most well-studied being anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).
-
Cannabinoid Receptors: G protein-coupled receptors (GPCRs) that are activated by endocannabinoids and phytocannabinoids. The two primary cannabinoid receptors are the CB1 and CB2 receptors.
-
Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids, principally fatty acid amide hydrolase (FAAH) which degrades AEA, and monoacylglycerol lipase (B570770) (MAGL) which degrades 2-AG.
Beyond these core components, the "expanded ECS" or "endocannabinoidome" includes other receptors, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) and the orphan G protein-coupled receptor 55 (GPR55), which are also modulated by cannabinoids.
CBDVA Interaction with Core ECS Components
Direct quantitative data on the binding affinity and functional activity of CBDVA at the primary cannabinoid receptors and its effect on the key metabolic enzymes of the ECS is limited in the current scientific literature. However, inferences can be drawn from studies on its decarboxylated analogue, CBDV, and other cannabinoid acids.
Cannabinoid Receptors: CB1 and CB2
Available research indicates that CBDV, the neutral counterpart to CBDVA, exhibits a low binding affinity for both CB1 and CB2 receptors.[1] This suggests that CBDVA is unlikely to be a potent direct agonist or antagonist at these sites. It is more likely to act as a modulator of the endocannabinoid system through other mechanisms rather than direct engagement with the orthosteric sites of CB1 and CB2 receptors.[1]
Table 1: Comparative Binding Affinities (Ki) of Various Cannabinoids at CB1 and CB2 Receptors
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Reference |
| Δ⁹-THC | 25.1 | 35.2 | [2] |
| Anandamide (AEA) | 239.2 | 439.5 | [2] |
| CBDV | >10,000 | >10,000 | Inferred from[1] |
| CBDVA | Data Not Available | Data Not Available |
Note: The binding affinity of CBDV is reported to be low, with specific Ki values often not determined due to weak interaction.
Endocannabinoid Metabolic Enzymes: FAAH and MAGL
The potential for CBDVA to inhibit the primary enzymes responsible for endocannabinoid degradation, FAAH and MAGL, remains an area for further investigation. Inhibition of these enzymes would lead to an increase in the endogenous levels of anandamide and 2-AG, respectively, thereby indirectly modulating cannabinoid receptor activity. While there is a lack of specific IC50 values for CBDVA, studies on other cannabinoids provide a rationale for investigating this potential mechanism of action.
Table 2: Comparative Inhibition (IC50) of FAAH and MAGL by Cannabinoids
| Compound | FAAH IC50 (µM) | MAGL IC50 (µM) | Reference |
| JZL195 (Dual Inhibitor) | ~0.008 (human) | ~0.004 (human) | [3] |
| Arachidonoyl serinol | >100 | 73 | [4] |
| CBDVA | Data Not Available | Data Not Available |
CBDVA Interaction with the Expanded Endocannabinoidome
Evidence suggests that the pharmacological activity of many non-psychoactive cannabinoids, including likely CBDVA, is mediated through interactions with targets beyond the classical CB1 and CB2 receptors.
Transient Receptor Potential Vanilloid 1 (TRPV1)
TRPV1 is a non-selective cation channel that plays a critical role in the detection and modulation of pain and inflammation. Several cannabinoids, including endocannabinoids and phytocannabinoids, have been shown to activate and subsequently desensitize TRPV1 channels.[5][6] Studies on various cannabinoids suggest that CBDVA is a likely candidate for TRPV1 agonism.[5]
Table 3: Functional Activity (EC50) of Cannabinoids at TRPV1
| Compound | TRPV1 EC50 (µM) | Reference |
| Capsaicin (B1668287) | ~0.1-1 | [5] |
| Anandamide (AEA) | ~1-5 | [6] |
| CBDV | ~56 | [7] |
| CBDVA | Data Not Available |
Orphan G Protein-Coupled Receptor 55 (GPR55)
GPR55 is an orphan receptor that has been implicated in various physiological processes, including bone physiology, inflammation, and neuropathic pain. The role of cannabinoids as ligands for GPR55 is a subject of ongoing research with some conflicting reports.[8][9] While some studies suggest activation by certain cannabinoids, others have not observed this effect. The interaction of CBDVA with GPR55 is yet to be determined.
Signaling Pathways
The interaction of CBDVA with its potential molecular targets would initiate distinct downstream signaling cascades.
Cannabinoid Receptor Signaling
Should CBDVA exhibit any activity at CB1 or CB2 receptors, it would likely modulate the canonical Gi/o-protein coupled pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
TRPV1 Signaling
Activation of the TRPV1 channel by an agonist like CBDVA would lead to an influx of cations, primarily Ca2+, into the cell. This increase in intracellular calcium concentration would trigger various downstream signaling events, including the activation of protein kinases and modulation of gene expression, ultimately influencing cellular responses related to pain and inflammation.
GPR55 Signaling
If CBDVA were to activate GPR55, it would likely engage Gαq and Gα12/13 signaling pathways. This would lead to the activation of phospholipase C (PLC) and RhoA, respectively, resulting in increased intracellular calcium and modulation of the actin cytoskeleton.
Experimental Protocols
To elucidate the precise pharmacological profile of CBDVA, a series of in vitro experiments are necessary. The following are detailed methodologies for key assays.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity (Ki) of CBDVA for CB1 and CB2 receptors.
-
Objective: To quantify the ability of CBDVA to displace a known radiolabeled cannabinoid ligand from CB1 and CB2 receptors.
-
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP55,940).
-
CBDVA.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Non-specific binding control (e.g., WIN55,212-2).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate cell membranes with varying concentrations of CBDVA and a fixed concentration of the radioligand.
-
In parallel, incubate membranes with the radioligand and a high concentration of a non-specific competitor to determine non-specific binding.
-
After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of CBDVA.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
FAAH and MAGL Inhibition Assay (Substrate Hydrolysis)
This assay measures the ability of CBDVA to inhibit the enzymatic activity of FAAH and MAGL.
-
Objective: To determine the IC50 value of CBDVA for the inhibition of FAAH and MAGL.
-
Materials:
-
Recombinant human FAAH or MAGL, or cell/tissue homogenates containing these enzymes.
-
Fluorogenic or chromogenic substrate for FAAH (e.g., arachidonoyl-7-amino-4-methylcoumarin) or MAGL (e.g., 4-nitrophenyl acetate).
-
CBDVA.
-
Assay buffer.
-
Microplate reader (fluorescence or absorbance).
-
-
Procedure:
-
Pre-incubate the enzyme with varying concentrations of CBDVA.
-
Initiate the reaction by adding the substrate.
-
Monitor the production of the fluorescent or chromogenic product over time using a microplate reader.
-
Calculate the initial reaction velocities.
-
Determine the percentage of inhibition for each CBDVA concentration.
-
Plot the percentage of inhibition against the logarithm of the CBDVA concentration to determine the IC50 value.
-
TRPV1 Functional Assay (Calcium Influx)
This assay assesses the ability of CBDVA to activate the TRPV1 channel.
-
Objective: To determine the EC50 value of CBDVA for TRPV1 activation.
-
Materials:
-
HEK293 cells stably expressing human TRPV1.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
CBDVA.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium).
-
Positive control (e.g., capsaicin).
-
Fluorescence microplate reader or fluorescence microscope.
-
-
Procedure:
-
Load the TRPV1-expressing cells with the calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of CBDVA to the cells.
-
Measure the change in fluorescence intensity, which corresponds to the influx of intracellular calcium.
-
Plot the change in fluorescence against the logarithm of the CBDVA concentration to determine the EC50 value.
-
Conclusion and Future Directions
This compound (CBDVA) represents a compelling but understudied phytocannabinoid with potential therapeutic relevance. Based on the pharmacology of its decarboxylated analog, CBDV, and other cannabinoid acids, it is hypothesized that CBDVA's interaction with the endocannabinoid system is likely to be subtle and indirect, potentially involving modulation of TRPV1 channels and endocannabinoid-metabolizing enzymes rather than direct, high-affinity binding to CB1 and CB2 receptors.
To fully elucidate the therapeutic potential of CBDVA, future research should prioritize:
-
Systematic in vitro characterization: Determining the binding affinities (Ki) of CBDVA at CB1 and CB2 receptors, its inhibitory potency (IC50) against FAAH and MAGL, and its functional activity (EC50) at TRPV1 and GPR55.
-
In vivo studies: Investigating the pharmacokinetic and pharmacodynamic properties of CBDVA in animal models of disease, particularly those related to pain, inflammation, and epilepsy, where other minor cannabinoids have shown promise.
-
Head-to-head comparisons: Directly comparing the pharmacological profiles of CBDVA and CBDV to understand the influence of the carboxylic acid group on activity and bioavailability.
A comprehensive understanding of CBDVA's interaction with the endocannabinoid system will be instrumental in unlocking its potential as a novel therapeutic agent and will contribute to the growing body of knowledge on the complex pharmacology of phytocannabinoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse TRPV1 responses to cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Understated Cannabinoid: A Technical Guide to the Natural Occurrence and Concentration of CBDVA in Hemp
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on Cannabidivarinic Acid (CBDVA), a Minor Cannabinoid with Emerging Significance.
This technical guide delves into the natural occurrence and concentration of this compound (CBDVA) in hemp (Cannabis sativa L.). As a homolog of cannabidiolic acid (CBDA), CBDVA is a non-psychoactive cannabinoid that, while typically present in low concentrations, is gaining attention for its potential therapeutic applications. This document provides a consolidated resource on CBDVA, including its biosynthesis, quantification in various hemp strains, and detailed analytical methodologies.
Natural Occurrence and Biosynthesis
This compound (CBDVA) is a naturally occurring cannabinoid found in Cannabis sativa L. It is the acidic precursor to cannabidivarin (B1668262) (CBDV) and is generally considered a minor cannabinoid, as it is typically found in lower concentrations compared to major cannabinoids like CBDA and tetrahydrocannabinolic acid (THCA).[1] The biosynthesis of CBDVA follows a pathway parallel to that of CBDA, originating from cannabigerovarinic acid (CBGVA).[1][2][3]
The key steps in the biosynthesis of CBDVA are:
-
Formation of Precursors: The pathway begins with the synthesis of divarinic acid from butyl-CoA through the action of polyketide cyclase enzymes.[2] In parallel, geranyl pyrophosphate (GPP) is produced via the mevalonate-dependent isoprenoid (MEP) pathway.
-
Synthesis of CBGVA: Cannabigerovarinic acid synthase (CBGVAS), a prenyltransferase, catalyzes the condensation of divarinic acid and GPP to form cannabigerovarinic acid (CBGVA).[2] CBGVA is the central precursor for the "varin" series of cannabinoids.[1][3]
-
Formation of CBDVA: The enzyme cannabidiolic acid synthase (CBDAS) facilitates the oxidative cyclization of CBGVA to produce this compound (CBDVA).[2]
The following diagram illustrates the biosynthetic pathway leading to CBDVA:
Caption: Biosynthetic pathway of this compound (CBDVA).
Concentration of CBDVA in Hemp Strains
The concentration of CBDVA in hemp is highly dependent on the genetic makeup of the cultivar, as well as environmental and cultivation factors.[4] While most commercial hemp strains have very low levels of CBDVA, specific genotypes have been identified that express this cannabinoid at significantly higher concentrations.
A study evaluating hemp genotypes from the USDA-ARS National Plant Germplasm System identified cultivars with notably different CBDVA levels. The following table summarizes the CBDVA concentrations found in selected high- and low-CBDVA hemp genotypes.
| Hemp Genotype | CBDVA Concentration (% dry mass) | Classification |
| G 33,212 'S1' | 0.20% | High-CBDVA |
| G 33,296 'Carolina Dream' | 0.19% | High-CBDVA |
| G 33,271 'WI-M-H-19-00100' | 0.15% | High-CBDVA |
| G 33349 'Carmagnola OP' | 0.04% | Low-CBDVA |
| G 33272 'WI-M-H-19-00101' | 0.03% | Low-CBDVA |
| G 33273 'WI-M-H-19-00102' | 0.02% | Low-CBDVA |
| Data sourced from a study on the role of CBDVA in aphid defense in Cannabis sativa.[5] |
Another study analyzing the decarboxylated form, CBDV, in five commercial cannabis cultivars found concentrations ranging from 0.006 to 0.12 µg/g in vegetative shoots, indicating the presence of its acidic precursor, CBDVA, in these strains.[2]
Experimental Protocols for CBDVA Analysis
Accurate quantification of CBDVA requires robust analytical methodologies. The following sections outline a general workflow and specific protocols for the extraction and analysis of CBDVA from hemp plant material.
Experimental Workflow
The overall workflow for the analysis of CBDVA in hemp involves sample preparation, extraction, and chromatographic analysis.
Caption: General experimental workflow for CBDVA analysis in hemp.
Sample Preparation and Extraction
Objective: To efficiently extract cannabinoids, including CBDVA, from the plant matrix while minimizing degradation.
Materials:
-
Dried and ground hemp flower or leaf material
-
Methanol (B129727), HPLC grade
-
Vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
Protocol:
-
Weigh approximately 100 mg of homogenized hemp material into a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes to enhance extraction efficiency.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid plant material.
-
Carefully collect the supernatant (the methanol extract).
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
Perform further dilutions with methanol as necessary to bring the analyte concentrations within the calibration range of the analytical instrument.
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify CBDVA using HPLC coupled with a UV or mass spectrometry detector.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 2.6 µm).
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A typical gradient might start at 70% A, ramping to 95% B over 10 minutes, followed by a hold and re-equilibration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: DAD at 220 nm and 270 nm, or MS in electrospray ionization (ESI) mode.
Method Validation: The analytical method should be validated according to ICH or other relevant guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Factors Influencing CBDVA Concentration
Several factors can influence the concentration of CBDVA in hemp plants:
-
Genetics: As demonstrated in the table above, the genetic makeup of the hemp cultivar is a primary determinant of its cannabinoid profile, including the potential to produce higher levels of CBDVA.
-
Environmental Conditions: Factors such as temperature, light intensity and duration, and soil composition can impact cannabinoid biosynthesis.
-
Harvest Time: The concentration of cannabinoids changes as the plant matures. The optimal harvest time for maximizing CBDVA content may differ between cultivars.
-
Post-Harvest Handling: Improper drying and storage can lead to the degradation of acidic cannabinoids like CBDVA through decarboxylation into their neutral counterparts (in this case, CBDV).
Conclusion
This compound is a minor cannabinoid with a natural occurrence in hemp that is largely dictated by the plant's genetics. While present in low concentrations in most commercial strains, specific cultivars with higher CBDVA content are being identified, opening avenues for further research into its potential applications. The analytical methodologies outlined in this guide provide a framework for the accurate quantification of CBDVA, which is essential for quality control, breeding programs, and pharmaceutical development. As research into minor cannabinoids continues to expand, a thorough understanding of the natural occurrence and chemistry of compounds like CBDVA will be crucial for unlocking their full potential.
References
- 1. naturaldos.com [naturaldos.com]
- 2. Profiling Cannabinoid Contents and Expression Levels of Corresponding Biosynthetic Genes in Commercial Cannabis (Cannabis sativa L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. secretnature.com [secretnature.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the adaptive role of this compound (CBDVA) in aphid defense in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
The Decarboxylation of Cannabidivarinic Acid: A Technical Guide to CBDV Synthesis and Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The conversion of cannabidivarinic acid (CBDVA) to cannabidivarin (B1668262) (CBDV) is a critical process in the isolation and study of this non-intoxicating cannabinoid. As research into the therapeutic potential of minor cannabinoids expands, a thorough understanding of the decarboxylation process is essential for the development of novel pharmaceuticals and research applications. This guide provides a comprehensive overview of the kinetics, experimental protocols, and analytical methods for the decarboxylation of CBDVA to CBDV, as well as an exploration of the known signaling pathways of the resulting compound.
The Chemistry of Decarboxylation: From CBDVA to CBDV
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) from a molecule, releasing carbon dioxide (CO₂). In the context of cannabinoids, this process converts the acidic forms, such as CBDVA, into their neutral, pharmacologically active counterparts, like CBDV.[1] This transformation is primarily induced by heat, although it can also occur slowly over time with exposure to light and oxygen.[2] The fundamental reaction is illustrated below:
**this compound (CBDVA) → Cannabidivarin (CBDV) + Carbon Dioxide (CO₂) **
The efficiency of this conversion is a function of both temperature and time.[3] Higher temperatures accelerate the reaction, but excessive heat can lead to the degradation of cannabinoids.[1] Therefore, precise control over these parameters is crucial to maximize the yield of CBDV while minimizing the formation of unwanted byproducts.
Kinetics of CBDVA Decarboxylation
The thermal conversion of CBDVA to CBDV follows pseudo-first-order kinetics.[2][4] This means that the rate of the reaction is directly proportional to the concentration of CBDVA. A key study on the thermo-chemical conversion of cannabinoid acids provides valuable quantitative data on this process.
Quantitative Data Summary
The following table summarizes the kinetic data for the decarboxylation of CBDVA at various temperatures, as derived from scientific literature.
| Temperature (°C) | Rate Equation | R² |
| 80 | y = 0.0108x + 0.2422 | 0.8880 |
| 100 | y = 0.0187x + 0.9568 | 0.9188 |
| 120 | y = 0.0253x + 1.8324 | 0.8551 |
Table 1: Kinetic parameters for the pseudo-first-order decarboxylation of CBDVA. The rate equation is presented in the form y = kx + c, where 'k' represents the rate constant.[2]
Studies have shown that the order of activation energies for the decarboxylation of various cannabinoid acids is CBCA > CBDA > CBDVA > CBGA, indicating that CBDVA decarboxylates more readily than cannabichromenic acid (CBCA) and cannabidiolic acid (CBDA), but less readily than cannabigerolic acid (CBGA).[2]
Experimental Protocols
This section details the methodologies for the controlled decarboxylation of CBDVA and the subsequent quantification of both CBDVA and CBDV using High-Performance Liquid Chromatography (HPLC).
Decarboxylation of CBDVA in a Laboratory Setting
This protocol is designed for the decarboxylation of CBDVA from a cannabis extract. To prevent oxidative degradation of the cannabinoids, the use of a vacuum oven is recommended.
Materials:
-
Cannabis extract containing CBDVA
-
Pyrex dish
-
Vacuum oven
-
Spatula
-
Ethanol (B145695) or Methanol (B129727) (HPLC grade)
-
Volumetric flasks
-
Syringe filters (0.45 µm PTFE)
-
HPLC vials
Procedure:
-
Sample Preparation: Weigh a precise amount of the cannabis extract and spread it in a thin, even layer (no more than 1/8 inch thick) onto a Pyrex dish using a spatula.[5]
-
Oven Setup: Place the Pyrex dish in a vacuum oven.
-
Heating: Heat the oven to the desired temperature (e.g., 120°C). Allow the extract to warm for approximately 20 minutes before applying a vacuum.[5]
-
Applying Vacuum: Close the vacuum oven's vent and open the vacuum valve to gradually reduce the pressure. Monitor the extract to prevent excessive bubbling.[5]
-
Decarboxylation: Maintain the set temperature and vacuum for the desired duration. The optimal time will depend on the temperature and the initial concentration of CBDVA. Based on kinetic data, at 120°C, significant conversion occurs. For complete decarboxylation, longer times may be necessary, which should be determined empirically.
-
Cooling: After the specified time, turn off the oven and allow it to cool to room temperature before releasing the vacuum.
-
Sample Dissolution: Once cooled, dissolve a precisely weighed amount of the decarboxylated extract in a known volume of HPLC-grade ethanol or methanol to a target concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Filtration: Filter the dissolved sample through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulate matter.
Quantification of CBDVA and CBDV by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a standard and reliable method for the simultaneous quantification of acidic and neutral cannabinoids.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., Ascentis® Express C18, 10 cm x 4.6 mm, 2.7 µm particle size) is commonly used.[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Gradient Elution: A typical gradient might start at 70% B, increasing to 95% B over several minutes to ensure separation of all cannabinoids.
-
Flow Rate: 1.5 mL/min.[6]
-
Column Temperature: 38°C.[6]
-
Detection Wavelength: 220 nm is suitable for detecting both CBDVA and CBDV.[6]
-
Injection Volume: 5 µL.
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of known concentrations for both CBDVA and CBDV in the mobile phase.
-
Sample Injection: Inject the prepared sample and calibration standards into the HPLC system.
-
Data Analysis: Identify and quantify the peaks corresponding to CBDVA and CBDV in the sample chromatogram by comparing their retention times and UV spectra to those of the standards. Construct a calibration curve for each analyte to determine their concentrations in the sample.
Visualizing the Process and Pathways
Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample preparation to data analysis for the decarboxylation of CBDVA and quantification of CBDV.
CBDV Signaling Pathways
CBDV interacts with several components of the endocannabinoid system and other related signaling pathways. This diagram illustrates some of the key interactions of CBDV at the cellular level.
CBDV has been shown to be an agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, leading to an influx of calcium ions (Ca²⁺) and subsequent activation of downstream signaling molecules like Protein Kinase C (PKC).[7] This interaction is also associated with a desensitization of the TRPV1 receptor.[7] Furthermore, CBDV acts as an antagonist at the G protein-coupled receptor 55 (GPR55), where it can inhibit the phosphorylation of ERK1/2 induced by the GPR55 agonist L-α-lysophosphatidylinositol (LPI).[8] CBDV has also been suggested to inhibit the adenylyl cyclase-cAMP pathway, which can modulate neuronal excitability.[7]
Conclusion
The decarboxylation of this compound to cannabidivarin is a fundamental process for the study and production of this promising cannabinoid. A comprehensive understanding of the reaction kinetics, coupled with robust and validated experimental protocols for both the conversion and subsequent analysis, is paramount for researchers and drug development professionals. The methodologies and data presented in this guide provide a solid foundation for the efficient and reproducible synthesis and quantification of CBDV, paving the way for further exploration of its therapeutic potential. The elucidation of its signaling pathways further underscores the importance of pure, well-characterized CBDV for in vitro and in vivo studies.
References
- 1. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 2. Thermo-chemical conversion kinetics of cannabinoid acids in hemp (Cannabis sativa L.) using pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ultimate Guide to Decarboxylation: How to Decarb Weed [weedmaps.com]
- 4. Thermo-chemical conversion kinetics of cannabinoid acids in hemp (Cannabis sativa L.) using pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utah.gov [utah.gov]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Early Research on the Therapeutic Potential of Cannabidivarinic Acid (CBDVA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidivarinic acid (CBDVA), a naturally occurring cannabinoid carboxylic acid found in the cannabis plant, is emerging as a compound of significant interest for its therapeutic potential. As the acidic precursor to cannabidivarin (B1668262) (CBDV), CBDVA is non-psychoactive and is being investigated for a range of pharmacological activities, including anticonvulsant, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the early preclinical research on CBDVA, presenting quantitative data, detailed experimental methodologies, and insights into its mechanisms of action to support further scientific inquiry and drug development efforts.
Pharmacokinetics
Understanding the pharmacokinetic profile of CBDVA is crucial for designing and interpreting preclinical and clinical studies. Early in vivo research in mouse models has provided initial data on its absorption, distribution, and elimination.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of CBDVA following intraperitoneal (i.p.) administration in a mouse model.
| Parameter | Value | Animal Model | Administration Route | Reference |
| Plasma t_max | 15 min | Mouse | Intraperitoneal | [1] |
| Plasma t_1/2 | 49 min | Mouse | Intraperitoneal | [1] |
| Brain t_max | 30 min | Mouse | Intraperitoneal | [1] |
| Brain t_1/2 | 19 min | Mouse | Intraperitoneal | [1] |
| Brain-Plasma Ratio | 0.02 | Mouse | Intraperitoneal | [1] |
Experimental Protocol: Pharmacokinetic Analysis in Mice
Objective: To determine the plasma and brain pharmacokinetic profile of CBDVA following intraperitoneal administration in mice.
Materials:
-
This compound (CBDVA) isolate
-
Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)
-
Male C57BL/6J mice (8-10 weeks old)
-
Intraperitoneal injection needles and syringes
-
Blood collection tubes (containing anticoagulant)
-
Brain tissue homogenization equipment
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Compound Preparation: Prepare a stock solution of CBDVA in the chosen vehicle at a concentration suitable for intraperitoneal administration.
-
Animal Dosing: Administer a single dose of CBDVA (e.g., 100 mg/kg) via intraperitoneal injection to a cohort of mice. A control group should receive the vehicle alone.
-
Sample Collection: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-administration, collect blood samples via cardiac puncture into tubes containing an anticoagulant. Immediately following blood collection, euthanize the animals and harvest the brains.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain: Weigh the harvested brains and homogenize them in a suitable buffer.
-
-
Bioanalysis: Extract CBDVA from the plasma and brain homogenates using an appropriate solvent extraction method. Analyze the concentration of CBDVA in the extracts using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma and brain concentrations of CBDVA over time. Calculate the key pharmacokinetic parameters (t_max, C_max, t_1/2, and brain-plasma ratio) using appropriate pharmacokinetic modeling software.
Anticonvulsant Potential
A significant area of investigation for CBDVA is its potential as an anticonvulsant, particularly for treatment-resistant forms of epilepsy such as Dravet syndrome.
Quantitative Anticonvulsant Data
Preclinical studies in a mouse model of Dravet syndrome have demonstrated the anticonvulsant efficacy of CBDVA.
| Endpoint | CBDVA Dose | Effect | Animal Model | Reference |
| Hyperthermia-induced seizures | 100 mg/kg (i.p.) | Anticonvulsant effect | Scn1a+/- mouse model of Dravet syndrome | [2] |
Experimental Protocol: Dravet Syndrome Mouse Model
Objective: To evaluate the anticonvulsant efficacy of CBDVA in a mouse model of Dravet syndrome.
Animal Model: Scn1a+/- mice, which carry a heterozygous loss-of-function mutation in the Scn1a gene, recapitulate key features of Dravet syndrome, including susceptibility to hyperthermia-induced seizures.
Procedure:
-
Animal Preparation: Use Scn1a+/- mice and their wild-type littermates as controls, typically between postnatal days 18-25.
-
Compound Administration: Administer CBDVA (e.g., 100 mg/kg) or vehicle via intraperitoneal injection.
-
Seizure Induction: Approximately 30-60 minutes after compound administration, induce hyperthermia by placing the mouse in a heated chamber or using a heat lamp. Monitor the core body temperature of the mouse continuously.
-
Seizure Scoring: Observe the mice for seizure activity. Seizures are typically scored based on a modified Racine scale, assessing the severity from mild (e.g., facial clonus) to severe (e.g., tonic-clonic seizures with loss of posture). Record the temperature at which the first seizure occurs and the duration and severity of the seizure.
-
Data Analysis: Compare the seizure threshold (temperature at seizure onset), seizure severity, and seizure duration between the CBDVA-treated and vehicle-treated groups. Statistical analysis, such as a t-test or ANOVA, should be used to determine the significance of the findings.
Mechanism of Action
Early research into the mechanism of action of CBDVA suggests that it interacts with key signaling pathways involved in neuronal excitability.
T-Type Calcium Channel Inhibition
CBDVA has been shown to inhibit T-type calcium channels, which play a role in regulating neuronal firing and are implicated in epilepsy.[3]
References
- 1. Comparative assessment of antimicrobial, antiradical and cytotoxic activities of cannabidiol and its propyl analogue cannabidivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions between cannabidiol and Δ9 -tetrahydrocannabinol in modulating seizure susceptibility and survival in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of Cannabidivarinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacokinetics and bioavailability of cannabidivarinic acid (CBDVA). As a naturally occurring cannabinoid acid in the cannabis plant, CBDVA is the carboxylic acid precursor to cannabidivarin (B1668262) (CBDV).[1] While research into its therapeutic potential is emerging, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for further drug development. This document synthesizes the available preclinical data, details relevant experimental methodologies, and provides visualizations to elucidate key processes.
Pharmacokinetic Profile of this compound
To date, the primary source of quantitative pharmacokinetic data for CBDVA comes from a preclinical study in mice conducted by Anderson et al. (2019).[2][3] This study provides valuable insights into the behavior of CBDVA following intraperitoneal administration.
Preclinical Data (Intraperitoneal Administration in Mice)
A study by Anderson et al. investigated the pharmacokinetic profiles of several phytocannabinoid acids, including CBDVA, in both plasma and brain tissue of mice following a 10 mg/kg intraperitoneal (i.p.) injection.[2][3] The key findings from this study are summarized in the table below.
Table 1: Pharmacokinetic Parameters of CBDVA in Mice Following Intraperitoneal Administration (10 mg/kg) [2][3]
| Parameter | Plasma | Brain |
| Tmax (Time to Maximum Concentration) | 15 min | 30 min |
| Cmax (Maximum Concentration) | Not explicitly stated in abstract | 0.8 ± 0.1 ng/mg brain tissue |
| t1/2 (Half-life) | 49 min | 19 min |
| Brain-Plasma Ratio | \multicolumn{2}{c | }{0.02} |
Data sourced from Anderson et al. (2019).[2][3]
These results indicate that CBDVA is rapidly absorbed into the systemic circulation following i.p. administration, with peak plasma concentrations reached within 15 minutes.[2][3] However, its penetration into the brain is limited, as evidenced by the low brain-to-plasma ratio of 0.02.[2][3][4] The elimination of CBDVA from both plasma and brain is also rapid, with half-lives of 49 and 19 minutes, respectively.[2][3] It is important to note that the neutral metabolite, CBDV, was not detected in either plasma or brain, suggesting that CBDVA does not undergo significant decarboxylation in vivo under these experimental conditions.[3]
Oral Bioavailability
Currently, there is a notable absence of published studies investigating the oral bioavailability and pharmacokinetics of CBDVA in any species, including humans. The low oral bioavailability of other cannabinoids, such as cannabidiol (B1668261) (CBD), is well-documented and is largely attributed to poor aqueous solubility and significant first-pass metabolism.[5][6] While acidic cannabinoids like CBDVA are suggested to have better absorption than their neutral counterparts, empirical data for CBDVA is lacking.[7]
In vitro studies using Caco-2 cell monolayers, a model of the intestinal epithelium, have been employed to assess the intestinal permeability of other cannabinoids like CBD and CBDV.[8][9][10] Such studies could provide preliminary insights into the potential absorption characteristics of CBDVA, but this has not yet been reported.
Human Pharmacokinetics
There are currently no available data on the pharmacokinetics or bioavailability of CBDVA in humans.
Experimental Protocols
This section details the methodologies that can be employed for the preclinical pharmacokinetic assessment of CBDVA, based on the study by Anderson et al. (2019) and other relevant literature.
Animal Model and Drug Administration
A standard preclinical model for pharmacokinetic studies involves the use of male C57BL/6J mice.[8]
Intraperitoneal (i.p.) Injection Protocol:
-
CBDVA Formulation: Prepare a solution of CBDVA in a suitable vehicle. Anderson et al. (2019) utilized a vegetable oil-based vehicle to enhance the solubility of the acidic cannabinoids.[11] An alternative vehicle commonly used is a mixture of ethanol, Tween 80 (a nonionic surfactant), and saline.[2]
-
Dosing: Administer a 10 mg/kg dose of the CBDVA solution via intraperitoneal injection into the lower right quadrant of the mouse's abdomen to avoid injury to vital organs.[12]
-
Sample Collection: Collect blood and brain tissue samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, and 240 minutes) to construct a concentration-time curve.[2]
Sample Preparation and Bioanalysis
Plasma Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., CBD-d3).
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a clean tube for analysis.
Brain Tissue Sample Preparation:
-
Homogenization: Homogenize the brain tissue in a suitable buffer.
-
Liquid-Liquid or Solid-Phase Extraction: Extract the cannabinoids from the homogenate using an appropriate solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) cartridge.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Analytical Method (LC-MS/MS):
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the sensitive and specific quantification of CBDVA in biological matrices.
Table 2: General LC-MS/MS Parameters for Acidic Cannabinoid Analysis
| Parameter | Typical Setting |
| Chromatography Column | C18 reversed-phase column |
| Mobile Phase | A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |
| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode |
| Mass Spectrometry | Triple quadrupole mass spectrometer |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
These are general parameters and should be optimized for the specific instrumentation and analytes.
Metabolism of this compound
Specific studies on the metabolism of CBDVA are not yet available. However, based on the metabolic pathways of other acidic cannabinoids like cannabidiolic acid (CBDA) and the neutral cannabinoid CBD, a putative metabolic pathway for CBDVA can be proposed.
Acidic cannabinoids are the biosynthetic precursors to neutral cannabinoids.[9] The primary metabolic route for cannabinoids in humans involves oxidation by cytochrome P450 (CYP450) enzymes in the liver, followed by conjugation with glucuronic acid. For CBD, the major metabolites are 7-hydroxy-CBD (7-OH-CBD) and 7-carboxy-CBD (7-COOH-CBD).
It is plausible that CBDVA undergoes similar metabolic transformations. The primary routes would likely involve hydroxylation of the propyl side chain and the terpene ring, followed by oxidation to carboxylic acids and subsequent glucuronidation.
Future Directions and Conclusion
The current understanding of the pharmacokinetics and bioavailability of CBDVA is in its infancy and relies heavily on a single preclinical study. To advance the therapeutic development of CBDVA, several key areas require further investigation:
-
Oral Pharmacokinetics: Studies determining the oral bioavailability and pharmacokinetic profile of CBDVA are critically needed.
-
Human Studies: The complete absence of human data necessitates well-designed clinical trials to understand the pharmacokinetics of CBDVA in humans.
-
Metabolism: Detailed in vitro and in vivo studies are required to elucidate the specific metabolic pathways of CBDVA and identify its major metabolites.
-
Formulation Development: Research into novel formulations to enhance the oral bioavailability of CBDVA is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Cannabidiol Isolated From Cannabis sativa L. Protects Intestinal Barrier From In Vitro Inflammation and Oxidative Stress [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels [frontiersin.org]
- 5. Chronic oral dosing of cannabidiol and cannabidiolic acid full-spectrum hemp oil extracts has no adverse effects in horses: a pharmacokinetic and safety study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological effects of cannabinoids on the Caco-2 cell culture model of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of intestinal absorption of five cannabinoids from an ethanolic CBD-rich hemp extract using Caco-2 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cannabinoids mediate opposing effects on inflammation-induced intestinal permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Plasma and brain pharmacokinetic profile of cannabidiol (CBD), cannabidivarine (CBDV), Δ9-tetrahydrocannabivarin (THCV)… [ouci.dntb.gov.ua]
- 11. academicworks.cuny.edu [academicworks.cuny.edu]
- 12. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
Unveiling the Potential of Cannabidivarinic Acid (CBDVA): A Technical Guide for Researchers
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the acidic cannabinoid precursor, cannabidivarinic acid (CBDVA). As the direct precursor to cannabidivarin (B1668262) (CBDV), CBDVA is a non-psychoactive compound found in the Cannabis sativa plant that is garnering increasing interest for its potential therapeutic applications.[1][2] This document provides a comprehensive overview of CBDVA, including its pharmacological effects, underlying signaling pathways, and detailed experimental protocols for its analysis.
Pharmacological Profile of CBDVA
Recent in vitro studies have begun to elucidate the pharmacological activities of CBDVA, highlighting its potential as a modulator of key cellular signaling pathways. Notably, CBDVA has been identified as an inhibitor of T-type calcium channels and an antagonist of the G-protein coupled receptor 55 (GPR55).[3][4]
Quantitative Pharmacological Data
The following table summarizes the key quantitative data from in vitro studies on CBDVA.
| Target | Assay Type | Species | Cell Line | Parameter | Value (µM) | Reference |
| Cav3.1 T-type Calcium Channel | Fluorescence-based | Human | HEK-293 | IC50 | 2 | [3][4][5] |
| Cav3.2 T-type Calcium Channel | Fluorescence-based | Human | HEK-293 | IC50 | 11 | [3][4][5] |
| GPR55 | AlphaScreen | Human | HEK-293 | Antagonism | - | [3][4] |
Potential Therapeutic Applications
The observed pharmacological activities of CBDVA suggest its potential in a range of therapeutic areas. Inhibition of T-type calcium channels is a known mechanism of action for some anti-epileptic drugs, indicating a potential role for CBDVA in seizure disorders.[1][3] Furthermore, antagonism of GPR55, a receptor implicated in inflammation and pain, suggests that CBDVA could be explored for its anti-inflammatory and analgesic properties.[3]
Biosynthesis of CBDVA
CBDVA is synthesized in the trichomes of the Cannabis sativa plant. The biosynthesis begins with cannabigerovarinic acid (CBGVA), the common precursor to the "varin" series of cannabinoids.[6] The enzyme cannabidiolic acid (CBDA) synthase catalyzes the conversion of CBGVA to CBDVA.
Figure 1: Biosynthesis of CBDVA from CBGVA.
Signaling Pathways of CBDVA
T-type Calcium Channel Inhibition
CBDVA has been shown to inhibit the activity of T-type calcium channels, specifically Cav3.1 and Cav3.2.[3][4][5] This inhibition reduces the influx of calcium ions (Ca2+) into the cell, which can modulate neuronal excitability.
Figure 2: CBDVA-mediated inhibition of T-type calcium channels.
GPR55 Antagonism
CBDVA acts as an antagonist at the GPR55 receptor.[3][4] GPR55 is known to signal through Gq and G12/13 proteins, leading to the activation of downstream effectors such as phospholipase C (PLC) and RhoA. By blocking this receptor, CBDVA can prevent the initiation of these signaling cascades.
Figure 3: Antagonism of GPR55 signaling by CBDVA.
Experimental Protocols
Extraction of CBDVA from Cannabis sativa
The following table outlines a general procedure for the extraction of CBDVA from plant material. Yields can vary significantly depending on the chemovar and extraction parameters.
| Step | Procedure | Notes |
| 1. Material Preparation | Dry and grind Cannabis sativa inflorescences. | Increased surface area improves extraction efficiency. |
| 2. Extraction | Perform percolation or maceration with 95% ethanol (B145695). | Percolation has been shown to yield higher recovery of total CBD.[7] |
| 3. Filtration | Filter the extract to remove plant debris. | |
| 4. Solvent Removal | Evaporate the ethanol under reduced pressure. | This concentrates the cannabinoid extract. |
| 5. Winterization | Dissolve the extract in ethanol, chill to -20°C for 48 hours, and filter to remove waxes and lipids. | |
| 6. Further Purification | Employ chromatographic techniques such as flash chromatography or preparative HPLC for higher purity. |
Note: The extraction of cannabinoids can yield varying results, with some studies reporting total CBD (including CBDA) recovery of around 63.5% for maceration and 80.1% for percolation.[7] Another study reported ethanol extraction yields for CBDVA/CBDV in the range of 5.8-28%.[8]
Quantification of CBDVA by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of CBDVA using HPLC with UV detection.
Figure 4: General workflow for HPLC quantification of CBDVA.
Instrumentation and Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 150 mm length).[9]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient appropriate for the separation of cannabinoids.
-
Detection Wavelength: Acidic cannabinoids like CBDVA show absorption maxima around 270 nm and 310 nm.[10]
-
Quantification: Generate a calibration curve using certified reference standards of CBDVA.
Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
For unambiguous identification and sensitive quantification, LC-MS is recommended.
Instrumentation and Conditions:
-
Instrument: Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is often suitable for acidic cannabinoids.
-
MS Method: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Data Analysis: Confirmation of CBDVA is based on the retention time and the mass-to-charge ratio (m/z) of the deprotonated molecule and its characteristic fragment ions.
This technical guide provides a foundational understanding of CBDVA for the scientific community. Further research is warranted to fully characterize its pharmacological profile and explore its therapeutic potential.
References
- 1. The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Recombinant Human T-type Calcium Channels by Δ9-Tetrahydrocannabinol and Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels [frontiersin.org]
- 4. The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. Diversity of molecular targets and signaling pathways for CBD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total cannabidiol (CBD) concentrations and yields from traditional extraction methods: Percolation vs. maceration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comprehensive comparison of industrial cannabinoid extraction techniques: Evaluation of the most relevant patents and studies at pilot scale [frontiersin.org]
- 9. cms.agr.wa.gov [cms.agr.wa.gov]
- 10. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Cannabidivarinic Acid (CBDVA) using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Cannabidivarinic Acid (CBDVA) in various sample matrices, including cannabis plant material and extracts. The described protocol utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity. This method is suitable for research, quality control, and regulatory compliance purposes in the pharmaceutical and cannabis industries.
Introduction
This compound (CBDVA) is a non-psychoactive cannabinoid carboxylic acid and a homolog of cannabidiolic acid (CBDA). As research into the therapeutic potential of minor cannabinoids expands, the need for reliable analytical methods for their quantification becomes increasingly critical. High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely accepted and reliable technique for the analysis of cannabinoids due to its ability to separate and quantify these compounds without the need for derivatization, which can cause degradation of the acidic forms.[1][2] This application note provides a comprehensive protocol for the determination of CBDVA, which can be readily implemented in a laboratory setting.
Experimental Protocol
Materials and Reagents
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (18 MΩ·cm ultra-pure)
-
Formic acid (LC-MS grade)
-
-
Standards:
-
Certified Reference Material (CRM) of this compound (CBDVA)
-
-
Equipment:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or Diode Array Detector (DAD)
-
Analytical balance
-
Vortex mixer
-
Sonicator bath
-
Centrifuge
-
Syringes (1-3 mL)
-
Syringe filters (0.22 µm or 0.45 µm PTFE or nylon)[3]
-
HPLC vials and caps
-
Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., Ascentis® Express C18, 10 cm x 4.6 mm, 2.7 µm)[4] |
| Mobile Phase A | Water with 0.1% Formic Acid[4][5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[6] |
| Gradient Program | Start at 70% B, ramp to 95% B over 8 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 228 nm[7] |
| Injection Volume | 10 µL |
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh a known amount of CBDVA certified reference material and dissolve it in methanol to achieve a final concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to create a calibration curve. A typical concentration range is 1 µg/mL to 100 µg/mL.[8]
Sample Preparation (Cannabis Flower)
-
Homogenization: Homogenize a representative sample of the cannabis flower to a fine powder.
-
Extraction: Accurately weigh approximately 200 mg of the homogenized plant material into a centrifuge tube. Add 10 mL of methanol.
-
Sonication: Sonicate the sample for 30 minutes in a sonicator bath to ensure complete extraction.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid plant material.
-
Filtration: Carefully transfer the supernatant to a clean vial. Filter the extract through a 0.22 µm syringe filter into an HPLC vial for analysis. Dilute the sample with methanol if the CBDVA concentration is expected to be outside the calibration range.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for this HPLC method, validated according to the International Council for Harmonisation (ICH) guidelines.[9][10]
| Parameter | Typical Value |
| Retention Time (RT) | ~ 4.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (%RSD) | < 2% |
Method Validation
This method should be fully validated in the user's laboratory to ensure its suitability for the intended application. Key validation parameters to assess include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[2][9]
Visualization
References
- 1. Cannabis Analysis by HPLC | SIELC Technologies [sielc.com]
- 2. mdpi.com [mdpi.com]
- 3. pickeringlabs.com [pickeringlabs.com]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Analysis of 17 Cannabinoids in Hemp and Cannabis [sigmaaldrich.com]
- 7. shimadzu.com [shimadzu.com]
- 8. pickeringlabs.com [pickeringlabs.com]
- 9. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Cannabidivarinic Acid (CBDVA) in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of Cannabidivarinic Acid (CBDVA) in human plasma. The method employs a straightforward protein precipitation extraction procedure, followed by chromatographic separation using a C18 reverse-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of CBDVA in plasma samples for pharmacokinetic studies, clinical research, and other applications.
Introduction
This compound (CBDVA) is a carboxylated precursor to the phytocannabinoid cannabidivarin (B1668262) (CBDV). As interest in the therapeutic potential of minor cannabinoids grows, the need for reliable analytical methods to quantify these compounds in biological matrices is critical. This document provides a comprehensive protocol for the extraction and quantification of CBDVA from human plasma, including detailed steps for sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental Protocol
This protocol outlines the necessary steps for the quantification of CBDVA in plasma, from sample preparation to data acquisition.
Materials and Reagents
-
Solvents: LC-MS grade methanol (B129727), acetonitrile (B52724), and water.
-
Reagents: LC-MS grade formic acid.
-
Standards: CBDVA certified reference material and a suitable deuterated internal standard (IS), such as CBD-d3 or THCA-d3.
-
Plasma: Blank human plasma with K2EDTA as anticoagulant.
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of CBDVA and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a mixture of methanol and water (50:50, v/v) to create working solutions for calibration standards and quality control samples.
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of approximately 0.5 to 50 ng/mL.
-
Quality Control Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, and high) within the calibration range.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples, calibration standards, and QC samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.[1][2]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is suitable for separation.
-
Mobile Phase A: Water with 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Injection Volume: 1 µL.[3]
-
Column Temperature: 40°C.
-
Gradient Elution: A representative gradient is as follows:
-
0-1.0 min: Hold at initial %B
-
1.0-5.0 min: Linear ramp to final %B
-
5.0-6.0 min: Hold at final %B
-
6.1-8.0 min: Return to initial %B and equilibrate. (Note: The gradient should be optimized for the specific column and system to ensure adequate separation from matrix components.)
-
Mass Spectrometry (MS) System:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode for acidic cannabinoids like CBDVA.
-
Ion Spray Voltage: -4500 V.
-
Source Temperature: Optimized for the specific instrument, typically between 300-550°C.
-
Gas Settings: Nebulizer, curtain, and collision gas pressures should be optimized according to the manufacturer's guidelines.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The following table summarizes the quantitative parameters for the LC-MS/MS analysis of CBDVA. These values may require optimization on the specific instrument being used.
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) | Collision Energy (eV) |
| CBDVA | 315.2 | 271.2 | 100 | -20 |
| CBDVA (Qualifier) | 315.2 | 193.1 | 100 | -35 |
| Internal Standard (e.g., THCA-d3) | 362.2 | 318.2 | 100 | -22 |
Experimental Workflow Diagram
Caption: Workflow for CBDVA quantification in plasma.
Conclusion
This application note provides a detailed LC-MS/MS protocol for the reliable quantification of CBDVA in human plasma. The described method is sensitive, selective, and utilizes a simple sample preparation technique, making it suitable for high-throughput analysis in a research setting. The provided parameters and workflow can be adapted and validated for specific laboratory instrumentation and research needs.
References
- 1. protocols.io [protocols.io]
- 2. Procedure to analyze cannabinoids in bovine plasma using solid phase extraction & UPLC MS/MS [protocols.io]
- 3. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cannabidivarinic Acid (CBDVA) Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidivarinic acid (CBDVA) is a naturally occurring cannabinoid found in the cannabis plant and is the acidic precursor to cannabidivarin (B1668262) (CBDV).[1] As research into the therapeutic potential of minor cannabinoids expands, the availability of high-purity reference standards for compounds like CBDVA is crucial for accurate analytical testing, potency determination, and chemovar identification.[2] This document provides detailed protocols for the synthesis, purification, and characterization of CBDVA to be used as a reference standard. Both a bio-enzymatic and a chemical synthesis route are described, followed by a comprehensive purification and analytical characterization protocol.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of CBDVA.
Table 1: Summary of Expected Yields for CBDVA Synthesis
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Expected Yield/Product Ratio |
| Enzymatic Synthesis | Cannabigerovarinic acid (CBGVA) | CBDA Synthase | ~83% conversion of CBGVA. Product ratio of approximately 9:1 CBCVA to CBDVA. |
| Chemical Synthesis | Divarinolic Acid, p-mentha-2,8-dien-1-ol | Lewis Acid (e.g., BF₃·OEt₂) | Yields for the direct synthesis of CBDVA are not widely reported, but are expected to be in the range of 30-50% based on similar cannabinoid syntheses. |
Table 2: Purity Analysis Pre- and Post-Purification
| Analytical Method | Purity of Crude Synthetic CBDVA | Purity of CBDVA Reference Standard (Post-Purification) |
| HPLC-UV | 50-70% | >98% |
| LC-MS | 50-70% | >98% |
Experimental Protocols
Protocol 1: Bio-Enzymatic Synthesis of CBDVA
This protocol is based on the enzymatic conversion of cannabigerovarinic acid (CBGVA) to CBDVA using cannabidiolic acid (CBDA) synthase.
Materials:
-
Cannabigerovarinic acid (CBGVA)
-
Purified CBDA synthase
-
Citrate (B86180) buffer (pH 5.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Soybean oil
-
Isopropanol
-
Reaction vessel
-
Tube rotator
Procedure:
-
Prepare the Aqueous Phase: Dissolve the purified CBDA synthase in a citrate buffer (pH 5.5) containing 10% DMSO.
-
Prepare the Oil Phase: Dissolve CBGVA in soybean oil to a final concentration of 5 g/L.
-
Set up the Biphasic Reaction: Combine the aqueous and oil phases in a 1:1 ratio in a reaction vessel.
-
Incubation: Place the reaction vessel on a tube rotator and agitate at 40 rpm at room temperature.
-
Monitoring the Reaction: Periodically stop the rotation and allow the phases to separate. Collect a small aliquot of the oil phase, dilute it with isopropanol, and analyze by HPLC to monitor the conversion of CBGVA to CBDVA and other products. The reaction is expected to proceed to approximately 83% conversion of CBGVA.
-
Reaction Quench and Extraction: Once the desired conversion is reached, separate the oil phase containing the CBDVA.
Protocol 2: Total Chemical Synthesis of CBDVA
This protocol outlines a potential chemical synthesis route for CBDVA based on established cannabinoid synthesis methodologies.
Part A: Synthesis of Divarinolic Acid
-
Materials: 3,5-dimethoxy-1-propylbenzene, N-bromosuccinimide (NBS), magnesium turnings, dry tetrahydrofuran (B95107) (THF), dry ice (solid CO₂), hydrochloric acid.
-
Bromination: React 3,5-dimethoxy-1-propylbenzene with NBS in a suitable solvent to introduce a bromine atom at the 2-position of the aromatic ring.
-
Grignard Reaction: Prepare a Grignard reagent by reacting the brominated intermediate with magnesium turnings in dry THF.
-
Carboxylation: Pour the Grignard reagent over crushed dry ice.
-
Acidification and Extraction: Acidify the reaction mixture with hydrochloric acid and extract the divarinolic acid with an organic solvent.
-
Purification: Purify the crude divarinolic acid by recrystallization or column chromatography.
Part B: Condensation to form CBDVA
-
Materials: Divarinolic acid, (+)-p-mentha-2,8-dien-1-ol, a Lewis acid catalyst (e.g., boron trifluoride etherate), and a dry, non-polar solvent (e.g., dichloromethane).
-
Reaction Setup: Dissolve divarinolic acid and (+)-p-mentha-2,8-dien-1-ol in the dry solvent under an inert atmosphere.
-
Catalysis: Cool the solution and slowly add the Lewis acid catalyst.
-
Reaction Progression: Allow the reaction to stir at a controlled temperature while monitoring its progress by TLC or HPLC.
-
Workup: Quench the reaction with water or a mild base, and extract the crude CBDVA with an organic solvent.
-
Purification: The crude product will require purification as described in Protocol 3.
Protocol 3: Purification of CBDVA by Preparative HPLC
Materials and Equipment:
-
Crude synthetic CBDVA
-
HPLC-grade solvents (e.g., ethanol (B145695), water, acetonitrile)
-
Preparative HPLC system with a UV detector
-
C18 preparative HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude CBDVA in the initial mobile phase solvent.
-
Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system to achieve good resolution between CBDVA and any impurities. A common mobile phase for cannabinoid acids is a gradient of water and ethanol or acetonitrile (B52724).
-
Scale-Up to Preparative Scale: Linearly scale up the analytical method to the preparative HPLC system, adjusting the flow rate and injection volume for the larger column.
-
Purification: Inject the dissolved crude CBDVA onto the preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the CBDVA peak as detected by the UV detector.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified CBDVA.
Protocol 4: Characterization of CBDVA Reference Standard
1. High-Performance Liquid Chromatography (HPLC-UV):
-
Purpose: To determine the purity of the CBDVA.
-
Method: Use a C18 analytical column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid). Detection is typically at 220 nm and 280 nm.
-
Analysis: The purity is determined by the area percentage of the CBDVA peak relative to all other peaks in the chromatogram.
2. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To confirm the molecular weight of CBDVA.
-
Method: Couple the HPLC system to a mass spectrometer.
-
Analysis: The mass spectrum should show a prominent ion corresponding to the molecular weight of CBDVA (330.42 g/mol ).
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of CBDVA.
-
Method: Dissolve the purified CBDVA in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the NMR spectra should be consistent with the known structure of CBDVA.
Visualizations
Caption: Biosynthetic pathway of CBDVA and other varin cannabinoids.
Caption: Workflow for the synthesis and characterization of CBDVA.
References
Application Notes and Protocols for In Vitro Determination of CBDVA Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidivarinic acid (CBDVA) is a non-psychoactive cannabinoid found in the cannabis plant that is gaining interest for its potential therapeutic properties, including its anti-inflammatory effects.[1][2] Preliminary research suggests that CBDVA may modulate the inflammatory response by interacting with various signaling pathways and inhibiting the production of pro-inflammatory mediators.[1] These application notes provide detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory activity of CBDVA, enabling researchers to elucidate its mechanisms of action and potential as a novel anti-inflammatory agent.
The described assays will assess the effects of CBDVA on key inflammatory markers and pathways, including:
-
Nitric Oxide (NO) Production: A key signaling molecule in inflammation.
-
Pro-inflammatory Cytokine Production: Focusing on Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Activity: Key enzymes in the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.
-
NF-κB and MAPK Signaling Pathways: Critical intracellular signaling cascades that regulate the expression of inflammatory genes.
Data Presentation
Quantitative data on the in vitro anti-inflammatory activity of CBDVA is currently limited in the scientific literature. The following tables provide a template for presenting such data and include illustrative examples from studies on other cannabinoids, such as Cannabidiol (B1668261) (CBD), to provide a comparative context.
Table 1: Inhibition of Nitric Oxide (NO) Production by Cannabinoids in LPS-Stimulated Macrophages
| Compound | Cell Line | IC50 (µM) | % Inhibition at a Given Concentration | Reference |
| CBDVA | RAW 264.7 | Data not available | Data not available | |
| CBD | RAW 264.7 | ~5 | 72.52% at 5 µM | [3] |
| THC | Peritoneal Macrophages | >10 | ~50% at 7 µg/mL | [4] |
Table 2: Inhibition of Pro-Inflammatory Cytokine Production by Cannabinoids
| Compound | Cytokine | Cell Line | IC50 (µM) | % Inhibition at a Given Concentration | Reference |
| CBDVA | TNF-α | Data not available | Data not available | Data not available | |
| CBDVA | IL-6 | Data not available | Data not available | Data not available | |
| CBD | TNF-α | BV-2 Microglia | - | Significant decrease | [5] |
| CBD | IL-6 | BV-2 Microglia | - | Significant decrease | [5] |
| CBD | IL-1β | Human Monocytes | - | 37% at 10 µM (TLR1-activated) | [6] |
Table 3: Inhibition of COX and 5-LOX Enzymes by Cannabinoids
| Compound | Enzyme | IC50 (µM) | % Inhibition at a Given Concentration | Reference |
| CBDVA | COX-1 | Data not available | Data not available | |
| CBDVA | COX-2 | Data not available | Data not available | |
| CBDVA | 5-LOX | Data not available | Data not available | |
| CBDA | COX-2 | 2.2 | - | [5] |
| Various Cannabinoids | COX-1/COX-2 | 170 - 2000 | - | [7] |
Experimental Protocols
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the concentration of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants as an indicator of NO production by macrophages.
Workflow for Nitric Oxide (NO) Production Assay
Caption: Workflow for determining nitric oxide production using the Griess assay.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
CBDVA stock solution
-
Griess Reagent System (e.g., from Promega)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[4]
-
Pre-treat the cells with various concentrations of CBDVA for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) to induce inflammation.[4]
-
After incubation, collect the cell culture supernatants.
-
Perform the Griess assay according to the manufacturer's instructions. This typically involves adding sulfanilamide (B372717) solution followed by N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution to the supernatants and standards.[8][9]
-
Measure the absorbance at 540-550 nm using a microplate reader.[9]
-
Calculate the nitrite concentration in the samples by comparing the absorbance to a standard curve of known nitrite concentrations.
Pro-inflammatory Cytokine Production (ELISA)
This protocol quantifies the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).
Workflow for Cytokine ELISA
Caption: General workflow for a sandwich ELISA to measure cytokine production.
Materials:
-
Cell culture supernatants (prepared as in the Griess assay)
-
ELISA kits for TNF-α, IL-6, and IL-1β (e.g., from BioLegend or PeproTech)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent
-
Microplate reader
Protocol:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.[10][11]
-
Briefly, coat a 96-well plate with the capture antibody overnight.[11]
-
Wash the plate and block non-specific binding sites.[11]
-
Add cell culture supernatants and a series of cytokine standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
After another wash, add avidin-HRP or a similar enzyme conjugate.[10]
-
Wash the plate and add a substrate solution (e.g., TMB) to develop the color.[11]
-
Stop the reaction with a stop solution (e.g., H₂SO₄).[11]
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).[10]
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays
These assays measure the ability of CBDVA to inhibit the enzymatic activity of COX-1, COX-2, and 5-LOX.
Workflow for Enzyme Inhibition Assays
Caption: General workflow for COX and LOX enzyme inhibition assays.
Materials:
-
COX-1, COX-2, or 5-LOX enzyme
-
Arachidonic acid (substrate for COX) or linoleic acid (substrate for LOX)
-
Specific assay kits (e.g., from Cayman Chemical or Abcam)
-
CBDVA stock solution
-
Spectrophotometer or fluorometer
Protocol (General):
-
Follow the specific protocol provided with the commercial assay kit.[6][12]
-
Generally, the enzyme is pre-incubated with different concentrations of CBDVA.
-
The reaction is initiated by adding the substrate (e.g., arachidonic acid for COX assays).[12]
-
The formation of the product is measured over time using a spectrophotometer (e.g., monitoring the oxidation of a chromogenic substrate) or a fluorometer.[12]
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of CBDVA to the control (enzyme and substrate only).
-
The IC50 value (the concentration of CBDVA that inhibits 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the CBDVA concentration.
NF-κB and MAPK Signaling Pathway Analysis (Western Blot)
This protocol assesses the effect of CBDVA on the activation of the NF-κB and MAPK signaling pathways by measuring the phosphorylation of key proteins.
NF-κB Signaling Pathway
References
- 1. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of cannabidiol on nitric oxide synthases: a narrative review on therapeutic implications for inflammation and oxidative stress in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoids Δ9-Tetrahydrocannabinol and Cannabidiol Differentially Inhibit the Lipopolysaccharide-activated NF-κB and Interferon-β/STAT Proinflammatory Pathways in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bowdish.ca [bowdish.ca]
- 11. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 12. rjptonline.org [rjptonline.org]
Application Notes and Protocols for Evaluating the Anticonvulsant Effects of Cannabidivarinic Acid (CBDVA) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and detailed protocols for assessing the anticonvulsant potential of Cannabidivarinic Acid (CBDVA), a non-psychotropic cannabinoid with emerging therapeutic interest.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. While numerous anti-epileptic drugs are available, a significant portion of patients remain resistant to current treatments, highlighting the urgent need for novel therapeutic strategies. This compound (CBDVA) has shown promise in preclinical studies, and this document outlines the key animal models and experimental procedures to rigorously evaluate its anticonvulsant efficacy.
Key Animal Models for Anticonvulsant Screening
The most widely used and well-validated preclinical models for screening anticonvulsant compounds are the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) test.[1] These models are effective in identifying compounds that can prevent seizure spread and raise the seizure threshold, respectively. Additionally, genetic models, such as the Scn1a+/- mouse model of Dravet syndrome, are crucial for investigating compounds in the context of specific epilepsy-related mutations.
Data Presentation: Quantitative Effects of CBDVA
The following tables summarize the quantitative data on the effects of CBDVA and its related compound, Cannabidivarin (CBDV), from preclinical studies.
Table 1: In Vitro Activity of CBDVA at Epilepsy-Relevant Molecular Targets
| Molecular Target | Assay Type | Compound | IC50 (µM) | Reference |
| T-type Calcium Channel (Cav3.1) | Fluorescence-based assay | CBDVA | 2 | [2] |
| T-type Calcium Channel (Cav3.2) | Fluorescence-based assay | CBDVA | 11 | [2] |
| G protein-coupled receptor 55 (GPR55) | Alphascreen | CBDVA | 10 | [3] |
Table 2: Anticonvulsant Effects of CBDV in Rodent Seizure Models
| Animal Model | Species | Compound | Dose (mg/kg) | Route of Administration | Endpoint | Outcome | Reference |
| Maximal Electroshock (MES) | Mouse | CBDV | 100 - 200 | i.p. | Abolition of tonic hindlimb extension | Significant anticonvulsant effect | [4] |
| Pentylenetetrazol (PTZ) | Rat | CBDV | 100 | i.p. | Reduction in seizure severity | Significant anticonvulsant effect | [4] |
| Pentylenetetrazol (PTZ) | Rat | CBDV | 400 | p.o. | Decreased seizure severity and increased latency to first seizure | Significant anticonvulsant effect | [5] |
| Audiogenic Seizures | Mouse | CBDV | 50 - 200 | i.p. | Attenuation of seizures | Significant anticonvulsant effect | [4] |
Experimental Protocols
Maximal Electroshock (MES) Test Protocol
The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[6]
Materials and Equipment:
-
Male albino mice (20-25 g) or male Wistar rats (100-150 g).[1]
-
Electroconvulsometer capable of delivering a constant alternating current.
-
Corneal electrodes.
-
Test compound (CBDVA) dissolved/suspended in a suitable vehicle.
-
Positive control (e.g., Phenytoin).
-
Vehicle control.
-
Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride).[6]
-
Saline solution (0.9%).[6]
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer the test compound, positive control, or vehicle to different groups of animals via the intended route (e.g., intraperitoneal or oral).
-
Pre-treatment Time: Conduct the test at the time of peak effect of the test compound, which should be determined in preliminary studies.
-
Anesthesia and Electrode Placement: Prior to stimulation, apply a drop of topical anesthetic to the corneas of each animal, followed by a drop of saline to ensure good electrical contact.[6] Place the corneal electrodes on the corneas.
-
Induction of Seizure: Deliver an electrical stimulus of 60 Hz alternating current for 0.2 seconds (50 mA for mice, 150 mA for rats).[6]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered protection.[6]
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50) of the test compound.
Pentylenetetrazol (PTZ)-Induced Seizure Test Protocol
The PTZ test is a model for clonic seizures and is used to identify compounds that can elevate the seizure threshold.[7]
Materials and Equipment:
-
Male albino mice (20-25 g) or male Sprague-Dawley rats (150-200 g).
-
Pentylenetetrazol (PTZ) solution.
-
Test compound (CBDVA) dissolved/suspended in a suitable vehicle.
-
Positive control (e.g., Ethosuximide).
-
Vehicle control.
-
Syringes and needles for administration.
-
Observation chambers.
Procedure:
-
Animal Preparation: Acclimatize animals as described for the MES test.
-
Drug Administration: Administer the test compound, positive control, or vehicle to different groups of animals.
-
Pre-treatment Time: Allow for an appropriate pre-treatment period for the test compound to take effect.
-
PTZ Administration: Administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of PTZ at a dose known to induce seizures (e.g., 85 mg/kg s.c. for mice).[7]
-
Observation: Place the animals in individual observation chambers and observe for 30 minutes for the onset and severity of seizures.[7] Seizure activity is typically scored using a standardized scale (e.g., Racine scale). The absence of clonic spasms is considered protection.[7]
-
Data Analysis: Record the latency to the first seizure, the seizure severity score, and the percentage of animals protected in each group.
Visualizations
Experimental Workflows
Caption: Workflow for the Maximal Electroshock (MES) Test.
Caption: Workflow for the Pentylenetetrazol (PTZ) Test.
Signaling Pathways
Caption: Proposed Signaling Pathways for CBDVA's Anticonvulsant Effects.
References
- 1. benchchem.com [benchchem.com]
- 2. The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels [frontiersin.org]
- 4. Cannabidivarin is anticonvulsant in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
Application Note: Isolating Cannabidivarinic Acid (CBDVA) Using Supercritical Fluid Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidivarinic acid (CBDVA) is a naturally occurring cannabinoid found in the cannabis plant and is the acidic precursor to cannabidivarin (B1668262) (CBDV). As research into the therapeutic potential of minor cannabinoids expands, robust and efficient methods for their isolation are crucial. Supercritical Fluid Extraction (SFE) with carbon dioxide (CO2) offers a green and highly tunable alternative to traditional solvent extraction methods for obtaining high-purity cannabinoid extracts. This application note provides a detailed protocol for the isolation of CBDVA from cannabis biomass using SFE, followed by downstream purification and analysis.
Supercritical Fluid Extraction (SFE) Protocol
This protocol outlines the key steps for the selective extraction of CBDVA from cannabis plant material.
Experimental Protocol: Supercritical CO2 Extraction
-
Biomass Preparation:
-
Grind dried cannabis flower or trim to a consistent particle size (e.g., 0.5-2 mm). Uniform particle size is critical for efficient extraction.
-
The plant material does not require decarboxylation, as the target is the acidic form of the cannabinoid.
-
-
SFE System Parameters:
-
Extraction Vessel Loading: Pack the ground biomass into the extraction vessel.
-
Supercritical Fluid: Use food-grade or higher purity carbon dioxide.
-
Co-solvent (Optional): While pure supercritical CO2 can be effective, the addition of a polar co-solvent like ethanol (B145695) can enhance the extraction of more polar compounds like acidic cannabinoids.[1] A common concentration is 5-10% (w/w) ethanol.
-
Temperature and Pressure: Set the extraction vessel temperature to 37°C and the pressure to 250 bar .[2][3][4][5] These conditions provide a high density for the supercritical CO2 (approximately 893.7 kg/m ³), which enhances its solvating power for cannabinoids.[2][3][4][5]
-
Flow Rate: A CO2 flow rate of approximately 15-20 g/min is a suitable starting point for laboratory-scale extractions.
-
Extraction Time: An extraction time of 2 to 4 hours is typically sufficient to achieve good yields.
-
-
Fractionation and Collection:
-
Utilize a series of separators at decreasing pressures and temperatures to fractionate the extract. A first separator can be set to a higher pressure to selectively precipitate waxes and less soluble compounds.
-
A cold separator placed immediately after the extraction chamber can help to maximize the yield by reducing the throttling effect and preventing dry ice formation during depressurization.[2][3][4][5]
-
Collect the crude extract containing CBDVA and other cannabinoids.
-
Data Presentation: SFE Parameters and Expected Yields
| Parameter | Value | Reference |
| Extraction Temperature | 37 °C | [2][3][4][5] |
| Extraction Pressure | 250 bar | [2][3][4][5] |
| CO2 Density | ~893.7 kg/m ³ | [2][3][4][5] |
| Co-solvent | Optional (5-10% Ethanol) | [1] |
| Extraction Time | 2 - 4 hours | - |
| Expected Total Cannabinoid Yield | 5 - 25% (of biomass weight) | [6] |
Note: Yields are highly dependent on the potency of the starting plant material.
Post-Extraction Purification Protocol
The crude extract from SFE will contain a mixture of cannabinoids, terpenes, waxes, and other plant compounds. Further purification is necessary to isolate CBDVA.
Experimental Protocol: Winterization and Chromatography
-
Winterization:
-
Dissolve the crude SFE extract in a 10:1 ratio of ethanol to extract.
-
Chill the solution to -20°C to -80°C for 24-48 hours.[7] This will cause the waxes and lipids to precipitate out of the solution.
-
Filter the cold solution through a filter paper (e.g., Whatman No. 1) to remove the precipitated waxes.
-
Remove the ethanol from the filtered solution using a rotary evaporator to obtain a winterized cannabis extract.
-
-
Chromatographic Separation:
-
Method: Preparative chromatography is a highly effective method for isolating individual cannabinoids. Techniques like flash chromatography or centrifugal partition chromatography (CPC) can be employed.[7][8]
-
Stationary Phase: A C18 reversed-phase silica (B1680970) gel is a common choice for separating cannabinoids.[2]
-
Mobile Phase: A gradient of solvents is typically used. For example, a gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) can effectively separate cannabinoids based on their polarity.[2]
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis: Analyze the collected fractions using an analytical technique like UHPLC-DAD to identify the fractions containing pure CBDVA.[2]
-
Solvent Removal: Combine the pure CBDVA fractions and remove the solvent using a rotary evaporator to obtain the isolated CBDVA.
-
Data Presentation: Purification and Analysis Parameters
| Parameter | Description | Reference |
| Winterization Solvent | Ethanol | [7] |
| Winterization Temperature | -20°C to -80°C | [7] |
| Chromatography Type | Preparative Reversed-Phase (e.g., Flash, CPC) | [7][8] |
| Stationary Phase | C18 Silica Gel | [2] |
| Analytical Method | UHPLC-DAD | [2] |
Experimental Workflow Diagram
Caption: Workflow for CBDVA isolation using SFE and purification.
Logical Relationship Diagram
Caption: Interplay of SFE parameters for CBDVA extraction.
Conclusion
This application note provides a comprehensive protocol for the isolation of this compound using supercritical fluid extraction coupled with subsequent purification steps. The use of SFE offers a highly efficient and environmentally friendly method for obtaining CBDVA extract. The detailed downstream processing ensures the isolation of a high-purity final product suitable for research and pharmaceutical development. The provided parameters and workflows serve as a robust starting point for researchers and scientists in the field of cannabinoid chemistry.
References
- 1. Supercritical Carbon Dioxide Technology for Recovering Valuable Phytochemicals from Cannabis sativa L. and Valorization of Its Biomass for Food Applications | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis [agris.fao.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effective isolation of cannabidiol and cannabidiolic acid free of psychotropic phytocannabinoids from hemp extract by fast centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selekt.biotage.com [selekt.biotage.com]
Application Notes and Protocols for the Spectroscopic Analysis of Cannabidivarinic Acid (CBDVA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidivarinic acid (CBDVA) is a naturally occurring, non-psychoactive cannabinoid found in the Cannabis sativa plant. As a carboxylic acid precursor to cannabidivarin (B1668262) (CBDV), CBDVA is gaining interest within the scientific community for its potential therapeutic properties, including reported anti-inflammatory effects.[1] Accurate and reliable characterization and quantification of CBDVA are crucial for research, drug development, and quality control purposes. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of CBDVA using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation and quantification of cannabinoids. ¹H-NMR and ¹³C-NMR provide detailed information about the molecular structure of CBDVA, allowing for its unambiguous identification and differentiation from other structurally similar cannabinoids.[2][3][4][5][6][7]
Quantitative Data
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for CBDVA. Note that exact chemical shifts can vary slightly depending on the solvent and concentration.
| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | ~123.8 |
| 2 | ~6.1-6.3 | ~108.2 |
| 3 | - | ~156.4 |
| 4 | ~6.1-6.3 | ~107.5 |
| 5 | - | ~140.9 |
| 6 | - | ~138.8 |
| 1' | ~3.8-4.0 | ~40.5 |
| 2' | ~1.8-2.0 | ~30.6 |
| 3' | ~2.1-2.3 | ~45.8 |
| 4' | ~4.5-4.7 | ~148.2 |
| 5' | ~1.6-1.8 | ~22.6 |
| 6' | ~1.7-1.9 | ~31.5 |
| 1'' | ~2.8-3.0 | ~36.1 |
| 2'' | ~1.5-1.7 | ~22.4 |
| 3'' | ~0.8-1.0 | ~13.9 |
| 7 (COOH) | ~11.0-13.0 (broad) | ~175.0 |
Note: Data is synthesized from spectral data of CBDVA and related cannabinoids. Specific coupling constants are often not reported in literature and would require experimental determination.
Experimental Protocol: ¹H-NMR Analysis of CBDVA
Objective: To acquire a quantitative ¹H-NMR spectrum of a CBDVA sample for structural confirmation and purity assessment.
Materials:
-
CBDVA reference standard or extracted sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
-
Vortex mixer
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-observe probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the CBDVA sample.
-
Dissolve the sample in a known volume (e.g., 0.75 mL) of deuterated chloroform (CDCl₃) containing TMS as an internal standard.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.
-
Shim the magnetic field to obtain optimal resolution.
-
Set the probe temperature (e.g., 298 K).
-
-
Data Acquisition:
-
Acquire a standard ¹H-NMR spectrum. Typical parameters include:
-
Pulse sequence: zg30
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 1-5 seconds
-
Acquisition time: 3-4 seconds
-
Spectral width: 16-20 ppm
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals of interest.
-
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective technique for the detection and quantification of CBDVA, even in complex matrices.[2][8][9][10][11][12]
Quantitative Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ | m/z 329.17 |
| Major Fragment Ions (Daughter Ions) | m/z 285.18 (loss of CO₂), m/z 243.15 (further fragmentation) |
Note: The deprotonated molecular ion for CBDVA is often cited as m/z 357.2 in some literature, which corresponds to CBDA. The correct deprotonated molecular ion for CBDVA is approximately m/z 329.17. Fragmentation data is proposed based on the fragmentation of similar cannabinoid acids.[8]
Experimental Protocol: LC-MS/MS Quantification of CBDVA
Objective: To quantify the concentration of CBDVA in a sample using a validated LC-MS/MS method.
Materials:
-
CBDVA certified reference material (CRM)
-
Sample containing CBDVA (e.g., cannabis extract, formulated product)
-
LC-MS grade acetonitrile, methanol (B129727), and water
-
Formic acid
-
Internal standard (e.g., CBD-d₃)
-
Autosampler vials
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an ESI source
Procedure:
-
Sample and Standard Preparation:
-
Stock Solutions: Prepare a stock solution of CBDVA CRM and the internal standard in methanol at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the CBDVA stock solution in methanol to cover the expected concentration range of the samples (e.g., 1-1000 ng/mL). Spike each calibration standard with the internal standard at a constant concentration.
-
Sample Preparation: Dissolve the sample in methanol, vortex, and centrifuge to pellet any particulates. Dilute the supernatant to a concentration within the calibration range and spike with the internal standard.
-
-
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a lower percentage of B, ramp up to a high percentage of B to elute the cannabinoids, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
-
-
MS/MS Method:
-
Ionization Mode: ESI Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
CBDVA: Precursor ion m/z 329.2 → Product ion m/z 285.2 (quantifier) and a secondary product ion for confirmation.
-
Internal Standard: Monitor the appropriate transition for the chosen internal standard.
-
-
Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and collision energy for the specific instrument.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of CBDVA to the internal standard against the concentration of the calibration standards.
-
Quantify the amount of CBDVA in the samples by interpolating their peak area ratios from the calibration curve.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is a rapid and non-destructive technique for the qualitative and quantitative analysis of cannabinoids.[13][14][15][16][17][18][19][20] It is especially useful for screening and quality control applications.
Quantitative Data
The following table lists the characteristic IR absorption bands for cannabinoids. Specific data for pure CBDVA is limited in the literature.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3400-3200 | O-H stretch (phenolic and carboxylic acid) |
| ~3080-3010 | C-H stretch (aromatic and vinylic) |
| ~2960-2850 | C-H stretch (aliphatic) |
| ~1700-1680 | C=O stretch (carboxylic acid) |
| ~1625 | C=C stretch (aromatic) |
| ~1580 | C=C stretch (aromatic) |
| ~1440 | C-H bend (aliphatic) |
| ~1240 | C-O stretch (carboxylic acid) |
| ~1125 | C-O stretch (phenol) |
Experimental Protocol: ATR-FTIR Analysis of CBDVA
Objective: To obtain an infrared spectrum of a CBDVA-containing sample for rapid identification and quality assessment.
Materials:
-
Sample containing CBDVA (e.g., extract, oil, or ground plant material)
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide (B1212193) (ZnSe) ATR accessory.
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Sample Analysis:
-
Apply a small amount of the sample directly onto the ATR crystal.
-
For solid samples (e.g., ground plant material), apply pressure using the ATR's pressure clamp to ensure good contact with the crystal.
-
For liquid or oil samples, a small drop is sufficient.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typical parameters include:
-
Spectral range: 4000-650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
-
Data Processing and Analysis:
-
The acquired spectrum will be an absorbance spectrum.
-
Compare the sample spectrum to a reference spectrum of pure CBDVA if available.
-
Identify characteristic absorption bands for cannabinoids as listed in the table above.
-
For quantitative analysis, a calibration model using partial least squares (PLS) regression can be developed by correlating the spectral data with concentrations determined by a primary method like LC-MS/MS.
-
Experimental Workflows and Diagrams
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: General experimental workflow for the spectroscopic analysis of CBDVA.
Caption: Logical workflow for the quantification of CBDVA using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 3. Direct Quantitation of Phytocannabinoids by One-Dimensional 1H qNMR and Two-Dimensional 1H-1H COSY qNMR in Complex Natural Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Quantitative 1H NMR Method for Screening Cannabinoids in CBD Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Validated LC-MS Method for the Determination of Cannabinoids and Evaluation of Supercritical CO2 vs. Ultrasound-Assisted Extraction in Cannabis sativa L. (Kompolti cv.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. Cannabis Oil Analysis using FTIR - Specac Ltd [specac.com]
- 17. On-site cannabis analysis using FTIR - Specac Ltd [specac.com]
- 18. ATR-FTIR spectroscopy and LDA: a rapid, non-destructive and cost effective strategy to trace the geographical origin of Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. news-medical.net [news-medical.net]
Application Notes and Protocols for the Validated Analysis of Cannabidivarinic Acid (CBDVA) in Cannabis Extracts
Introduction
Cannabidivarinic acid (CBDVA) is a non-psychoactive cannabinoid found in the cannabis plant.[1][2] As the carboxylic acid precursor to cannabidivarin (B1668262) (CBDV), there is growing interest in its potential therapeutic properties, including anti-inflammatory effects.[1][2] Accurate quantification of CBDVA in cannabis extracts is crucial for product development, quality control, and scientific research.
This document provides a detailed, validated analytical method for the quantification of CBDVA in cannabis extracts using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The protocols herein are intended for researchers, scientists, and drug development professionals.
Chemical Information
-
Chemical Formula: C20H26O4[1]
-
Molecular Weight: 330.42 g/mol [1]
-
Structure: CBDVA is a propyl cannabinoid acid.[3] It is the precursor to CBDV and is biosynthetically derived from cannabigerovarinic acid (CBGVA).[4]
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate and repeatable analysis of cannabinoids in complex cannabis matrices.[5] The following protocol is designed to efficiently extract CBDVA while minimizing interferences.
1.1. Homogenization:
-
For solid or semi-solid extracts, ensure the sample is homogeneous. This can be achieved by warming the extract gently and mixing thoroughly.
-
For plant material, grinding the sample to a fine powder increases surface area and improves extraction efficiency.[6]
1.2. Extraction:
-
Accurately weigh approximately 100 mg of the homogenized cannabis extract into a 50 mL centrifuge tube.
-
Add 20 mL of methanol (B129727) (MeOH) to the tube.[7]
-
Vortex the tube for 30 seconds to disperse the sample.
-
Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.[8]
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet solid material.[7]
-
Carefully transfer the supernatant to a clean volumetric flask.
-
If necessary, perform serial dilutions with the mobile phase to bring the CBDVA concentration within the linear range of the calibration curve.[7]
-
Filter the final diluted extract through a 0.22 µm syringe filter into an HPLC vial prior to analysis to remove any particulate matter.[6][9]
HPLC-UV Analytical Method
High-performance liquid chromatography is the preferred method for cannabinoid potency testing as it avoids the decarboxylation of acidic cannabinoids that can occur with gas chromatography.[10]
2.1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
2.2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[11][12]
-
Mobile Phase A: 0.1% Formic Acid in Water.[13]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[13]
-
Gradient Program:
-
0-8 min: 70% B to 95% B
-
8-9 min: Hold at 95% B
-
9-10 min: 95% B to 70% B
-
10-12 min: Hold at 70% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.[14]
Method Validation Protocol
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[15][16][17][18]
3.1. System Suitability: Before each analytical run, system suitability is assessed by injecting a standard solution to ensure the chromatographic system is performing adequately.
3.2. Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components. This is determined by comparing the chromatograms of a blank, a placebo (matrix without analyte), a CBDVA standard, and a cannabis extract sample. The absence of interfering peaks at the retention time of CBDVA in the blank and placebo demonstrates specificity.
3.3. Linearity and Range: Linearity is established by preparing a series of at least five concentrations of a certified CBDVA reference standard.[16] The calibration curve is generated by plotting the peak area against the concentration.
3.4. Accuracy: Accuracy is determined by a recovery study, where a known amount of CBDVA standard is spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
3.5. Precision: Precision is evaluated at two levels: repeatability and intermediate precision.[15]
-
Repeatability (Intra-assay precision): Assessed by analyzing six replicate samples of the same spiked extract on the same day, by the same analyst, and on the same instrument.[19]
-
Intermediate Precision (Inter-assay precision): Assessed by analyzing the same samples on a different day, with a different analyst, or on a different instrument.[19]
3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are determined based on the signal-to-noise ratio. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.[20]
3.7. Robustness: Robustness is evaluated by making small, deliberate variations to the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.
Data Presentation
Summary of Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Result |
| System Suitability | ||
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | > 2000 | 8500 |
| Linearity | ||
| Correlation Coefficient (r²) | ≥ 0.995 | 0.999 |
| Accuracy | ||
| Recovery | 90-110%[19] | 98.5 - 102.1% |
| Precision | ||
| Repeatability (%RSD) | ≤ 2.0%[19] | 1.2% |
| Intermediate Precision (%RSD) | ≤ 3.0%[19] | 1.8% |
| Sensitivity | ||
| LOD | S/N ≥ 3 | 0.05 µg/mL |
| LOQ | S/N ≥ 10 | 0.15 µg/mL |
| Range | 0.15 - 50 µg/mL |
Visualizations
Caption: Experimental workflow for CBDVA analysis.
Caption: Biosynthetic pathway of varin-type cannabinoids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vibebycalifornia.com [vibebycalifornia.com]
- 3. Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. naturaldos.com [naturaldos.com]
- 5. news-medical.net [news-medical.net]
- 6. Preparing a Cannabis Sample for Testing | SCION Instruments [scioninstruments.com]
- 7. cms.agr.wa.gov [cms.agr.wa.gov]
- 8. pharma-lab.eu [pharma-lab.eu]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Validated LC-MS Method for the Determination of Cannabinoids and Evaluation of Supercritical CO2 vs. Ultrasound-Assisted Extraction in Cannabis sativa L. (Kompolti cv.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Developing Robust Standardised Analytical Procedures for Cannabinoid Quantification: Laying the Foundations for an Emerging Cannabis-Based Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Models of Nausea and Efficacy Testing of Cannabidivarinic Acid (CBDVA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nausea and vomiting are debilitating side effects of many medical treatments, particularly chemotherapy. The development of effective anti-emetic and anti-nausea therapeutics is a critical area of research. Cannabidivarinic acid (CBDVA), a non-psychoactive cannabinoid, has shown promise in preclinical studies for its potential to alleviate these symptoms.[1] This document provides detailed application notes and protocols for utilizing established in vivo models of nausea and vomiting to test the efficacy of CBDVA and related compounds.
The protocols described herein focus on rodent and ferret models that are widely accepted in the field of nausea and emesis research. These models allow for the quantitative assessment of nausea-like behaviors and vomiting reflexes, providing a robust platform for the preclinical evaluation of novel anti-emetic drug candidates.
In Vivo Models for Nausea and Vomiting Research
Several animal models are employed to study the mechanisms of nausea and vomiting and to screen potential anti-emetic compounds. The choice of model often depends on the specific research question, as some species are capable of vomiting while others exhibit behaviors analogous to nausea.
-
Rat Models (Conditioned Gaping and Pica): Rats are incapable of vomiting, however, they exhibit distinct behaviors in response to emetic stimuli that are considered indicative of nausea.[2]
-
Conditioned Gaping: This model assesses a nausea-like response where rats display characteristic wide, triangular openings of the mouth when re-exposed to a taste or context previously paired with a nausea-inducing agent.[2][3][4] This behavior engages the same orofacial muscles as retching in species that can vomit.[4]
-
Pica: This refers to the ingestion of non-nutritive substances, such as kaolin (B608303) (a type of clay), in response to illness or nausea-inducing stimuli.[5][6][7][8][9] Increased kaolin consumption is a quantifiable measure of a nausea-like state in rats.[5][6]
-
-
Ferret Model (Cisplatin-Induced Emesis): Ferrets are considered a gold-standard model for emesis research due to their well-developed vomiting reflex that closely mimics the human response.[10][11][12] Chemotherapy-induced emesis, particularly with cisplatin (B142131), is a commonly used paradigm in this model.[11][12][13]
-
Musk Shrew (Suncus murinus) Model (Toxin- and Motion-Induced Emesis): The musk shrew is a small mammal with a sensitive emetic reflex, making it a valuable model for studying various causes of vomiting, including those induced by toxins and motion.[14][15][16][17][18]
Efficacy of CBDVA and Related Compounds
Preclinical evidence suggests that non-psychoactive cannabinoids, including cannabidiolic acid (CBDA), a close structural analog of CBDVA, are effective in reducing nausea and vomiting in animal models.[1][19][20][21][22] CBDA has been shown to be more potent than cannabidiol (B1668261) (CBD) in this regard.[19][21] The anti-nausea and anti-emetic effects of these compounds are often mediated through the activation of 5-HT1A receptors.[19][20][23][24][25]
Table 1: Summary of Quantitative Data on CBDA Efficacy in In Vivo Nausea Models
| Animal Model | Emetic/Nauseogenic Stimulus | Compound | Dose Range | Observed Effect | Reference |
| Rat | Lithium Chloride (LiCl) | CBDA | 0.01 and 0.1 mg/kg, i.p. | Suppressed conditioned gaping | [19][20] |
| Rat | LiCl-paired context | CBDA | 0.1 mg/kg, i.p. | Suppressed conditioned gaping (anticipatory nausea) | [19][20] |
| Suncus murinus | Lithium Chloride (LiCl) | CBDA | 0.1 and 0.5 mg/kg, i.p. | Reduced vomiting episodes | [19][20] |
| Suncus murinus | Cisplatin | CBDA | 0.5 mg/kg, i.p. | Reduced vomiting episodes | [19] |
| Suncus murinus | Motion | CBDA | 0.1 and 0.5 mg/kg, i.p. | Reduced vomiting episodes and increased latency to first emesis | [19][20] |
| Rat | LiCl | THC and CBDA (combined) | 0.01 and 0.1 mg/kg THC; 0.01 and 0.1 µg/kg CBDA | Reduced acute nausea (synergistic effect) | [26] |
Experimental Protocols
Protocol 1: Conditioned Gaping in Rats (Model of Acute and Anticipatory Nausea)
Objective: To assess the potential of CBDVA to reduce acute and anticipatory nausea-like behavior in rats.
Materials:
-
Male Sprague-Dawley rats
-
Lithium Chloride (LiCl) solution (e.g., 0.15 M)
-
Novel flavored solution (e.g., 0.1% saccharin)
-
Test cages (distinct from home cages)
-
Video recording equipment
-
CBDVA and vehicle control
Procedure:
-
Habituation: Acclimate rats to the experimental room and handling for several days prior to the experiment.
-
Conditioning (Acute Nausea Model):
-
On the conditioning day, present water-deprived rats with the novel flavored solution for a limited period (e.g., 15 minutes).
-
Immediately following consumption, administer an intraperitoneal (i.p.) injection of LiCl (e.g., 96 mg/kg) to induce nausea.[3]
-
Control animals receive a saline injection.
-
-
Conditioning (Anticipatory Nausea Model):
-
Place rats in a novel context (test cage).
-
Administer an i.p. injection of LiCl.
-
Repeat this pairing on alternate days for several sessions.[3]
-
-
Drug Administration:
-
On the test day, administer CBDVA or vehicle control at the desired dose and route (e.g., i.p.) prior to re-exposure to the conditioned stimulus.
-
-
Testing:
-
Acute Nausea: Re-expose the rats to the flavored solution and video record their orofacial responses for a set duration (e.g., 10 minutes).
-
Anticipatory Nausea: Place the rats back into the conditioned context and video record their behavior.
-
-
Data Analysis:
-
Score the videos for the number and duration of gaping responses. A gape is characterized by a wide, triangular opening of the mouth with the lower incisors exposed.[3]
-
Compare the gaping behavior between CBDVA-treated and vehicle-treated groups using appropriate statistical analyses.
-
Protocol 2: Cisplatin-Induced Pica in Rats
Objective: To evaluate the effect of CBDVA on cisplatin-induced nausea-like behavior by measuring kaolin consumption.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Cisplatin solution
-
Kaolin pellets
-
Standard rat chow and water
-
Metabolic cages for individual housing
Procedure:
-
Acclimation: House rats individually in metabolic cages and provide them with free access to standard chow, water, and kaolin pellets for several days to establish baseline consumption levels.
-
Drug Administration:
-
Administer CBDVA or vehicle control prior to cisplatin injection.
-
-
Induction of Pica:
-
Measurement of Kaolin Consumption:
-
Measure the amount of kaolin consumed by each rat at regular intervals (e.g., 24, 48, and 72 hours) post-cisplatin injection.
-
-
Data Analysis:
-
Calculate the change in kaolin consumption from baseline for each animal.
-
Compare the kaolin intake between the CBDVA-treated and vehicle-treated groups.
-
Protocol 3: Cisplatin-Induced Emesis in Ferrets
Objective: To determine the anti-emetic efficacy of CBDVA against chemotherapy-induced vomiting.
Materials:
-
Male ferrets
-
Cisplatin solution
-
Observation chambers
-
Video recording equipment
-
CBDVA and vehicle control
Procedure:
-
Acclimation: Acclimate ferrets to the observation chambers and handling procedures.
-
Drug Administration:
-
Administer CBDVA or vehicle control at the desired dose and route (e.g., i.p. or oral) prior to cisplatin administration.
-
-
Induction of Emesis:
-
Administer a single intravenous (i.v.) or i.p. injection of cisplatin (e.g., 10 mg/kg).[13]
-
-
Observation:
-
Place the ferrets in the observation chambers and video record their behavior for a defined period (e.g., 4-6 hours for acute emesis, and up to 72 hours for delayed emesis).
-
-
Data Analysis:
-
Score the videos for the number of retches and vomits.
-
Calculate the latency to the first emetic episode.
-
Compare the emetic responses between the CBDVA-treated and vehicle-treated groups.
-
Signaling Pathways and Mechanisms of Action
The mechanisms underlying nausea and vomiting are complex, involving both central and peripheral pathways. A key peripheral pathway in chemotherapy-induced nausea involves the release of serotonin (B10506) (5-HT) from enterochromaffin cells in the gut, which then activates 5-HT3 receptors on vagal afferent nerves, transmitting signals to the brain's emetic centers.[27]
Cannabinoids, including CBDVA, are thought to exert their anti-nausea effects through multiple mechanisms. One prominent mechanism involves the indirect activation of 5-HT1A autoreceptors in the dorsal raphe nucleus, which leads to a reduction in serotonin release in terminal forebrain regions.[24] Additionally, cannabinoids can act on CB1 receptors, which can modulate the release of various neurotransmitters involved in the emetic reflex.[28][29][30]
Caption: Signaling pathway of chemotherapy-induced nausea and vomiting.
Caption: Proposed mechanism of CBDVA's anti-nausea action via 5-HT1A receptors.
Caption: Experimental workflow for the conditioned gaping model.
References
- 1. Frontiers | Cannabinoids As Potential Treatment for Chemotherapy-Induced Nausea and Vomiting [frontiersin.org]
- 2. Conditioned flavor avoidance and conditioned gaping: rat models of conditioned nausea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Male and female rats exhibit comparable gaping behavior but activate brain regions differently during expression of conditioned nausea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jpsionline.com [jpsionline.com]
- 6. Evaluating the various phases of cisplatin-induced emesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cisplatin-induced pica behaviour in rats is prevented by antioxidants with antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment [frontiersin.org]
- 9. Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wjgnet.com [wjgnet.com]
- 14. Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suncus murinus: a new experimental model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suncus murinus as a new experimental model for motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. simul-europe.com [simul-europe.com]
- 18. ndineuroscience.com [ndineuroscience.com]
- 19. Cannabidiolic acid prevents vomiting in Suncus murinus and nausea-induced behaviour in rats by enhancing 5-HT1A receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cannabidiolic acid prevents vomiting in Suncus murinus and nausea-induced behaviour in rats by enhancing 5-HT1A receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cannabinoid Regulation of Acute and Anticipatory Nausea - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Therapeutic Potential of Cannabidiol, Cannabidiolic Acid, and Cannabidiolic Acid Methyl Ester as Treatments for Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cannabidiol Interferes with Establishment of Δ9-Tetrahydrocannabinol-Induced Nausea Through a 5-HT1A Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cannabidiol, a non-psychotropic component of cannabis, attenuates vomiting and nausea-like behaviour via indirect agonism of 5-HT1A somatodendritic autoreceptors in the dorsal raphe nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cannabidiol Interferes with Establishment of Δ9-Tetrahydrocannabinol-Induced Nausea Through a 5-HT1A Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Effect of combined doses of Δ(9)-tetrahydrocannabinol (THC) and cannabidiolic acid (CBDA) on acute and anticipatory nausea using rat (Sprague- Dawley) models of conditioned gaping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mechanisms of Broad-Spectrum Antiemetic Efficacy of Cannabinoids against Chemotherapy-Induced Acute and Delayed Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cannabinoid Antiemetic Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Protocols for Assessing CBDVA Inhibition of T-Type Calcium Channels
Application Notes
Introduction
T-type calcium channels, a family of low-voltage-activated (LVA) ion channels, are crucial regulators of neuronal excitability and play a significant role in various physiological processes.[1][2][3] The three subtypes, CaV3.1, CaV3.2, and CaV3.3, are implicated in conditions such as epilepsy, neuropathic pain, and sleep disturbances.[1][4] Consequently, they have emerged as promising therapeutic targets for a range of neurological and cardiovascular diseases.[1][5]
Cannabidivarinic acid (CBDVA), a non-psychoactive phytocannabinoid found in the cannabis plant, has demonstrated anticonvulsant properties.[6][7] Recent studies have indicated that CBDVA's mechanism of action may involve the inhibition of T-type calcium channels, making it a compound of significant interest for researchers, scientists, and drug development professionals.[6][7] This document provides detailed protocols for assessing the inhibitory activity of CBDVA on recombinant human T-type calcium channels.
Mechanism of Action of CBDVA on T-Type Calcium Channels
CBDVA has been shown to inhibit T-type calcium channels, with a more pronounced effect on CaV3.1 and CaV3.2 subtypes compared to CaV3.3.[6][7] The primary mechanism of inhibition involves a hyperpolarizing shift in the steady-state inactivation of the channels.[7] This means that at a given membrane potential, a larger fraction of channels will be in a non-functional, inactivated state in the presence of CBDVA, thereby reducing the overall calcium influx upon depolarization. Some cannabinoids also exhibit use-dependent blockade, indicating a preferential interaction with channels in a slow inactivated state.[6][7]
Quantitative Data Summary
The following tables summarize the inhibitory potency of CBDVA and related compounds on T-type calcium channel subtypes as determined by fluorescence-based assays and patch-clamp electrophysiology.
Table 1: Inhibitory Potency (IC50) of CBDVA on T-Type Calcium Channels
| Compound | Channel Subtype | Assay Method | IC50 (µM) | Reference |
| CBDVA | CaV3.1 | FLIPR | 2 | [4][7] |
| CBDVA | CaV3.1 | Patch-clamp | 7 | [4] |
| CBDVA | CaV3.2 | FLIPR | 11 | [4][7] |
Table 2: Percent Inhibition of T-Type Calcium Channels by Various Phytocannabinoids (10 µM)
| Compound | Channel Subtype | Percent Inhibition (%) | Assay Method | Reference |
| CBDVA | CaV3.1 | 80 ± 6 | FLIPR | [6] |
| CBDVA | CaV3.2 | 80 ± 6 | FLIPR | [6] |
| CBGVA | CaV3.1 | 82 ± 6 | FLIPR | [6] |
| CBGVA | CaV3.2 | 91 ± 3 | FLIPR | [6] |
| NNC550396 (Control) | CaV3.1 | 82 ± 8 | FLIPR | [6] |
| NNC550396 (Control) | CaV3.2 | 89 ± 2 | FLIPR | [6] |
Experimental Protocols
Two primary methods are employed to assess the inhibition of T-type calcium channels by CBDVA: a high-throughput fluorescence-based assay and the gold-standard patch-clamp electrophysiology.
Protocol 1: High-Throughput Screening using a Fluorescence Imaging Plate Reader (FLIPR) Calcium Assay
This protocol is adapted from studies screening for T-type calcium channel inhibitors and is suitable for initial high-throughput screening of compounds like CBDVA.[4][6][7]
Objective: To determine the concentration-dependent inhibition of CaV3.1, CaV3.2, and CaV3.3 channels by CBDVA using a fluorescence-based calcium influx assay.
Materials:
-
HEK293 cells stably expressing human CaV3.1, CaV3.2, or CaV3.3 channels.
-
Leibovitz's L-15 media with 1% FBS, 1% Penicillin/Streptomycin, and 15 mM glucose.
-
Tetracycline (B611298) (for inducible expression).
-
Black-walled, 96-well microplates.
-
HBSS containing 5% Calcium 5 dye and 2.5 mM probenecid (B1678239).
-
CBDVA stock solution (in DMSO).
-
Reference T-type channel blocker (e.g., NNC550396).
Procedure:
-
Cell Culture and Plating:
-
Dye Loading:
-
Compound Addition and Incubation:
-
Prepare serial dilutions of CBDVA and the reference compound in the assay buffer.
-
Add the compounds to the respective wells and incubate for a predetermined period.
-
-
Fluorescence Measurement:
-
Use a FLIPR instrument to measure the change in fluorescence upon addition of a depolarizing stimulus (e.g., a solution containing a high concentration of Ca²⁺).
-
Record the fluorescence signal before and after the stimulus.
-
-
Data Analysis:
-
Calculate the percent inhibition of the calcium response for each concentration of CBDVA.
-
Plot the concentration-response curve and determine the IC50 value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a detailed method for characterizing the biophysical effects of CBDVA on T-type calcium channels.[4][8][9]
Objective: To measure the direct effects of CBDVA on the current amplitude, voltage-dependence of activation and inactivation of CaV3.1, CaV3.2, and CaV3.3 channels.
Materials:
-
HEK293 cells expressing the T-type channel subtype of interest.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Micromanipulator.
-
External Solution (in mM): 130 NaCl, 2.5 KCl, 1.8 CaCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 2.5 CaCl₂, 1 MgCl₂, 5 EGTA, 10 HEPES, 2 Na-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with CsOH.
-
CBDVA stock solution (in DMSO).
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips suitable for microscopy and patch-clamp recording.
-
Mount the coverslip in the recording chamber on the microscope stage.
-
-
Pipette Preparation and Seal Formation:
-
Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Approach a cell with the pipette and form a gigaohm seal (>1 GΩ) on the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply gentle suction to rupture the membrane patch under the pipette tip to achieve whole-cell configuration.
-
-
Recording Protocols:
-
Tonic Inhibition:
-
Hold the membrane potential at -100 mV.
-
Apply a depolarizing step to -30 mV for 200 ms (B15284909) every 12 seconds to elicit T-type currents.[6]
-
Establish a stable baseline current in the external solution.
-
Perfuse with different concentrations of CBDVA and record the inhibition of the peak current.
-
-
Steady-State Inactivation:
-
Hold the cell at various conditioning potentials (e.g., from -120 mV to -40 mV) for several seconds.
-
Apply a test pulse to -30 mV to measure the fraction of available channels.
-
Repeat in the presence of CBDVA to determine the shift in the inactivation curve.
-
-
Activation:
-
Hold the cell at -100 mV.
-
Apply a series of depolarizing steps (e.g., from -80 mV to +20 mV).
-
Measure the peak current at each voltage to construct a current-voltage (I-V) relationship.
-
Repeat in the presence of CBDVA.
-
-
-
Data Analysis:
-
Measure the peak current amplitude for tonic inhibition and calculate the IC50.
-
Fit the steady-state inactivation and activation data with a Boltzmann function to determine the half-inactivation (V½) and half-activation potentials.
-
Signaling Pathway and Logical Relationships
The inhibition of T-type calcium channels by CBDVA leads to a reduction in calcium influx into neurons. This has downstream effects on neuronal excitability and neurotransmitter release, which are key factors in the pathophysiology of epilepsy and pain.
References
- 1. In silico identification of T-type calcium channel blockers: A ligand-based pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of Novel Cannabinoid Based T-Type Calcium Channel Blockers with Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels [frontiersin.org]
- 5. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Recombinant Human T-type Calcium Channels by Δ9-Tetrahydrocannabinol and Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-management.mq.edu.au [research-management.mq.edu.au]
Troubleshooting & Optimization
Technical Support Center: Maximizing Cannabidivarinic Acid (CBDVA) Yield
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at increasing the yield of cannabidivarinic acid (CBDVA) from cannabis plant material.
Frequently Asked Questions (FAQs)
Q1: What is CBDVA and how is it synthesized in the cannabis plant?
A1: this compound (CBDVA) is the acidic precursor to the non-intoxicating cannabinoid cannabidivarin (B1668262) (CBDV).[1][2] The biosynthesis of CBDVA occurs within the glandular trichomes of the cannabis plant.[3][4] The pathway begins with two primary precursors: divarinic acid (DA) and geranyl diphosphate (B83284) (GPP).[3] These are converted into cannabigerovarinic acid (CBGVA), the "mother" varin cannabinoid, by the enzyme cannabigerolic acid synthase (CBGAS). Subsequently, the enzyme cannabidiolic acid synthase (CBDAS) facilitates the oxidative cyclization of CBGVA to form CBDVA.[5][6]
Q2: Which factors have the most significant impact on the final yield of CBDVA?
A2: The final yield of CBDVA is influenced by a combination of genetic, environmental, and processing factors.
-
Genetics: The genetic makeup of the cannabis strain is the primary determinant of its potential to produce CBDVA.[7][8] Strains with a predisposition for producing varin cannabinoids, particularly those rich in CBDV, are the best starting point.
-
Cultivation Conditions: Environmental factors such as light spectrum and intensity, temperature, humidity, and nutrient availability play a crucial role in cannabinoid production.[9]
-
Harvest Timing: The concentration of acidic cannabinoids like CBDVA changes as the plant matures. Harvesting at the optimal time is critical to maximize yield.
-
Extraction & Processing: The choice of extraction solvent, temperature, and pressure significantly impacts the efficiency of CBDVA isolation from the plant material.[10] Post-extraction processing is also critical to prevent the degradation of CBDVA into CBDV through decarboxylation.[3]
Q3: Is it possible to increase CBDVA yield by supplying precursor molecules to the plant?
A3: The concept of feeding precursor molecules like divarinic acid to cannabis plants to boost the production of corresponding cannabinoids is an area of interest. The biosynthesis of varin cannabinoids is dependent on the availability of divarinic acid.[6] Therefore, increasing the endogenous pool of this precursor could potentially lead to higher CBDVA yields. However, research in this area is still emerging, and established protocols for effectively supplementing divarinic acid to whole plants are not yet widely available. Alternative approaches, such as metabolic engineering in microbial systems, have shown success in producing specific cannabinoids by feeding them precursors.
Q4: What are the most effective methods for extracting CBDVA from cannabis biomass?
A4: The most effective methods for extracting acidic cannabinoids like CBDVA are those that prevent decarboxylation.
-
Supercritical CO2 Extraction: This method is highly tunable, allowing for the selective extraction of specific compounds by manipulating temperature and pressure. It is effective for preserving acidic cannabinoids.[10][11][12][13]
-
Cold Ethanol (B145695) Extraction: Using chilled ethanol (typically between -20°C and -40°C) is another effective method.[14][15][16] The low temperature minimizes the co-extraction of undesirable compounds like chlorophyll (B73375) and waxes and, crucially, prevents the heat-induced conversion of CBDVA to CBDV.[15][16]
Q5: How can I accurately quantify the CBDVA content in my samples?
A5: High-Performance Liquid Chromatography (HPLC) is the gold standard for the accurate quantification of cannabinoids in their acidic and neutral forms.[17][18][19][20] This technique separates the different cannabinoids in a sample, and a UV detector is commonly used to measure their respective concentrations against known standards.[20] It is essential to use a validated HPLC method to ensure accurate and reproducible results.
Troubleshooting Guides
Issue 1: Low or Undetectable Levels of CBDVA in Plant Material
| Possible Cause | Troubleshooting Steps |
| Inappropriate Cannabis Strain | Solution: Select a cannabis strain known for producing higher levels of CBDV and its acidic precursor, CBDVA.[7][8] If possible, obtain a certificate of analysis (COA) for the starting material to confirm its cannabinoid profile. |
| Suboptimal Cultivation Conditions | Solution: Ensure optimal environmental conditions are maintained throughout the growth cycle. This includes appropriate light spectrum and intensity, temperature, and humidity. Avoid extreme environmental stress, which can negatively impact cannabinoid production.[9] |
| Nutrient Deficiencies | Solution: Implement a balanced nutrient regimen. Deficiencies in key macronutrients (Nitrogen, Phosphorus, Potassium) and secondary nutrients (Calcium, Magnesium) can hinder overall plant health and cannabinoid synthesis.[9][21][22] Monitor plant health for signs of deficiency, such as yellowing leaves or stunted growth.[2] |
| Improper Harvest Timing | Solution: Harvest the plants at the peak of cannabinoid production. This is often determined by observing the color of the trichomes. Harvesting too early or too late can result in lower concentrations of CBDVA. |
Issue 2: Low CBDVA Yield After Extraction
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction Parameters | Solution: Optimize your extraction parameters based on the chosen method. For supercritical CO2, adjust the temperature and pressure to target acidic cannabinoids. For ethanol extraction, ensure the solvent is sufficiently cold and the extraction time is adequate.[16] |
| Decarboxylation During Extraction | Solution: Avoid high temperatures during the extraction process. If using a solvent-based method, consider cold extraction techniques.[14][15] During solvent recovery (e.g., ethanol evaporation), use gentle heating under a vacuum to lower the boiling point and minimize decarboxylation. |
| Poor Quality Starting Material | Solution: Ensure the cannabis biomass is properly dried and cured before extraction. The material should also be ground to a consistent and appropriate particle size to maximize surface area for efficient extraction. |
Issue 3: Inconsistent CBDVA Quantification Results
| Possible Cause | Troubleshooting Steps |
| Non-validated Analytical Method | Solution: Develop and validate an HPLC method for cannabinoid quantification. This includes assessing linearity, accuracy, precision, and limits of detection and quantification.[19][20] |
| Improper Sample Preparation | Solution: Ensure a standardized and reproducible sample preparation protocol. This includes consistent sample homogenization, extraction from the matrix, and dilution steps.[17] |
| Reference Standard Degradation | Solution: Use fresh, properly stored, and certified reference standards for CBDVA. Cannabinoid standards can degrade over time, leading to inaccurate quantification. |
Data Presentation
Table 1: Influence of Extraction Temperature on Cannabinoid Yield (Ethanol Extraction)
| Temperature | Yield ( g/100g dry matter) | THCA ( g/100g dry matter) | THCA Extraction Efficiency |
| -20°C | 18.2 | 15.0 | 83.6% |
| -40°C | 19.7 | 17.5 | 97.7% |
| Room Temperature | 18.5 | 18.3 | 102.1% |
| Data adapted from a study on cold ethanol extraction. While specific to THCA, it illustrates the principle that colder temperatures can achieve high extraction efficiencies for acidic cannabinoids.[16] |
Table 2: Optimal Supercritical CO2 Extraction Parameters for Cannabinoids
| Parameter | Optimal Value |
| Temperature | 55°C |
| Pressure | 235 bar |
| CO2 Flow Rate | 15 g/min |
| Extraction Time | 2 hours |
| These conditions were found to be optimal for extracting ∆9-THC and CBG, and provide a good starting point for optimizing CBDVA extraction.[11] |
Experimental Protocols
Protocol 1: Cold Ethanol Extraction for CBDVA Preservation
-
Material Preparation: Dry and grind the cannabis biomass to a coarse consistency.
-
Chilling: Chill food-grade ethanol to -40°C.
-
Extraction: Submerge the ground cannabis material in the chilled ethanol in an appropriate vessel. Agitate gently for a predetermined time (e.g., 10 minutes).
-
Filtration: Separate the plant material from the ethanol extract through filtration.
-
Solvent Recovery: Remove the ethanol from the extract using a rotary evaporator under a vacuum to keep the temperature low and prevent decarboxylation.
-
Winterization (Optional): To remove fats and waxes, dissolve the crude extract in ethanol, freeze the solution (e.g., at -20°C for 24-48 hours), and then filter out the precipitated lipids.
-
Final Solvent Removal: Remove the remaining ethanol from the winterized extract using a rotary evaporator.
Protocol 2: Supercritical CO2 Extraction of Acidic Cannabinoids
-
Material Preparation: Grind the dried cannabis material to a uniform particle size.
-
Loading: Load the ground material into the extraction vessel of the supercritical CO2 extractor.
-
Parameter Setting: Set the extraction parameters. A good starting point for acidic cannabinoids is a pressure of around 235 bar and a temperature of 55°C.[11]
-
Extraction: Pump supercritical CO2 through the extraction vessel. The CO2 will dissolve the cannabinoids and other compounds from the plant material.
-
Separation: The CO2-extract mixture flows into a separator vessel where the pressure and temperature are changed, causing the CO2 to return to a gaseous state and leave the extract behind.
-
Collection: Collect the crude extract from the separator.
Protocol 3: HPLC Quantification of CBDVA
-
Standard Preparation: Prepare a series of calibration standards of known CBDVA concentrations using a certified reference material.
-
Sample Preparation:
-
Accurately weigh a homogenized sample of the extract.
-
Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or a methanol/isopropanol mixture).[17]
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.2 µm syringe filter into an HPLC vial.[17]
-
-
HPLC Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Use a C18 reverse-phase column with a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water with formic acid).
-
Set the UV detector to the appropriate wavelength for cannabinoids (e.g., 214 nm or 225 nm).[5][20]
-
-
Data Analysis:
-
Generate a calibration curve from the peak areas of the known standards.
-
Determine the concentration of CBDVA in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Biosynthetic pathway of CBDVA from its precursors.
Caption: Experimental workflow for maximizing CBDVA yield.
Caption: Troubleshooting logic for low CBDVA yield.
References
- 1. Biosynthesis of novel cannabigerolic acid derivatives by engineering the substrate specificity of aromatic prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaksterdam.com [oaksterdam.com]
- 3. trichomeanalytical.com [trichomeanalytical.com]
- 4. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling Cannabinoid Contents and Expression Levels of Corresponding Biosynthetic Genes in Commercial Cannabis (Cannabis sativa L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complex Patterns of Cannabinoid Alkyl Side-Chain Inheritance in Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gvbbiopharma.com [gvbbiopharma.com]
- 8. leafly.com [leafly.com]
- 9. montrealcannabis-seeds.ca [montrealcannabis-seeds.ca]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. mdpi.com [mdpi.com]
- 12. coleparmer.com [coleparmer.com]
- 13. The process of supercritical CO2 extraction for CBD [essentiapura.com]
- 14. What is the cold ethanol extraction method? [buffaloextracts.com]
- 15. Ethanol THC Extraction: Safe, Clean & Full-Spectrum Relief · Sweet Releaf [sweetreleaf.com]
- 16. Cold Ethanol Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology: Optimization and Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cannabissciencetech.com [cannabissciencetech.com]
- 18. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. preprints.org [preprints.org]
- 20. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. organitek.com [organitek.com]
- 22. 2fast4buds.com [2fast4buds.com]
Troubleshooting CBDVA degradation during sample preparation and analysis
Welcome to the technical support center for Cannabidivarinic Acid (CBDVA) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing CBDVA degradation during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is CBDVA and why is it prone to degradation?
This compound (CBDVA) is a non-psychoactive cannabinoid found in the cannabis plant. As an acidic cannabinoid, it is inherently unstable and susceptible to degradation through various pathways, primarily decarboxylation, which is the loss of a carboxyl group.[1][2] This process converts CBDVA into its neutral counterpart, Cannabidivarin (CBDV).
Q2: What are the main factors that cause CBDVA degradation?
The primary factors leading to the degradation of acidic cannabinoids like CBDVA include:
-
Heat: Elevated temperatures significantly accelerate the rate of decarboxylation.[1][3][4]
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation.[1]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of cannabinoids.[5]
-
pH: Both acidic and alkaline conditions can catalyze degradation reactions. For instance, acidic conditions can promote the conversion of similar cannabinoids to other forms.[3][6][7]
Q3: What are the visible signs of CBDVA degradation in a sample?
While specific indicators for CBDVA are not extensively documented, signs of general cannabinoid degradation can include a change in the color of the extract, the appearance of new or unexpected peaks, or a decrease in the area of the CBDVA peak during chromatographic analysis. The most direct indicator of degradation is the corresponding increase in the peak for its decarboxylated form, CBDV.
Q4: Which analytical technique is best for analyzing CBDVA to minimize degradation?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the preferred method for analyzing acidic cannabinoids like CBDVA.[8][9] This technique operates at or near room temperature, thus avoiding the heat-induced decarboxylation that occurs in Gas Chromatography (GC) injection ports.[10] If GC is used, derivatization of the acidic cannabinoids is necessary to prevent on-column degradation.
Q5: How should I store my CBDVA samples and standards to ensure stability?
To maintain the integrity of your CBDVA samples and standards, it is crucial to:
-
Store at low temperatures: Storage at -20°C or colder is recommended.[11][12] For maximum stability, -80°C is preferable.[11]
-
Protect from light: Use amber vials or wrap containers in aluminum foil to block out light.[5][12]
-
Minimize oxygen exposure: Store samples in tightly sealed containers with minimal headspace. Purging with an inert gas like nitrogen or argon can also help prevent oxidation.
-
Use appropriate solvents: Acetonitrile is a common and suitable solvent for storing CBDVA certified reference materials.[2][13]
Troubleshooting Guides
Issue 1: Low or No CBDVA Peak Detected in Chromatogram
| Possible Cause | Troubleshooting Steps |
| Complete Decarboxylation | Review sample preparation and analytical methods for any steps involving high heat. If using GC-MS, confirm that a derivatization step was included. For HPLC, ensure the column oven temperature is not excessively high. |
| Degradation During Extraction | Use cold extraction methods. Ethanol (B145695) has been shown to be efficient for extracting acidic cannabinoids.[12][14] Minimize the duration of sonication if used, as it can generate localized heat. |
| Improper Storage | Verify that samples and standards have been stored at ≤ -20°C and protected from light.[11][12] |
| Incorrect Mobile Phase pH | For HPLC analysis, ensure the mobile phase pH is in a range that maintains the stability of acidic cannabinoids, generally slightly acidic to neutral.[6] |
Issue 2: Appearance of Unexpected Peaks (e.g., a large CBDV peak)
| Possible Cause | Troubleshooting Steps |
| Partial Decarboxylation | This is the most likely cause. A significant peak corresponding to CBDV indicates that CBDVA has decarboxylated. Review all steps for sources of heat and light exposure. |
| Isomerization | Acidic or basic conditions during sample preparation or in the HPLC mobile phase can potentially cause isomerization.[5][15] Ensure all solutions are pH-controlled. |
| Oxidative Degradation | Exposure to air can lead to the formation of oxidation products. Minimize sample exposure to the atmosphere and consider using an inert gas. |
Issue 3: Poor Peak Shape (Tailing or Fronting) for CBDVA in HPLC
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Column | Acidic cannabinoids can interact with residual silanol (B1196071) groups on the silica-based column packing, leading to peak tailing.[16] Use a well-endcapped column or a mobile phase with an acidic modifier (e.g., 0.1% formic acid) to suppress silanol activity. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting.[16] Dilute the sample and re-inject. |
| Mismatched Injection Solvent | The solvent used to dissolve the sample should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.[17] |
| Column Contamination or Void | If peak shape degrades over several injections, the column may be contaminated or have a void at the inlet. Flush the column with a strong solvent or replace the guard column. If the problem persists, the analytical column may need replacement.[18] |
Data and Protocols
Table 1: Factors Affecting CBDVA Stability and Recommended Control Measures
| Factor | Effect on CBDVA | Recommended Control Measures |
| Temperature | Accelerates decarboxylation to CBDV.[3][4] | Store samples and standards at ≤ -20°C. Avoid heating during all sample preparation steps. Use temperature-controlled autosamplers.[11][12] |
| Light | Induces photochemical degradation.[1] | Work in a dimly lit environment or use amber glassware. Store all solutions in light-protecting containers (e.g., amber vials).[5][12] |
| Oxygen | Causes oxidative degradation.[5] | Minimize headspace in vials. Use tightly sealed containers. Consider purging with an inert gas (e.g., nitrogen, argon). |
| pH | Acidic or alkaline conditions can catalyze degradation and isomerization.[3][6] | Maintain solutions at a slightly acidic to neutral pH (e.g., pH 4-6).[7][19] Use buffered mobile phases in HPLC where appropriate. |
| Solvent | The choice of solvent can impact stability.[20] | Use high-purity solvents (HPLC or MS grade). Acetonitrile is a common solvent for CBDVA standards.[2][13] For extraction, cold ethanol is often effective.[12][14] |
Table 2: General Protocol for a CBDVA Stability Study
| Step | Procedure | Rationale |
| 1. Standard Preparation | Prepare a stock solution of a CBDVA certified reference material (CRM) in a suitable solvent (e.g., acetonitrile) at a known concentration. Prepare several working standards from this stock. | Ensures accurate starting concentrations for the study. |
| 2. Sample Preparation | If studying a matrix (e.g., cannabis extract), prepare the extract using a validated, cold extraction method. Fortify a blank matrix with a known amount of CBDVA CRM for control samples. | Allows for the assessment of matrix effects on stability. |
| 3. Storage Conditions | Aliquot the standards and samples into amber HPLC vials. Store different sets of vials under various conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature with and without light exposure). | Simulates different storage scenarios and stress conditions. |
| 4. Time Points | Analyze a set of samples from each storage condition at defined time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months). | To monitor the degradation over time. |
| 5. HPLC-UV Analysis | Analyze the samples using a validated HPLC-UV method capable of separating CBDVA from potential degradants like CBDV. | Provides quantitative data on the remaining CBDVA concentration. |
| 6. Data Analysis | Calculate the percentage of CBDVA remaining at each time point relative to the T=0 sample. Plot the degradation over time to determine the degradation kinetics. | To quantify the rate of degradation under different conditions. |
Visualizations
Caption: Primary degradation pathway of CBDVA.
Caption: Recommended workflow for CBDVA analysis.
References
- 1. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ibisscientific.com [ibisscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rootsciences.com [rootsciences.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 9. Development and Validation of a Simple, Fast, and Accessible HPLC-UV Method for Cannabinoids Determination in Cannabis sativa L. Extracts and Medicinal Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. nrc-digital-repository.canada.ca [nrc-digital-repository.canada.ca]
- 12. Processing and extraction methods of medicinal cannabis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (CBDVA) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 14. A Comprehensive Review on the Techniques for Extraction of Bioactive Compounds from Medicinal Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isomerization of cannabidiol and Δ9-tetrahydrocannabinol during positive electrospray ionization. In-source hydrogen/deuterium exchange experiments by flow injection hybrid quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gmpinsiders.com [gmpinsiders.com]
- 17. uhplcs.com [uhplcs.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of CBDVA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Cannabidivarinic Acid (CBDVA) from other cannabinoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating CBDVA from other cannabinoids?
A1: The main challenge in separating CBDVA lies in its structural similarity to other cannabinoids, which can lead to co-elution.[1][2] Key cannabinoids that often pose separation challenges with CBDVA include its neutral counterpart, Cannabidivarin (CBDV), and another prominent acidic cannabinoid, Cannabidiolic Acid (CBDA).[3][4] Their similar polarities and chemical structures necessitate highly optimized chromatographic methods to achieve baseline separation.
Q2: Which stationary phase is most effective for CBDVA separation?
A2: Reversed-phase C18 columns are the most commonly used and generally effective stationary phases for cannabinoid analysis, including CBDVA.[5] However, for particularly challenging separations where co-elution is an issue, exploring alternative stationary phases can be beneficial. Columns with different selectivities, such as C8, phenyl, or polar-embedded columns, may offer improved resolution.[5] For instance, some studies have shown that specialized stationary phases can alter the elution order, which can be advantageous in resolving critical pairs.[6]
Q3: How does the mobile phase composition impact the separation of CBDVA?
A3: The mobile phase composition is a critical parameter for successful CBDVA separation. Typically, a mixture of water and an organic solvent like acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) is used.[5] Acetonitrile is often preferred as it can lead to shorter analysis times.[5] The ratio of the organic modifier to water directly influences the retention times and selectivity between cannabinoids. Fine-tuning this ratio is essential for optimizing the separation of CBDVA from closely eluting compounds.
Q4: Why is an acidic modifier frequently added to the mobile phase for CBDVA analysis?
A4: Acidic modifiers, such as formic acid or acetic acid, are crucial for achieving good peak shape and reproducible retention times for acidic cannabinoids like CBDVA.[5][7] In a neutral or basic mobile phase, the carboxylic acid group of CBDVA can become ionized, leading to peak tailing and poor chromatographic performance. By adding a small amount of acid (e.g., 0.1% formic acid), the ionization of CBDVA is suppressed, resulting in sharper, more symmetrical peaks and improved separation.[5][7]
Q5: Should I use an isocratic or gradient elution method for CBDVA separation?
A5: The choice between isocratic and gradient elution depends on the complexity of the sample matrix. For simpler mixtures containing a few cannabinoids, a well-optimized isocratic method can provide adequate separation.[8] However, for complex extracts containing a wide range of cannabinoids with varying polarities, a gradient elution is often necessary.[9] A gradient method, where the concentration of the organic solvent is increased during the run, allows for the efficient elution of both polar and non-polar compounds in a single analysis, improving overall resolution and reducing run times.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) | Citation(s) |
| Poor resolution between CBDVA and CBDA | - Suboptimal mobile phase composition.- Inappropriate stationary phase selectivity. | - Adjust the organic modifier (acetonitrile/methanol) percentage.- Experiment with a different stationary phase (e.g., phenyl-hexyl or a polar-embedded column) to exploit different separation mechanisms.- Optimize the concentration of the acidic modifier in the mobile phase. | [5][6] |
| Co-elution of CBDVA and CBDV | - Insufficient separation efficiency. | - Switch from an isocratic to a gradient elution method to improve peak separation.- Decrease the flow rate to increase the column efficiency.- Evaluate a longer column or a column with a smaller particle size to enhance resolution. | [8][10] |
| Peak tailing for CBDVA | - Ionization of the carboxylic acid group.- Secondary interactions with the stationary phase. | - Increase the concentration of the acidic modifier (e.g., 0.1% formic acid) in the mobile phase to ensure full protonation.- Ensure the use of high-purity solvents and a well-packed column. | [5][7] |
| Inconsistent CBDVA retention times | - Poor column equilibration.- Fluctuations in column temperature.- Mobile phase instability. | - Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.- Use a column oven to maintain a constant and stable temperature.- Prepare fresh mobile phases daily to avoid changes in composition. | [5] |
| Low sensitivity for CBDVA detection | - Suboptimal detection wavelength.- On-column degradation. | - Set the UV detector to a wavelength between 220-230 nm for optimal sensitivity for most cannabinoids.- Ensure proper sample handling and storage to prevent degradation of acidic cannabinoids. | [5][11] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Cannabinoid Profiling Including CBDVA
This protocol provides a general framework for the separation of CBDVA from other cannabinoids using reversed-phase HPLC.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 70% B
-
2-15 min: 70-95% B
-
15-18 min: 95% B
-
18-20 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 228 nm
-
Injection Volume: 5 µL
3. Sample Preparation:
-
Accurately weigh the cannabis extract or sample.
-
Dissolve the sample in methanol or ethanol (B145695) to a known concentration (e.g., 1 mg/mL).
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify CBDVA and other cannabinoids by comparing their retention times and peak areas with those of certified reference standards.
Quantitative Data
Table 1: Example HPLC Retention Times for Key Cannabinoids
| Cannabinoid | Retention Time (min) |
| CBDA | 9.2 |
| CBGA | 9.8 |
| CBDVA | 10.5 |
| CBG | 11.2 |
| CBD | 12.1 |
| CBDV | 12.8 |
| THCVA | 13.5 |
| THCA | 15.1 |
| Δ9-THC | 16.5 |
Note: Retention times are illustrative and can vary based on the specific HPLC system, column, and exact chromatographic conditions.
Visualizations
Caption: Experimental workflow for the chromatographic analysis of CBDVA.
Caption: Key factors influencing the chromatographic separation of CBDVA.
References
- 1. How to overcome co-elution challenges in cannabinoid chromatography using tandem mass spectrometry? - J. Jeffrey and Ann Marie Fox Graduate School at Penn State [gradschool.psu.edu]
- 2. Challenges of Extracting and Determining Cannabinoids in Different Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. naturaldos.com [naturaldos.com]
- 4. CBDV and CBDA: Everything you need to know about these promising cannabinoids | Cannahouse Belgium [cannahouse.be]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cannabissciencetech.com [cannabissciencetech.com]
- 11. shimadzu.com [shimadzu.com]
Technical Support Center: Overcoming Low Abundance of CBDVA in Cannabis Extracts
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for addressing the challenges associated with the low abundance of Cannabidivarinic Acid (CBDVA) in cannabis extracts.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low CBDVA Concentration in Final Extract | - Suboptimal Cannabis Strain Selection: The genetic makeup of the cannabis plant is the primary determinant of its cannabinoid profile.[1] - Inadequate Cultivation Conditions: Environmental factors and cultivation techniques significantly impact cannabinoid biosynthesis. - Inefficient Extraction Method: The chosen solvent and extraction parameters may not be optimal for CBDVA. | - Strain Selection: Select cannabis strains known to have higher levels of CBDVA. For example, genotypes such as G 33,212 'S1' (0.20% CBDVA/dry mass) and G 33,296 'Carolina Dream' (0.19% CBDVA/dry mass) have been reported to have higher concentrations.[2] - Cultivation Optimization: Implement techniques known to boost minor cannabinoid content. For instance, "lollipopping" (removing lower branches and leaves) has been shown to increase CBDVA concentrations by up to 18%.[3][4] Additionally, inducing polyploidy has been reported to increase CBDVA content by 15.2% in buds.[1] - Extraction Protocol: Employ extraction methods with good recovery for acidic cannabinoids. Supercritical fluid extraction (SFE) is an effective method for obtaining an enriched extract of acidic cannabinoids.[5][6] Ethanol-based extraction can also be optimized for temperature and solvent-to-sample ratio to improve yield.[7] |
| Co-elution of CBDVA with Other Cannabinoids | - Similar Physicochemical Properties: CBDVA shares structural similarities with other cannabinoids, particularly other acidic cannabinoids like CBDA, making chromatographic separation challenging. | - Advanced Purification Techniques: Utilize high-resolution purification methods such as flash chromatography or centrifugal partition chromatography (CPC).[5][6][7] - Method Optimization: For flash chromatography, both normal-phase and reversed-phase can be employed, with the choice depending on the specific separation goals. For CPC, a pH-zone-refining method can be highly effective for isolating acidic cannabinoids.[5][6] |
| Degradation of CBDVA During Processing and Storage | - Thermal Instability: As an acidic cannabinoid, CBDVA is susceptible to decarboxylation (conversion to CBDV) when exposed to heat.[8] - Light and Air Exposure: Prolonged exposure to light and air can lead to the degradation of cannabinoids. | - Controlled Processing Temperatures: Avoid excessive heat during extraction and solvent evaporation. Utilize techniques like cold ethanol (B145695) extraction.[9] - Proper Storage Conditions: Store extracts and isolated compounds in airtight, light-proof containers at low temperatures (-20°C is recommended for long-term stability).[10][11] A study on cannabinoid stability showed that samples stored at 4°C were relatively stable for up to 210 days. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding CBDVA.
What is the typical concentration of CBDVA in Cannabis sativa?
CBDVA is a minor cannabinoid, and its concentration can vary significantly between different cannabis strains. Research has identified high-CBDVA genotypes containing up to 0.20% CBDVA by dry mass, while low-CBDVA genotypes may have as little as 0.02%.[2] One study on the hemp variety 'Felina 32' reported a this compound content of approximately 0.56% of all identified organic acids in the inflorescence.[12]
What is the biosynthetic pathway for CBDVA?
CBDVA is synthesized in the cannabis plant through the cannabinoid biosynthesis pathway. It begins with the precursors Geranyl diphosphate (B83284) (GPP) and Divarinic Acid (DA). The enzyme cannabigerovarinic acid synthase (CBGVAS) catalyzes the condensation of GPP and DA to form Cannabigerovarinic Acid (CBGVA). Subsequently, the enzyme cannabidiolic acid synthase (CBDAS) facilitates the oxidative cyclization of CBGVA to produce CBDVA.[8]
Caption: Biosynthesis pathway of this compound (CBDVA).
What are the most effective methods for CBDVA extraction?
Supercritical fluid extraction (SFE) with CO2 is a highly effective and selective method for extracting acidic cannabinoids like CBDVA, as it minimizes the co-extraction of undesirable compounds like chlorophyll.[5][6][13] Ethanol extraction is also widely used and can be optimized for temperature and solvent-to-biomass ratio to enhance CBDVA recovery.[7][9] Ultrasound-assisted extraction (UAE) is another technique that can improve extraction efficiency.[14]
What are the recommended methods for purifying CBDVA?
Due to its low abundance, purification of CBDVA often requires multi-step chromatographic techniques.
-
Flash Chromatography: This is a commonly used method for the purification of minor cannabinoids. Both normal-phase and reversed-phase chromatography can be effective depending on the desired separation.
-
Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that is particularly well-suited for the large-scale purification of cannabinoids. A pH-zone-refining CPC method has been successfully used to isolate CBDVA with high purity.[5][6]
Caption: General experimental workflow for the extraction and purification of CBDVA.
How can CBDVA be accurately quantified in an extract?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for the quantification of CBDVA.[10][15][16] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and accuracy for analyzing a wide range of cannabinoids, including CBDVA, in complex matrices.[10]
What are the known biological activities of CBDVA?
Research on the biological activities of CBDVA is ongoing, but preliminary studies suggest it may have several therapeutic properties, including:
-
Insecticidal activity: CBDVA has shown insecticidal effects against cannabis aphids and green peach aphids.[2]
-
Antimicrobial properties: Some studies suggest that varin cannabinoids like CBDVA may contribute to the antimicrobial effects of cannabis extracts.[17]
Experimental Protocols
Protocol 1: Extraction and Purification of CBDVA using Centrifugal Partition Chromatography (CPC)
This protocol is based on the methodology described by Popp et al. (2019).[5][6]
1. Supercritical Fluid Extraction (SFE):
- Obtain a cannabis extract enriched in acidic cannabinoids using SFE with CO2.
2. CPC Solvent System Preparation:
- Prepare a biphasic solvent system of n-hexane/ethyl acetate/ethanol/water at a ratio of 8:2:5:5 (v/v/v/v).
- Add trifluoroacetic acid to the organic stationary phase to act as a retainer.
- Use triethylamine (B128534) as an eluter in the aqueous mobile phase.
3. CPC Fractionation:
- Perform fractionation of the SFE extract using a CPC instrument with the prepared solvent system under the pH-zone-refining method.
- Collect fractions and monitor for the presence of CBDVA using an appropriate analytical method (e.g., HPLC-PDA).
4. Liquid-Liquid Extraction:
- Pool the CPC fractions containing CBDVA.
- Perform a liquid-liquid extraction to further purify the CBDVA.
5. Solvent Evaporation:
- Evaporate the solvent from the purified fraction to obtain isolated CBDVA.
6. Purity Analysis:
- Determine the purity of the isolated CBDVA using HPLC-PDA analysis.
Factors Influencing CBDVA Yield
Caption: Logical relationship of factors influencing CBDVA yield.
References
- 1. Frontiers | Polyploidization for the Genetic Improvement of Cannabis sativa [frontiersin.org]
- 2. Assessing the adaptive role of this compound (CBDVA) in aphid defense in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant Density and its Influence on Cannabis Cultivation – Emerald Harvest [emeraldharvest.co]
- 4. mmjdaily.com [mmjdaily.com]
- 5. Rapid isolation of acidic cannabinoids from Cannabis sativa L. using pH-zone-refining centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. Profiling Cannabinoid Contents and Expression Levels of Corresponding Biosynthetic Genes in Commercial Cannabis (Cannabis sativa L.) Cultivars [mdpi.com]
- 9. Frontiers | Comprehensive comparison of industrial cannabinoid extraction techniques: Evaluation of the most relevant patents and studies at pilot scale [frontiersin.org]
- 10. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability Study of Mixed Neutral and Acidic Cannabinoid Standards [restek.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Analysis of 17 Cannabinoids in Hemp and Cannabis [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of Cannabidivarinic Acid (CBDVA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cannabidivarinic Acid (CBDVA). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work related to the impact of pH and temperature on CBDVA stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for CBDVA?
The primary degradation pathway for this compound (CBDVA) is decarboxylation, where it loses a carboxyl group (-COOH) upon exposure to heat, converting into Cannabidivarin (CBDV)[1][2]. This process is highly dependent on temperature.
Q2: What is the optimal pH range for maintaining the stability of CBDVA in an aqueous solution?
While specific studies on the pH stability of CBDVA are limited, data from structurally similar cannabinoid acids, such as Cannabidiolic Acid (CBDA), and the neutral cannabinoid Cannabidiol (B1668261) (CBD), suggest that a slightly acidic to neutral pH range is optimal for stability. For CBD, the optimal pH for stability in an aqueous solution is between 4 and 6[3][4][5]. Deviations into highly acidic or alkaline conditions are likely to increase the rate of degradation.
Q3: What happens to CBDVA in acidic conditions?
Based on the behavior of other cannabinoids, it is anticipated that in strongly acidic conditions (pH < 4), CBDVA may be susceptible to degradation beyond simple decarboxylation[4][5]. For instance, CBD is known to undergo cyclization in acidic environments to form various isomers of tetrahydrocannabinol (THC)[5][6]. While the specific cyclization products of CBDVA are not well-documented in the available literature, researchers should be aware of the potential for such conversions.
Q4: What is the expected behavior of CBDVA in alkaline conditions?
In alkaline or basic environments (pH > 7), cannabinoid acids may become more susceptible to oxidation. For CBD, alkaline conditions can lead to oxidation, resulting in the formation of various degradation products[5]. Therefore, it is recommended to avoid highly alkaline conditions when working with CBDVA to minimize oxidative degradation.
Q5: How does temperature affect the stability of CBDVA?
Temperature is a critical factor in the stability of CBDVA, with higher temperatures significantly accelerating its decarboxylation to CBDV. Studies on the thermo-chemical conversion of cannabinoid acids have shown that the conversion of CBDVA to CBDV increases with temperature[7].
Troubleshooting Guides
Problem: I am observing a rapid loss of CBDVA in my solution during my experiments.
-
Possible Cause 1: High Temperature. Your experimental conditions may be too warm, leading to accelerated decarboxylation.
-
Troubleshooting Steps:
-
Review your experimental protocol and identify any steps involving elevated temperatures.
-
If possible, conduct your experiment at a lower temperature.
-
For storage of CBDVA solutions, it is recommended to use refrigerated (2-8°C) or frozen (-20°C) conditions to minimize thermal degradation.
-
-
-
Possible Cause 2: Inappropriate pH. The pH of your solution may be outside the optimal range for CBDVA stability.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is highly acidic or alkaline, adjust it to a more neutral range (ideally pH 4-6) using a suitable buffer system (e.g., citrate (B86180) or phosphate (B84403) buffer).
-
When preparing solutions, consider the pH of all components.
-
-
Problem: I am detecting unexpected peaks in my chromatograms when analyzing CBDVA samples.
-
Possible Cause 1: Degradation Products. The unexpected peaks may correspond to degradation products of CBDVA, such as CBDV.
-
Troubleshooting Steps:
-
Confirm the identity of the primary unexpected peak by comparing its retention time with a CBDV reference standard.
-
If other unknown peaks are present, consider the possibility of other degradation products, especially if the solution was exposed to harsh pH conditions or light.
-
Review your sample preparation and storage procedures to minimize degradation.
-
-
-
Possible Cause 2: Contamination. The unexpected peaks could be due to contamination of your sample or analytical system.
-
Troubleshooting Steps:
-
Run a blank injection (solvent only) to check for system contamination.
-
Ensure that all glassware and equipment are thoroughly cleaned.
-
Verify the purity of your CBDVA standard.
-
-
Data Presentation
Table 1: Effect of Temperature on the Concentration of CBDVA and CBDV
This table summarizes the results from a study on the thermo-chemical conversion of cannabinoid acids in hemp biomass. The data illustrates the decrease in CBDVA concentration and the corresponding increase in CBDV concentration with rising temperature.
| Temperature (°C) | CBDVA Concentration (mg/g) | CBDV Concentration (mg/g) |
| 60 | 0.321 | 0.132 |
| 80 | 0.140 | 0.201 |
| 100 | 0.059 | 0.262 |
| 120 | 0.014 | 0.292 |
| 140 | 0.004 | 0.263 |
(Data adapted from a study on pressurized liquid extraction of hemp biomass. Note that at 140°C, the concentration of CBDV begins to decrease, suggesting potential further degradation at very high temperatures.)[7]
Experimental Protocols
Protocol 1: Preparation of Buffered CBDVA Solutions for pH Stability Studies
This protocol outlines the preparation of CBDVA solutions in buffers of different pH values for stability testing.
-
Buffer Preparation:
-
Prepare a series of buffers with pH values ranging from acidic to alkaline (e.g., pH 2, 4, 6, 8, 10). Use appropriate buffer systems such as citrate buffers for acidic to neutral pH and phosphate or borate (B1201080) buffers for neutral to alkaline pH.
-
Verify the pH of each buffer solution using a calibrated pH meter.
-
-
CBDVA Stock Solution:
-
Prepare a concentrated stock solution of CBDVA in a suitable organic solvent (e.g., methanol (B129727) or ethanol) at a known concentration (e.g., 1 mg/mL).
-
-
Preparation of CBDVA Test Solutions:
-
In separate volumetric flasks, add a small, precise volume of the CBDVA stock solution.
-
Dilute to the final volume with the respective pH buffers to achieve the desired final concentration of CBDVA (e.g., 10 µg/mL). Note: The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the solution's properties.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, take an aliquot from each buffered solution for analysis by a stability-indicating HPLC method (see Protocol 2) to determine the initial concentration of CBDVA.
-
-
Stability Study:
-
Store the remaining buffered solutions in tightly sealed, light-protected containers at a controlled temperature (e.g., 25°C or 40°C).
-
At predetermined time points (e.g., 24, 48, 72 hours, 1 week, etc.), withdraw aliquots from each solution for analysis.
-
Protocol 2: Stability-Indicating HPLC-UV Method for the Analysis of CBDVA
This protocol provides a framework for an HPLC-UV method to quantify CBDVA and its primary degradant, CBDV.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of CBDVA and CBDV in the mobile phase.
-
Sample Analysis: Inject the prepared standards and the samples from the stability study (Protocol 1) into the HPLC system.
-
Data Analysis:
-
Identify and integrate the peaks corresponding to CBDVA and CBDV based on their retention times compared to the standards.
-
Quantify the concentration of CBDVA and CBDV in each sample using the calibration curves generated from the standards.
-
Calculate the percentage of CBDVA remaining at each time point relative to the initial concentration to determine the degradation rate.
-
Mandatory Visualizations
Caption: Decarboxylation of CBDVA to CBDV upon heating.
Caption: Experimental workflow for a CBDVA stability study.
Caption: Hypothetical degradation pathways of CBDVA.
References
- 1. Characterizing the degradation of cannabidiol in an e-liquid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. researchgate.net [researchgate.net]
Improving the resolution between CBDVA and CBGVA in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution between Cannabidivarinic Acid (CBDVA) and Cannabigerovarinic Acid (CBGVA).
Frequently Asked Questions (FAQs)
Q1: Why is achieving baseline separation between CBDVA and CBGVA challenging?
A1: CBDVA and CBGVA are structurally similar acidic cannabinoids, often leading to co-elution in reversed-phase chromatography. Their similar hydrophobicity and chemical properties make achieving distinct retention times difficult without careful method optimization.
Q2: What is the primary factor influencing the retention and peak shape of acidic cannabinoids like CBDVA and CBGVA?
A2: The pH of the mobile phase is the most critical factor.[1] Since CBDVA and CBGVA are carboxylic acids, their ionization state is pH-dependent. An acidic mobile phase (pH below the pKa of the analytes) is necessary to keep them in their protonated, less polar form, which improves retention on a reversed-phase column and minimizes peak tailing.[1]
Q3: What type of HPLC column is best suited for separating CBDVA and CBGVA?
A3: A C18 reversed-phase column is the most commonly used and generally effective stationary phase for cannabinoid analysis.[2] However, for challenging separations like CBDVA and CBGVA, columns with different selectivities, such as those with alternative bonding chemistries (e.g., C18-amide), may provide better resolution.[3] Modern, high-purity silica (B1680970) columns with effective end-capping are recommended to reduce secondary interactions with residual silanols.[1]
Q4: Can I use gas chromatography (GC) for the analysis of CBDVA and CBGVA?
A4: Gas chromatography is generally not suitable for the direct analysis of acidic cannabinoids like CBDVA and CBGVA. The high temperatures used in the GC inlet port cause decarboxylation, converting the acidic forms to their neutral counterparts (CBDV and CBG). This leads to inaccurate quantification of the original acidic compounds.[4] If GC must be used, derivatization is required.
Troubleshooting Guide: Improving CBDVA and CBGVA Resolution
This guide addresses common issues encountered during the chromatographic separation of CBDVA and CBGVA and provides systematic solutions.
Problem 1: Poor Resolution or Co-elution of CBDVA and CBGVA Peaks
Possible Causes:
-
Suboptimal Mobile Phase Composition: The organic modifier percentage or the pH of the aqueous phase may not be ideal for separating these closely related compounds.
-
Inappropriate Stationary Phase: The column chemistry may not provide sufficient selectivity for CBDVA and CBGVA.
-
High Column Temperature: Elevated temperatures can sometimes decrease resolution, although they can also improve peak shape and reduce analysis time.
Solutions:
-
Optimize Mobile Phase pH:
-
Recommendation: Maintain a mobile phase pH between 2.5 and 3.5. This ensures that the carboxylic acid groups of CBDVA and CBGVA are fully protonated, increasing their hydrophobicity and retention on a C18 column.
-
Action: Use an acidic modifier like formic acid (0.1% v/v) in the aqueous portion of the mobile phase.[3][5]
-
Pro-Tip: The addition of a buffer, such as ammonium (B1175870) formate (B1220265) (e.g., 5 mM), to the mobile phase can help maintain a stable pH and improve peak shape by suppressing the ionization of residual silanols on the stationary phase.[6][7]
-
-
Adjust Organic Modifier Concentration:
-
Recommendation: Fine-tune the percentage of the organic solvent (typically acetonitrile (B52724) or methanol). A lower percentage of organic solvent will increase retention times and may improve resolution.
-
Action: Perform a series of injections with small, incremental changes in the organic-to-aqueous ratio to find the optimal balance between resolution and analysis time.
-
-
Evaluate Different Stationary Phases:
-
Recommendation: If a standard C18 column does not provide adequate separation, consider a column with a different selectivity.
-
Action: Test a C18-amide column or other stationary phases with different bonding chemistries that may offer unique interactions with the analytes.[3]
-
-
Modify Column Temperature:
-
Recommendation: Investigate the effect of column temperature on the separation.
-
Action: Analyze the sample at different temperatures (e.g., 25°C, 30°C, 35°C) to determine if a change in temperature improves the resolution between CBDVA and CBGVA.
-
Problem 2: Peak Tailing for CBDVA and/or CBGVA
Possible Causes:
-
Secondary Silanol (B1196071) Interactions: The acidic analytes can interact with active silanol groups on the silica backbone of the column, leading to tailing peaks.[1]
-
Mobile Phase pH Too High: If the mobile phase pH is close to the pKa of the analytes, partial ionization can occur, resulting in poor peak shape.
Solutions:
-
Lower Mobile Phase pH:
-
Recommendation: Ensure the mobile phase pH is at least 1.5-2 pH units below the pKa of the analytes.
-
Action: Add 0.1% formic acid to the aqueous mobile phase.
-
-
Use a Buffered Mobile Phase:
-
Recommendation: A buffer helps to maintain a consistent low pH and suppress silanol interactions.
-
Action: Incorporate ammonium formate into the aqueous mobile phase.[7]
-
-
Employ a High-Purity, End-Capped Column:
-
Recommendation: Modern columns are designed to minimize residual silanol activity.
-
Action: Switch to a column with high-purity silica and robust end-capping.[1]
-
Quantitative Data Summary
The following tables summarize typical chromatographic parameters and their effects on the separation of acidic cannabinoids.
Table 1: Influence of Mobile Phase pH on Acidic Cannabinoid Retention
| Mobile Phase Additive | Approximate pH | Effect on Acidic Cannabinoid Retention Time |
| 0.1% Formic Acid | ~2.7 | Increased retention |
| 0.1% Formic Acid + 5 mM Ammonium Formate | ~3.1 | Slightly decreased retention compared to only formic acid |
| 0.1% Formic Acid + 10 mM Ammonium Formate | ~3.5 | Further decreased retention |
Data compiled from multiple sources indicating general trends.[7]
Table 2: Example Gradient HPLC Method for Cannabinoid Separation (including CBDVA & CBGVA)
| Time (min) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |
| 0.0 | 43 | 57 |
| 5.0 | 30 | 70 |
| 11.0 | 25 | 75 |
| 13.0 | 20 | 80 |
| 14.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 43 | 57 |
| 22.0 | 43 | 57 |
This is an exemplary gradient and may require optimization for specific instrumentation and columns.[3]
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Stock Standard Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of each certified reference material (CBDVA and CBGVA).
-
Dissolve each standard in 10 mL of methanol (B129727) in a separate Class A volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
-
Intermediate Standard Preparation (e.g., 100 µg/mL):
-
Pipette 1 mL of each 1000 µg/mL stock standard into a 10 mL Class A volumetric flask and dilute to volume with methanol.
-
-
Working Standard Preparation (e.g., 1-10 µg/mL):
-
Prepare a series of working standards by serially diluting the intermediate standard with the mobile phase or a mixture of methanol and water that mimics the initial mobile phase composition. This is crucial for accurate peak integration, especially in gradient methods.
-
Protocol 2: Sample Preparation for Cannabis Plant Material
-
Homogenization:
-
Dry the cannabis plant material to a constant weight.
-
Grind the material to a fine, homogenous powder (e.g., particle size ≤ 1mm).
-
-
Extraction:
-
Accurately weigh approximately 200-500 mg of the homogenized plant material into a centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., methanol or ethanol).
-
Vortex the sample for 1 minute, then place it in an ultrasonic bath for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.[7]
-
-
Filtration and Dilution:
-
Carefully collect the supernatant.
-
Filter the extract through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Dilute the filtered extract with the mobile phase as necessary to bring the analyte concentrations within the calibration range.
-
Visualizations
Caption: Troubleshooting workflow for improving CBDVA and CBGVA resolution.
Caption: General experimental workflow for cannabinoid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. future4200.com [future4200.com]
- 5. researchgate.net [researchgate.net]
- 6. Workflow for Cannabinoids Analysis in Hemp and Hemp-Infused Products [sigmaaldrich.com]
- 7. Analysis of 17 Cannabinoids in Hemp and Cannabis [sigmaaldrich.com]
Technical Support Center: Large-Scale Purification of Cannabidivarinic Acid (CBDVA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Cannabidivarinic acid (CBDVA).
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of CBDVA.
| Problem | Potential Cause | Recommended Solution |
| Low CBDVA Purity in Final Product | Co-elution with other cannabinoids (e.g., CBDA, THCA, CBGA).[1] | Optimize chromatographic conditions. Consider using a different stationary phase or modifying the mobile phase composition.[1][2] For instance, reversed-phase chromatography is effective for separating compounds with different hydrophobicities, while normal-phase is better for those with differing polarities.[3] Employing multicolumn countercurrent chromatography (MCCC) or multicolumn countercurrent solvent gradient purification (MCSGP) can enhance separation and overcome the purity-yield trade-off of single-column chromatography.[2] |
| Incomplete removal of waxes and lipids. | Implement a winterization step. This involves dissolving the extract in a solvent like ethanol (B145695), chilling it (e.g., to -20°C or -40°C), and filtering to remove the precipitated waxes.[4][5] | |
| Presence of isomeric impurities. | Chiral separation techniques may be necessary if stereoisomers are present.[2] | |
| Degradation of CBDVA to CBDV (Decarboxylation) | Exposure to high temperatures during extraction, purification, or solvent evaporation.[2][6] | Maintain low temperatures throughout the process. Use low-temperature extraction methods and avoid excessive heat during solvent removal.[2] The optimal pH for CBD stability is between 4 and 6; operating within this range may help preserve the acidic form.[7] |
| Prolonged processing times. | Optimize the workflow to minimize the duration of each step. | |
| Poor Yield of Crystalline CBDVA | Suboptimal solvent selection for crystallization.[8] | Conduct solubility studies to identify the most suitable solvent. Short-chain alkanes like pentane, hexane, and heptane (B126788) are commonly used for cannabinoid crystallization.[8] |
| Presence of impurities, such as THC, inhibiting crystallization.[8] | Ensure high purity of the CBDVA solution before attempting crystallization. The presence of other cannabinoids can interfere with the crystallization process.[8] | |
| Incorrect supersaturation levels.[9] | Carefully control the rate of solvent evaporation or temperature reduction to achieve the metastable zone width (MSZW) necessary for crystal nucleation and growth.[9][10] | |
| Contamination with Pesticides or Fungicides | Contaminated starting plant material.[11] | Source certified, contaminant-free hemp. If contamination is present, specific remediation steps are necessary.[11] |
| Co-extraction of contaminants with cannabinoids.[11] | A method involving dissolving the extract in a water and ethanol solution, cooling to allow water-soluble contaminants to precipitate, and then removing the solvents can be effective for removing water-soluble pesticides and fungicides.[12] Chromatographic purification can also be used to eliminate contaminants.[11] | |
| Inconsistent Batch-to-Batch Purity | Variability in the composition of the starting hemp extract. | Standardize the extraction protocol and, if possible, the hemp cultivar used. |
| Lack of process analytical technology (PAT) to monitor the purification process.[9] | Implement in-process monitoring techniques to ensure consistency and control over critical process parameters.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying CBDVA on a large scale?
A1: The main challenges include:
-
Separating CBDVA from other structurally similar cannabinoids , such as Cannabidiolic acid (CBDA), Tetrahydrocannabinolic acid (THCA), and Cannabigerolic acid (CBGA), due to their similar chemical properties.[1][2]
-
Preventing the decarboxylation of CBDVA into its neutral form, Cannabidivarin (CBDV), which is caused by heat and can significantly reduce the yield of the desired acidic compound.[2][6]
-
Removing a wide range of impurities , including waxes, lipids, pigments, and potential contaminants like pesticides, from the initial extract.[4][11]
-
Achieving efficient crystallization of CBDVA, which can be hindered by the presence of other cannabinoids and requires careful control of solubility and supersaturation.[8][9]
Q2: Which chromatographic techniques are most effective for CBDVA purification?
A2: Several chromatographic techniques can be employed, each with its advantages:
-
Flash Chromatography: A common method for pre-purification or producing pure cannabinoids. It can be performed in normal-phase or reversed-phase mode depending on the separation goal.[2][3]
-
Preparative High-Performance Liquid Chromatography (HPLC): Offers higher efficiency and resolution compared to flash chromatography, making it suitable for achieving high purity, though it can be more expensive for large-scale operations.[2]
-
Supercritical Fluid Chromatography (SFC): A greener alternative to normal-phase HPLC that uses supercritical CO2 as the primary mobile phase.[2][13]
-
Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique that has been shown to be effective in separating acidic and neutral cannabinoids.[14][15]
Q3: How can I prevent the degradation of CBDVA during purification?
A3: To minimize the degradation of CBDVA into CBDV, it is crucial to avoid high temperatures throughout the purification process. This includes using low-temperature extraction methods, such as supercritical CO2 extraction or cold ethanol extraction, and carefully controlling the temperature during solvent evaporation steps.[2][5] Maintaining a slightly acidic pH (between 4 and 6) may also enhance the stability of the cannabinoid acid.[7] Additionally, minimizing exposure to light and air can help prevent degradation.[16]
Q4: What are the key parameters to control during the crystallization of CBDVA?
A4: Successful crystallization of CBDVA depends on several factors:
-
Solubility: Understanding the solubility of CBDVA in different solvents is critical for selecting the appropriate crystallization solvent.[8]
-
Supersaturation: The solution must be supersaturated to induce nucleation and crystal growth. This is typically achieved by cooling the solution or evaporating the solvent.[9]
-
Purity: The starting material should be of high purity, as impurities can inhibit crystallization.[8]
-
Seeding: Adding seed crystals can help initiate and control the crystallization process.[10]
Q5: How can I confirm the purity of my final CBDVA product?
A5: The purity of the final CBDVA product should be assessed using reliable analytical methods. High-performance liquid chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and accurate technique for quantifying cannabinoids and identifying impurities.[17][18] Gas chromatography (GC) can also be used, but it requires derivatization to prevent the decarboxylation of acidic cannabinoids in the hot injector port.[18]
Experimental Protocols
General Protocol for CBDVA Purification using Flash Chromatography
This protocol provides a general methodology for the purification of CBDVA from a hemp extract using flash chromatography.
-
Extraction:
-
Winterization:
-
Dissolve the crude extract in ethanol.
-
Chill the solution to approximately -20°C for 24-48 hours to precipitate waxes and lipids.[4]
-
Filter the cold solution to remove the precipitated material.[4]
-
Evaporate the ethanol under reduced pressure and at a low temperature to obtain the winterized extract.
-
-
Chromatographic Separation (Flash Chromatography):
-
Stationary Phase: Choose a suitable stationary phase. For separating acidic cannabinoids, a C18 reversed-phase silica (B1680970) gel is often effective.[3]
-
Mobile Phase: Prepare a mobile phase system. For reversed-phase chromatography, a gradient of water and an organic solvent like ethanol or acetonitrile (B52724) is commonly used.[3]
-
Column Packing and Equilibration: Pack the flash chromatography column with the selected stationary phase and equilibrate it with the initial mobile phase composition.
-
Sample Loading: Dissolve the winterized extract in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Run the chromatographic separation using a solvent gradient to elute the different cannabinoids.
-
Fraction Collection: Collect fractions as they elute from the column. An automated fraction collector is typically used.[3]
-
Monitoring: Monitor the separation using a UV detector.[3]
-
-
Analysis and Pooling:
-
Analyze the collected fractions using an analytical technique like HPLC to identify the fractions containing pure CBDVA.
-
Pool the pure CBDVA fractions.
-
-
Solvent Removal:
-
Evaporate the solvent from the pooled fractions under reduced pressure and at a low temperature to obtain the purified CBDVA.
-
Visualizations
Caption: A typical experimental workflow for the large-scale purification of CBDVA.
Caption: A logical troubleshooting workflow for addressing common CBDVA purification issues.
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biotage.com [biotage.com]
- 4. From Hemp to CBD Crystals: A Scaled-Up Procedure for the Selective Extraction, Isolation, and Purification of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 420magazine.com [420magazine.com]
- 6. Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. crystallizationsystems.com [crystallizationsystems.com]
- 9. mt.com [mt.com]
- 10. WO2022076956A1 - Crystallization of cannabinoids - Google Patents [patents.google.com]
- 11. google.com [google.com]
- 12. US9956498B1 - Method for removing contaminants from cannabinoid distillates - Google Patents [patents.google.com]
- 13. WO2017214529A1 - Purification and separation techniques for cannabinoids - Google Patents [patents.google.com]
- 14. Selective Preparation and High Dynamic-Range Analysis of Cannabinoids in “CBD Oil” and Other Cannabis sativa Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effective isolation of cannabidiol and cannabidiolic acid free of psychotropic phytocannabinoids from hemp extract by fast centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. um.edu.mt [um.edu.mt]
Technical Support Center: Minimizing CBDVA Decarboxylation During Extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the decarboxylation of Cannabidivarinic Acid (CBDVA) during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is CBDVA decarboxylation and why is it a concern during extraction?
A1: CBDVA decarboxylation is a chemical reaction where the carboxylic acid group (-COOH) is removed from the CBDVA molecule, converting it into Cannabidivarin (CBDV).[1] This transformation is primarily induced by heat and prolonged exposure to certain conditions. For researchers aiming to study or utilize the acidic form of this cannabinoid, preventing this conversion is critical as CBDVA and CBDV may possess distinct physiological properties.
Q2: What are the primary factors that influence the rate of CBDVA decarboxylation?
A2: The two main factors are temperature and time. The rate of decarboxylation increases exponentially with temperature.[2][3] Extended extraction times, even at moderate temperatures, can also lead to significant conversion of CBDVA to CBDV. Other factors such as the presence of light, oxygen, and the pH of the solvent may also play a role.
Q3: Which extraction solvents are best suited for preserving CBDVA?
A3: Solvents that can be used at low temperatures are ideal. Cryogenic ethanol (B145695) (typically between -40°C and -80°C) is highly effective as it minimizes heat exposure and selectively extracts cannabinoids and terpenes while leaving behind undesirable compounds like waxes and chlorophyll.[4][5][6][7] Supercritical CO2 is also a good option, particularly when operated at lower (subcritical) temperatures and pressures, as this reduces the thermal stress on the cannabinoids.[8]
Q4: Can I use a rotary evaporator to remove the solvent without causing decarboxylation?
A4: Yes, but with caution. When using a rotary evaporator, it is crucial to use the lowest possible temperature and a high vacuum to facilitate solvent removal without significantly heating the extract. Keeping the water bath temperature below 40°C is a common practice to minimize decarboxylation of acidic cannabinoids.
Q5: How can I accurately quantify the CBDVA and CBDV content in my extracts to assess decarboxylation?
A5: High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing cannabinoid acids and their neutral counterparts.[9] Unlike Gas Chromatography (GC), which uses high temperatures that would decarboxylate CBDVA during analysis, HPLC separates compounds at or near room temperature, allowing for accurate quantification of both the acidic and neutral forms.[2]
Troubleshooting Guides
Issue 1: My final extract contains a high concentration of CBDV and very little CBDVA.
-
Possible Cause: The extraction temperature was too high.
-
Possible Cause: The solvent removal process was too hot or too long.
-
Solution: When using a rotary evaporator, ensure the water bath temperature is kept low (e.g., <40°C) and utilize a strong vacuum to expedite evaporation. For larger scale operations, consider solvent recovery systems designed for low-temperature operation, such as falling film evaporators.[5]
-
-
Possible Cause: The biomass was decarboxylated during drying or storage.
-
Solution: Ensure that the cannabis or hemp biomass is dried and stored in a cool, dark place. Avoid prolonged exposure to high temperatures during the curing and drying process.[10]
-
Issue 2: The CBDVA in my extract is degrading over time during storage.
-
Possible Cause: Improper storage conditions.
-
Solution: Store the final extract in an airtight, opaque container in a cold, dark environment, such as a freezer (-20°C). This will slow down the gradual decarboxylation that can occur even at room temperature.[10]
-
-
Possible Cause: Presence of residual solvents or water.
-
Solution: Ensure that the solvent has been thoroughly removed from the extract. The presence of certain residual solvents or water can potentially facilitate degradation over time.
-
Data Presentation
While specific kinetic data for CBDVA decarboxylation is limited, the decarboxylation of Cannabidiolic Acid (CBDA) is often used as a close proxy. The following table summarizes the approximate time for significant CBDA decarboxylation at various temperatures. It is important to note that these values are estimates and the actual rate for CBDVA may vary.
| Temperature (°C) | Temperature (°F) | Approximate Time for Significant Decarboxylation of CBDA |
| 80 | 176 | > 120 minutes |
| 95 | 203 | ~ 60-90 minutes |
| 110 | 230 | ~ 30-60 minutes |
| 130 | 266 | ~ 15-30 minutes |
| 145 | 293 | < 15 minutes |
Data adapted from kinetic studies on CBDA.[2][11]
Experimental Protocols
Protocol 1: Cryogenic Ethanol Extraction for Preserving CBDVA
Objective: To extract cannabinoids from cannabis biomass while minimizing the decarboxylation of CBDVA.
Materials:
-
Dried and ground cannabis/hemp biomass
-
Food-grade 200-proof ethanol
-
Cryogenic chiller or freezer capable of reaching -40°C to -80°C
-
Insulated extraction vessel
-
Filtration system (e.g., Büchner funnel with filter paper, or a centrifuge designed for cold temperatures)
-
Rotary evaporator or falling film evaporator for solvent recovery
-
Collection flasks
Methodology:
-
Pre-chilling: Cool the ethanol to a temperature between -40°C and -80°C using a cryogenic chiller.[4] It is also beneficial to pre-chill the biomass to the same temperature range to maintain the low temperature during extraction.[12]
-
Extraction: Combine the chilled ethanol and the frozen biomass in the insulated extraction vessel. The solvent-to-biomass ratio can vary, but a common starting point is 10:1 (L:kg).[6]
-
Agitation: Gently agitate the mixture for a short period (e.g., 10-30 minutes). The low temperature allows for efficient extraction of cannabinoids and terpenes while leaving behind many undesirable compounds like waxes and chlorophyll.[6]
-
Filtration: Separate the ethanol-extract mixture (miscella) from the solid plant material. This can be achieved through filtration under vacuum or by using a centrifuge. It is crucial to maintain the low temperature throughout this step to prevent waxes from re-dissolving.[5]
-
Solvent Recovery: Remove the ethanol from the miscella using a rotary evaporator or a falling film evaporator. The key is to use a low temperature (water bath <40°C) and a strong vacuum to prevent thermal degradation of the CBDVA.[5]
-
Storage: Store the final extract in an airtight, light-resistant container in a freezer.
Protocol 2: Analytical Quantification of CBDVA and CBDV by HPLC-UV
Objective: To determine the concentration of CBDVA and CBDV in an extract to evaluate the extent of decarboxylation.
Materials:
-
Cannabis extract
-
HPLC-grade methanol (B129727) and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Certified reference materials (CRMs) for CBDVA and CBDV
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Standard Preparation: Prepare a series of calibration standards of known concentrations for both CBDVA and CBDV using the certified reference materials. Dissolve the standards in methanol.
-
Sample Preparation: Accurately weigh a small amount of the extract and dissolve it in a known volume of methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[9]
-
Chromatographic Conditions:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B) is common.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: Monitor at a wavelength where both CBDVA and CBDV have good absorbance, typically around 220-230 nm. A photodiode array (PDA) detector is ideal for observing the full UV spectrum.[13]
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve for both CBDVA and CBDV by plotting the peak area against the concentration of the standards. Use the regression equation from the calibration curve to calculate the concentration of CBDVA and CBDV in the extract sample.
Visualizations
Caption: Chemical transformation of CBDVA to CBDV through decarboxylation.
Caption: Workflow for cryogenic ethanol extraction to preserve CBDVA.
References
- 1. secretnature.com [secretnature.com]
- 2. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thecbggurus.com [thecbggurus.com]
- 4. rootsciences.com [rootsciences.com]
- 5. theoriginalresinator.com [theoriginalresinator.com]
- 6. Cryogenic ethanol extraction: steps, advantages and disadvantages [green-exchange.eu]
- 7. What is the cold ethanol extraction method? [buffaloextracts.com]
- 8. hempgazette.com [hempgazette.com]
- 9. A new HPLC method with multiple detection systems for impurity analysis and discrimination of natural versus synthetic cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of cannabinoids in commercial hemp seed oil and decarboxylation kinetics studies of cannabidiolic acid (CBDA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cryogenic Ethanol Extraction System | Cleangreenbio [cleangreenbio.com]
- 13. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage and Stability of CBDVA Analytical Standards in Acetonitrile
This technical support center provides guidance on the long-term storage and stability of Cannabidivarinic Acid (CBDVA) analytical standards in acetonitrile (B52724). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for CBDVA analytical standards in acetonitrile?
A1: For optimal long-term stability, it is recommended to store CBDVA analytical standards in acetonitrile at –20°C or colder in sealed, amber glass vials to protect from light.[1][2] Storing at refrigerated temperatures (e.g., 4°C) can also maintain stability for shorter periods.[3][4]
Q2: What is the primary degradation pathway for CBDVA in solution?
A2: The primary degradation pathway for acidic cannabinoids like CBDVA is decarboxylation, where the carboxylic acid group is lost, converting CBDVA to its neutral counterpart, Cannabidivarin (CBDV).[5] This process can be accelerated by elevated temperatures and exposure to light.[6]
Q3: Can CBDVA degrade into other compounds besides CBDV?
A3: While decarboxylation is the main degradation route, other degradation products can form under specific stress conditions. Forced degradation studies on similar cannabinoids have shown that acidic, basic, and oxidative conditions can lead to the formation of various isomers and oxidation byproducts.[7][8] For instance, under acidic conditions, there is a potential for cyclization to form THC-type structures.[9]
Q4: How long can I expect my CBDVA working standard in acetonitrile to be stable?
A4: Based on stability studies, CBDVA in acetonitrile is stable for at least 30 days when stored at –20°C or 0°C, with minimal degradation observed.[10] At room temperature, some degradation may be noticeable after 30 days.[1] For prolonged storage, it is crucial to adhere to the recommended cold storage conditions.
Q5: What type of container should I use to store my CBDVA standards?
A5: It is best to use sealed amber glass vials with PTFE-lined closures.[9] The amber glass protects the light-sensitive cannabinoids from photodegradation, and the PTFE-lined cap provides an inert seal to prevent solvent evaporation and contamination.[6][8]
Troubleshooting Guides
Issue 1: Unexpectedly Low CBDVA Concentration in a Working Standard
-
Possible Cause 1: Degradation due to Improper Storage.
-
Troubleshooting Step 1: Verify the storage temperature of your standard. Has it been exposed to room temperature or higher for extended periods?
-
Troubleshooting Step 2: Check if the standard was protected from light. Storage in clear vials or exposure to direct sunlight can accelerate degradation.[6]
-
Solution: Prepare a fresh working standard from a certified reference material (CRM) that has been stored under the recommended conditions (–20°C, in the dark).
-
-
Possible Cause 2: Solvent Evaporation.
-
Troubleshooting Step 1: Inspect the vial cap for a tight seal. A loose cap can lead to solvent evaporation, which would paradoxically increase the concentration. However, if the vial was not properly sealed during preparation, initial volume might be inaccurate.
-
Solution: Always use vials with high-quality, inert caps. When preparing standards, ensure they are sealed immediately. If evaporation is suspected, it is best to prepare a new standard.
-
-
Possible Cause 3: Adsorption to the Container.
-
Troubleshooting Step 1: Ensure you are using high-quality glass vials. While less common, cannabinoids can sometimes adsorb to certain plastic surfaces.
-
Solution: Use silanized glass vials if you suspect adsorption is an issue, although for acetonitrile solutions, standard amber glass vials are generally sufficient.
-
Issue 2: Presence of an Unexpected Peak in the Chromatogram, Eluting Near CBDV
-
Possible Cause 1: Decarboxylation of CBDVA.
-
Troubleshooting Step 1: Check the retention time of the unexpected peak against a CBDV standard if available. The primary degradation product of CBDVA is CBDV.
-
Troubleshooting Step 2: Review the storage and handling history of your CBDVA standard. Exposure to heat or light is a likely cause of decarboxylation.[6]
-
Solution: To confirm, you can gently heat a small aliquot of your CBDVA standard to intentionally induce decarboxylation and see if the peak corresponding to CBDV increases. Prepare a fresh working standard for your quantitative analysis.
-
Issue 3: Drifting Calibration Curve for CBDVA
-
Possible Cause 1: Instability of Diluted Standards.
-
Troubleshooting Step 1: Are you using freshly prepared calibration standards? Low concentration standards can degrade more quickly.
-
Troubleshooting Step 2: How are the calibration standards being stored during the analytical run? Leaving them at room temperature in the autosampler for an extended period can lead to degradation.
-
Solution: Prepare fresh calibration standards daily. If the analytical run is long, use a temperature-controlled autosampler set to a cool temperature (e.g., 4°C).
-
Quantitative Data Summary
The stability of a mixed acidic cannabinoid standard, including CBDVA, in acetonitrile was evaluated over 30 days at different temperatures. The results are summarized below.
Table 1: Stability of CBDVA in Acetonitrile at Different Storage Temperatures
| Day | % Response Relative to Day 0 at –20°C | % Response Relative to Day 0 at 0°C |
| 10 | 102% | 100% |
| 15 | 100% | 100% |
| 30 | 100% | 101% |
Data sourced from a stability study of mixed neutral and acidic cannabinoid standards. The acceptance criteria for stability were within ±5% of the initial response.[10]
Experimental Protocols
Protocol 1: Preparation of CBDVA Working Standard in Acetonitrile
-
Materials:
-
Certified Reference Material (CRM) of CBDVA in acetonitrile (e.g., 1000 µg/mL)
-
HPLC-grade acetonitrile
-
Calibrated micropipettes
-
Class A volumetric flasks
-
Amber glass vials with PTFE-lined caps
-
-
Procedure:
-
Allow the CBDVA CRM ampule to equilibrate to room temperature before opening.
-
Using a calibrated micropipette, transfer the required volume of the CRM stock solution into a Class A volumetric flask.
-
Dilute to the final volume with HPLC-grade acetonitrile.
-
Cap the flask and mix thoroughly by inverting it several times.
-
Transfer aliquots of the working standard into amber glass vials.
-
Store the vials at –20°C, protected from light.
-
Protocol 2: Stability-Indicating HPLC-UV Method for CBDVA
This is a general method, and parameters should be optimized for your specific instrumentation and column.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used for the separation of cannabinoids.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Program: A typical gradient might start at 70% B, increase to 95% B over several minutes, hold, and then return to initial conditions.
-
Flow Rate: 1.0 - 1.5 mL/min
-
Column Temperature: 30-40°C
-
Detection Wavelength: Diode array detection is ideal, monitoring at 228 nm for quantification and collecting spectra for peak purity assessment.
-
Injection Volume: 5 - 10 µL
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (acetonitrile) to ensure no carryover.
-
Inject the CBDVA working standard.
-
Monitor the chromatogram for the CBDVA peak and any potential degradation products (e.g., CBDV).
-
Peak identity and purity can be confirmed by comparing retention times with a reference standard and using a diode array detector to check for spectral homogeneity across the peak.
-
Mandatory Visualization
Caption: Experimental workflow for the preparation and stability testing of CBDVA analytical standards.
Caption: Troubleshooting flowchart for inaccurate CBDVA peak area in chromatographic analysis.
References
- 1. Stability Study of Mixed Neutral and Acidic Cannabinoid Standards [restek.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mbaf.land [mbaf.land]
- 4. vibebycalifornia.com [vibebycalifornia.com]
- 5. broughton-group.com [broughton-group.com]
- 6. 4940960.fs1.hubspotusercontent-na1.net [4940960.fs1.hubspotusercontent-na1.net]
- 7. Identification of Psychoactive Degradants of Cannabidiol in Simulated Gastric and Physiological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the adaptive role of this compound (CBDVA) in aphid defense in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Resolving CBDVA Co-elution Problems
Welcome to the technical support center for cannabinoid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for resolving co-elution issues involving Cannabidivarinic Acid (CBDVA) during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common cannabinoids that co-elute with CBDVA?
Based on typical elution profiles in reversed-phase chromatography, the most likely cannabinoid to co-elute with CBDVA is its neutral counterpart, Cannabidivarin (CBDV). Due to their similar chemical structures, achieving baseline separation can be challenging under suboptimal chromatographic conditions. Another potential co-eluting compound is Cannabigerovarinic Acid (CBGVA), as both are varinic acids and may exhibit similar retention behavior.
Q2: Which type of HPLC/UPLC column is best suited for CBDVA separation?
C18 columns are the most widely used and generally effective stationary phases for reversed-phase HPLC and UPLC separation of cannabinoids, including CBDVA. For particularly challenging separations, alternative stationary phases such as C18-amide or phenyl-hexyl columns can offer different selectivity and potentially improve the resolution between CBDVA and its co-eluting partners.
Q3: Why is an acidic modifier, such as formic acid, typically added to the mobile phase for cannabinoid analysis?
Acidic modifiers like formic acid are crucial for obtaining good peak shapes and consistent retention times for acidic cannabinoids like CBDVA.[1] In its ionized (negatively charged) state, CBDVA can interact undesirably with the stationary phase, leading to peak tailing and poor resolution. The addition of an acid to the mobile phase suppresses this ionization, ensuring that CBDVA is in its neutral, protonated form, which results in sharper peaks and more reliable chromatography.[1]
Q4: Can gradient elution improve the separation of CBDVA?
Yes, a gradient elution method is often advantageous for complex cannabinoid mixtures. By gradually increasing the organic solvent concentration in the mobile phase, you can effectively separate compounds with a wide range of polarities. A shallow gradient around the elution time of CBDVA can significantly improve its resolution from closely eluting compounds.
Q5: If I cannot achieve chromatographic separation, are there alternative detection methods to quantify co-eluting CBDVA?
When chromatographic resolution is not possible, tandem mass spectrometry (LC-MS/MS) is a powerful alternative.[2] By using Multiple Reaction Monitoring (MRM), you can selectively detect and quantify CBDVA based on its specific precursor and product ion transitions, even if it co-elutes with another compound.[2]
Troubleshooting Guides
Issue 1: Poor Resolution Between CBDVA and CBDV
Symptoms:
-
A single, broad peak where two peaks are expected.
-
A peak with a noticeable shoulder.
-
Inconsistent peak integration and quantification.
Workflow for Troubleshooting Poor Resolution:
Caption: Troubleshooting workflow for poor CBDVA and CBDV resolution.
Detailed Steps:
-
Adjust Isocratic Mobile Phase: If you are using an isocratic method, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. This will increase the retention times of both compounds and may improve their separation.
-
Implement a Gradient: If an isocratic method is insufficient, switch to a gradient elution. A shallow gradient that slowly increases the organic solvent percentage around the elution time of CBDVA and CBDV can significantly enhance resolution.
-
Change Column Chemistry: If adjusting the mobile phase does not provide adequate separation, consider using a column with a different stationary phase. A phenyl-hexyl column, for example, can offer different selectivity for aromatic compounds like cannabinoids.
-
Optimize Column Temperature: Lowering the column temperature can sometimes improve the separation of closely eluting compounds by altering their interaction with the stationary phase.
Issue 2: Tailing Peak Shape for CBDVA
Symptoms:
-
Asymmetrical peak with a "tail" extending from the back of the peak.
-
Inaccurate peak integration and reduced sensitivity.
Logical Relationship for Troubleshooting Peak Tailing:
Caption: Troubleshooting guide for CBDVA peak tailing.
Detailed Steps:
-
Ensure Sufficient Mobile Phase Acidity: The most common cause of peak tailing for acidic cannabinoids is insufficient suppression of ionization. Ensure your mobile phase contains an adequate concentration of an acidic modifier, typically 0.1% formic acid.
-
Evaluate Column Condition: A deteriorating column can lead to poor peak shape. If the column is old or has been used with complex matrices, consider flushing it or replacing it.
-
Check for Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and re-injecting.
Experimental Protocols
General Purpose HPLC-UV Method for Cannabinoid Screening
This protocol provides a starting point for the separation of a general cannabinoid mixture, including CBDVA. Optimization will likely be required to resolve specific co-elution issues.
-
Instrumentation: HPLC or UPLC system with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 3 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 70% B
-
2-15 min: 70-95% B
-
15-16 min: 95% B
-
16-17 min: 70% B
-
17-20 min: 70% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 228 nm
-
Injection Volume: 5 µL
Data Presentation
Table 1: Typical Chromatographic Parameters for Key Cannabinoids
| Cannabinoid | Abbreviation | Typical Retention Time (min)* | Potential Co-eluting Partner(s) |
| This compound | CBDVA | 8.5 | CBDV, CBGVA |
| Cannabidivarin | CBDV | 8.2 | CBDVA |
| Cannabidiolic Acid | CBDA | 9.5 | CBGA |
| Cannabidiol | CBD | 10.1 | CBG |
| Tetrahydrocannabinolic Acid | THCA | 12.8 | - |
| Δ9-Tetrahydrocannabinol | Δ9-THC | 13.5 | Δ8-THC |
*Retention times are approximate and will vary based on the specific chromatographic system and method parameters.
Table 2: Mobile Phase Modifier Recommendations
| Modifier | Typical Concentration | Purpose |
| Formic Acid | 0.1% | Suppresses ionization of acidic cannabinoids, improving peak shape. |
| Ammonium Formate | 5-10 mM | Can be used in conjunction with formic acid to adjust selectivity, particularly for acidic cannabinoids.[3] |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | A stronger acid that can also be used to control pH and improve peak shape. |
References
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Effects of Cannabidivarinic Acid (CBDVA) and Cannabidivarin (CBDV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidivarinic acid (CBDVA) and its decarboxylated form, Cannabidivarin (B1668262) (CBDV), are two non-psychoactive cannabinoids found in the Cannabis sativa plant that are gaining attention for their therapeutic potential. While research into their anti-inflammatory properties is ongoing, preliminary studies suggest distinct and overlapping mechanisms of action. This guide provides a comparative analysis of the anti-inflammatory effects of CBDVA and CBDV, supported by available experimental data, to inform further research and drug development.
Data Presentation
Currently, there is a notable disparity in the available quantitative data for the anti-inflammatory effects of CBDVA compared to CBDV. While CBDV has been the subject of more extensive research yielding specific inhibitory concentrations, data for CBDVA remains largely qualitative. The following tables summarize the available quantitative data for both compounds.
Table 1: Quantitative Anti-Inflammatory Effects of CBDV
| Parameter | Experimental Model | IC50 / Effect | Source |
| Nitric Oxide (NO) Production | Lipopolysaccharide (LPS)-induced RAW264.7 macrophages | IC50: 0.5 ± 0.3 μM | [1] |
| NF-κB Activation | LPS-induced HEK Blue hTLR4 cells | IC50: 1.4 ± 0.2 μM | [1] |
| LPS-induced BV-2 microglial cells | IC50: 1.7 ± 0.2 μM | [1] | |
| Pro-inflammatory Cytokine mRNA Expression | LPS-induced BV-2 microglial cells | Dose-dependent suppression of IL-1β, IL-6, and TNF-α | [1] |
| Intestinal Inflammation | DNBS-induced colitis in mice | Attenuated neutrophil infiltration, intestinal permeability, and production of IL-1β, IL-6, and MCP-1 | [2][3] |
Table 2: Quantitative Anti-Inflammatory Effects of CBDVA
| Parameter | Experimental Model | IC50 / Effect | Source |
| GPR55 Antagonism | Recombinant cells | IC50: 10 μM | [4] |
| COX-2 Inhibition (by structural analog CBDA) | In vitro enzyme assay | IC50: ~2 μM | [5][6] |
Note: Data on the direct inhibition of inflammatory markers by CBDVA is currently limited in publicly available scientific literature.
Mechanistic Insights
Cannabidivarin (CBDV)
Research indicates that CBDV exerts its anti-inflammatory effects primarily through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.[1] CBDV has been shown to directly bind to the myeloid differentiation protein 2 (MD2), an accessory protein to TLR4, thereby inhibiting the downstream activation of key inflammatory signaling cascades: the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] This inhibition leads to a reduction in the production of several pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1]
Furthermore, in a mouse model of intestinal inflammation, CBDV's anti-inflammatory action was shown to be mediated through the activation of the transient receptor potential ankyrin 1 (TRPA1) channel.[3][7]
This compound (CBDVA)
The precise mechanisms underlying the anti-inflammatory effects of CBDVA are less understood due to a lack of extensive research. However, it is known to be the carboxylic acid precursor to CBDV.[8] Some evidence suggests that CBDVA may possess anti-inflammatory properties, though quantitative data is scarce.[8] One study has indicated that CBDVA is a low-potency antagonist of the G protein-coupled receptor 55 (GPR55), which has been implicated in inflammation.[4] Additionally, its structural analog, cannabidiolic acid (CBDA), is a known selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[5][6] This suggests a potential, yet unconfirmed, mechanism for CBDVA.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches used to elucidate the anti-inflammatory properties of these cannabinoids, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages (In Vitro)
This protocol is a standard method for screening the anti-inflammatory potential of compounds.
-
Cell Culture: Murine macrophage cell lines (e.g., RAW264.7) or microglial cells (e.g., BV-2) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of CBDVA or CBDV for a pre-incubation period (e.g., 1-2 hours).
-
Inflammation Induction: Lipopolysaccharide (LPS) from E. coli is added to the wells (excluding the negative control) at a concentration known to induce a robust inflammatory response (e.g., 100 ng/mL to 1 µg/mL).
-
Incubation: The cells are incubated for a specified period (e.g., 6-24 hours) to allow for the production of inflammatory mediators.
-
Sample Collection and Analysis:
-
Supernatant: The cell culture supernatant is collected to measure the levels of secreted cytokines (e.g., IL-1β, IL-6, TNF-α) using Enzyme-Linked Immunosorbent Assay (ELISA) kits, and nitric oxide (NO) production using the Griess reagent.
-
Cell Lysate: The cells are lysed to extract total protein for Western blot analysis of key signaling proteins (e.g., phosphorylated and total p65, ERK, JNK, p38) or to extract total RNA for quantitative real-time PCR (qPCR) analysis of cytokine gene expression.
-
Western Blot Analysis for MAPK and NF-κB Signaling Pathways
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cell debris.
-
Protein Quantification: The protein concentration of the supernatant is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, denatured by heating, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK).
-
Secondary Antibody Incubation: After washing to remove unbound primary antibodies, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The membrane is incubated with a chemiluminescent substrate, and the resulting signal is captured using an imaging system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The available evidence strongly suggests that CBDV is a potent anti-inflammatory agent with a well-defined mechanism of action involving the inhibition of the TLR4 signaling pathway. In contrast, while CBDVA is purported to have anti-inflammatory effects, there is a significant lack of quantitative data to substantiate these claims and to allow for a direct comparison with CBDV. The structural similarity of CBDVA to the known COX-2 inhibitor CBDA warrants further investigation into its potential effects on the cyclooxygenase pathway.
For researchers and drug development professionals, these findings highlight CBDV as a promising candidate for the development of novel anti-inflammatory therapies. Future research should focus on conducting direct comparative studies of CBDVA and CBDV in various inflammatory models to elucidate their relative potencies and mechanisms of action. A critical next step will be to generate robust quantitative data for CBDVA's effects on key inflammatory markers, which will be essential for a comprehensive understanding of its therapeutic potential.
References
- 1. Cannabidivarin alleviates neuroinflammation by targeting TLR4 co-receptor MD2 and improves morphine-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cannabisclinicians.org [cannabisclinicians.org]
- 3. The non-euphoric phytocannabinoid cannabidivarin counteracts intestinal inflammation in mice and cytokine expression in biopsies from UC pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cannabidiolic acid as a selective cyclooxygenase-2 inhibitory component in cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The non-euphoric phytocannabinoid cannabidivarin counteracts intestinal inflammation in mice and cytokine expression in biopsies from UC pediatric patients. - THC Total Health CareTHC Total Health Care [thctotalhealthcare.com]
- 8. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of CBDVA and CBDA for Anti-Nausea Properties: A Review of Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Nausea and vomiting remain significant and distressing side effects of many medical treatments, most notably chemotherapy. The search for more effective anti-emetic agents has led to growing interest in the therapeutic potential of non-intoxicating cannabinoids. Among these, cannabidiolic acid (CBDA) has emerged as a potent anti-nausea agent in preclinical studies. Its varin counterpart, cannabidivarinic acid (CBDVA), remains less studied, presenting a significant gap in the comparative understanding of these compounds. This guide provides a comprehensive head-to-head comparison based on the available scientific literature, focusing on experimental data and methodological details to inform future research and drug development.
Executive Summary
Quantitative Data Summary: CBDA vs. CBDV
The following tables summarize the quantitative data from key preclinical studies. It is important to note the absence of data for CBDVA; therefore, data for CBDV is presented as the closest available analogue.
Table 1: Anti-Emetic and Anti-Nausea Effects of CBDA in Animal Models
| Animal Model | Nausea/Emesis Inducer | CBDA Dose Range (i.p.) | Effective Dose(s) | Key Findings | Reference |
| Shrews (Suncus murinus) | Lithium Chloride (LiCl) | 0.05 - 5 mg/kg | 0.1 and 0.5 mg/kg | Significantly reduced the number of vomiting episodes. | [1] |
| Shrews (Suncus murinus) | Cisplatin | Not specified | 0.5 mg/kg | Reduced cisplatin-induced emesis. | [1] |
| Shrews (Suncus murinus) | Motion | 0.1 and 0.5 mg/kg | 0.1 and 0.5 mg/kg | Dose-dependently reduced emetic episodes and increased latency to first emesis. | [1] |
| Rats (Sprague-Dawley) | Lithium Chloride (LiCl) | 0.01 - 5 mg/kg | 0.01 and 0.1 mg/kg | Suppressed conditioned gaping (a model of nausea). | [1] |
| Rats (Sprague-Dawley) | Context-induced | 0.001 - 0.1 mg/kg | 0.001, 0.01, and 0.1 mg/kg | Suppressed conditioned gaping in a model of anticipatory nausea. | [5] |
Table 2: Anti-Nausea Effects of CBDV in an Animal Model
| Animal Model | Nausea/Emesis Inducer | CBDV Dose Range (i.p.) | Effective Dose(s) | Key Findings | Reference |
| Rats | Lithium Chloride (LiCl) | 2.5 and 200 mg/kg | 200 mg/kg | Reduced conditioned gaping; did not produce nausea on its own. | [4] |
Signaling Pathways and Mechanism of Action
The primary mechanism underlying the anti-nausea effects of CBDA is its interaction with the serotonin (B10506) system. Specifically, CBDA enhances the activation of the 5-HT1A receptor.[2][3] This is thought to occur through an allosteric modulation, increasing the binding affinity and/or efficacy of the endogenous ligand, serotonin. This action on somatodendritic 5-HT1A autoreceptors in the dorsal raphe nucleus is believed to reduce the release of serotonin in terminal brain regions, thereby mitigating the sensation of nausea.[6] The anti-nausea effect of CBDA is not mediated by the cannabinoid CB1 receptor.[2]
Figure 1. Proposed signaling pathway for the anti-nausea effect of CBDA.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the cited preclinical studies.
Rodent Model of Nausea: Conditioned Gaping
This model is used in rats, which cannot vomit, to assess nausea-like behavior.
-
Conditioning Phase:
-
Animals: Male Sprague-Dawley rats are typically used.[1]
-
Procedure: Rats are presented with a novel flavor (e.g., saccharin (B28170) solution). Immediately after consumption, they are injected with a nausea-inducing agent like lithium chloride (LiCl).[1] This creates an association between the flavor and the sensation of nausea.
-
Drug Administration: Test compounds (e.g., CBDA, vehicle) are administered intraperitoneally (i.p.) prior to the LiCl injection.[1]
-
-
Test Phase (Drug-Free):
-
Procedure: A few days after conditioning, the rats are re-exposed to the flavor.
-
Measurement: The number of "gaping" responses (rapid, wide opening of the mouth) is recorded. A reduction in gaping is interpreted as an anti-nausea effect.[1]
-
Emetic Model: Vomiting in Shrews
The house musk shrew (Suncus murinus) is an animal model capable of vomiting.
-
Induction of Emesis:
-
Procedure:
Figure 2. General experimental workflow for evaluating anti-nausea effects.
Conclusion and Future Directions
The current body of preclinical evidence paints a clear picture of CBDA as a highly potent anti-nausea and anti-emetic agent, with a well-defined mechanism of action centered on the 5-HT1A receptor.[1][2][5] In contrast, the scientific community's understanding of CBDVA's anti-nausea potential is in its infancy. The limited data available from its non-acidic counterpart, CBDV, suggests that it may possess anti-nausea properties, but at doses that are orders of magnitude higher than those at which CBDA is effective.[4]
This significant disparity in the research landscape underscores a critical need for further investigation. Direct, head-to-head comparative studies are essential to elucidate the relative potencies and mechanisms of action of CBDVA and CBDA. Such research would not only fill a crucial knowledge gap but also guide the development of potentially more effective cannabinoid-based therapies for the management of nausea and vomiting. Future studies should prioritize the investigation of CBDVA across various animal models and nausea inducers, as well as its interaction with the 5-HT1A receptor and other potential targets.
References
- 1. Cannabidiolic acid prevents vomiting in Suncus murinus and nausea-induced behaviour in rats by enhancing 5-HT1A receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabidiolic acid prevents vomiting in Suncus murinus and nausea-induced behaviour in rats by enhancing 5-HT1A receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. realmofcaring.org [realmofcaring.org]
- 4. Evaluation of the potential of the phytocannabinoids, cannabidivarin (CBDV) and Δ9-tetrahydrocannabivarin (THCV), to produce CB1 receptor inverse agonism symptoms of nausea in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cannabinoids As Potential Treatment for Chemotherapy-Induced Nausea and Vomiting [frontiersin.org]
- 6. Regulation of nausea and vomiting by cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticonvulsant Efficacy of Cannabidivarinic Acid (CBDVA) and Diazepam in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticonvulsant properties of Cannabidivarinic Acid (CBDVA), a non-psychotropic cannabinoid, and Diazepam, a well-established benzodiazepine, based on available preclinical data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of CBDVA as an anticonvulsant agent.
Executive Summary
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous anti-epileptic drugs (AEDs) are available, a significant portion of patients remain resistant to treatment, highlighting the urgent need for novel therapeutic strategies. This guide focuses on the comparative anticonvulsant efficacy of CBDVA and diazepam in various preclinical seizure models. Diazepam, a cornerstone of seizure management, acts via positive allosteric modulation of the GABA-A receptor. In contrast, emerging evidence suggests that CBDVA and its neutral counterpart, Cannabidivarin (B1668262) (CBDV), exert their anticonvulsant effects through mechanisms independent of the cannabinoid CB1 receptor, with potential involvement of TRPV1 channels and T-type calcium channels.[1][2][3][4] This guide synthesizes data from multiple studies to provide a comprehensive comparison of their efficacy, experimental protocols, and proposed mechanisms of action.
Quantitative Comparison of Anticonvulsant Efficacy
The following tables summarize the quantitative data from various preclinical studies on CBDVA/CBDV and diazepam. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are collated from separate experiments. Variations in experimental protocols, animal strains, and routes of administration should be considered when interpreting these results.
Table 1: Efficacy of CBDV in Rodent Seizure Models
| Seizure Model | Animal Model | CBDV Dose (mg/kg) | Route of Administration | Observed Anticonvulsant Effect | Reference |
| Maximal Electroshock (MES) | P20 Rats | 50-200 | Not Specified | Suppressed tonic seizures | [5][6][7] |
| Pentylenetetrazole (PTZ) | P10 Rats | 50-200 | Not Specified | Suppressed seizures | [5][6][7] |
| Pentylenetetrazole (PTZ) | P20 Rats | 50-200 | Not Specified | Suppressed seizures | [5][6][7] |
| DMCM (methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate) | P20 Rats | 50-200 | Not Specified | Suppressed clonic seizures | [6][7][8] |
| Audiogenic Seizures | Mice | ≥87 | Not Specified | Significant anticonvulsant effects | [1][2] |
| Pilocarpine-induced Convulsions | Mice | ≥100 | Not Specified | Suppressed convulsions | [1][2] |
Table 2: Efficacy of Diazepam in Rodent Seizure Models
| Seizure Model | Animal Model | Diazepam Dose (mg/kg) | Route of Administration | Observed Anticonvulsant Effect | Reference |
| Post-kainic acid status epilepticus (KASE) | Rats | 3 (repeated doses) | Intraperitoneal | Reduced seizure burden 0-12h post-dose | [9] |
| Bicuculline-induced Epilepsy | Rats | 0.75-1.0 | Local perfusion | Markedly reduced EEG spiking | [10] |
| Electroshock-induced Seizure | Mice | 0.25-2 | Intraperitoneal | Dose-dependent increase in protection against seizures | [11] |
| Pentylenetetrazole (PTZ) - Kindled | Mice | Not Specified | Not Specified | Blocks kindled seizures and development of kindling | [12] |
| Maximal Electroshock (MES) | Not Specified | Not Specified | Not Specified | Blocks kindled seizures and development of kindling | [12] |
Experimental Methodologies
A variety of in vivo models are utilized to assess the anticonvulsant potential of novel compounds. The following are detailed protocols for key experiments cited in the comparison of CBDVA and diazepam.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for identifying compounds that may be effective against generalized tonic-clonic seizures.
-
Animal Model: Typically adult male mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley).[13]
-
Drug Administration: The test compound (e.g., CBDV) or vehicle is administered via a specified route (e.g., intraperitoneal, oral gavage) at a predetermined time before the seizure induction.[13]
-
Seizure Induction: A short electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes. The current intensity is suprathreshold to induce a maximal seizure in control animals.
-
Endpoint Measurement: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. The ability of a compound to prevent this endpoint is indicative of anticonvulsant activity.[12]
Pentylenetetrazole (PTZ)-Induced Seizure Test
The PTZ test is a model for generalized myoclonic and absence seizures.
-
Animal Model: Mice or rats of either sex.
-
Drug Administration: The test compound or vehicle is administered prior to PTZ injection.
-
Seizure Induction: A convulsant dose of PTZ (typically 60-85 mg/kg) is administered subcutaneously or intraperitoneally.[12]
-
Endpoint Measurement: Animals are observed for a set period (e.g., 30 minutes) and scored for seizure severity based on a standardized scale (e.g., Racine scale). Key parameters measured include the latency to the first myoclonic jerk and the incidence of generalized clonic-tonic seizures.
Pilocarpine-Induced Status Epilepticus Model
This model is used to study temporal lobe epilepsy and pharmacoresistant seizures.
-
Animal Model: Typically adult rats.
-
Drug Administration: The test compound can be administered before or after the induction of status epilepticus to assess prophylactic or therapeutic effects, respectively.
-
Seizure Induction: Status epilepticus is induced by the systemic administration of the muscarinic agonist pilocarpine (B147212) (e.g., 320-380 mg/kg, i.p.), often preceded by a peripheral muscarinic antagonist (e.g., scopolamine (B1681570) methyl nitrate) to reduce peripheral cholinergic effects.
-
Endpoint Measurement: Seizure activity is monitored and scored behaviorally. The primary outcome is the ability of the test compound to prevent or terminate status epilepticus.
Mechanisms of Action and Signaling Pathways
The anticonvulsant effects of diazepam and CBDVA are mediated by distinct molecular mechanisms.
Diazepam: As a benzodiazepine, diazepam enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased neuronal inhibition and a reduction in neuronal excitability.
CBDVA/CBDV: The mechanism of action for CBDVA and CBDV is not fully elucidated but is known to be independent of the CB1 cannabinoid receptor.[1][2] Preclinical studies suggest the involvement of several targets:
-
TRPV1 Channels: The anticonvulsant effects of CBDV may be mediated, in part, through the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels.[7]
-
T-type Calcium Channels: Both CBDVA and Cannabigerovarinic acid (CBGVA) have been shown to inhibit T-type calcium channels (Cav3.1 and Cav3.2), which are implicated in the generation of seizures.[3][4]
Caption: General workflow for preclinical anticonvulsant drug screening.
References
- 1. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 2. Cannabidivarin-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels [frontiersin.org]
- 4. The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical safety and efficacy of cannabidivarin for early life seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical safety and efficacy of cannabidivarin for early life seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. effect of diazepam intervention on seizure-cluster expression in a rat model of epilepsy [aesnet.org]
- 10. Local perfusion of diazepam attenuates interictal and ictal events in the bicuculline model of epilepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of interactions between cannabinoid compounds and diazepam in electroshock-induced seizure model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpp.com [ijpp.com]
- 13. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of Cannabidivarinic Acid (CBDVA) in Cannabinoid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Cannabidivarinic acid (CBDVA) in commonly used cannabinoid immunoassays. Due to a lack of direct experimental data on CBDVA, this guide utilizes data from its non-acidic counterpart, Cannabidivarin (CBDV), as a structural surrogate to infer potential cross-reactivity. This information is crucial for the accurate interpretation of immunoassay results in research and drug development settings where the presence of various cannabinoid analogs is possible.
Understanding the Challenge: Structural Similarity and Immunoassay Specificity
Cannabinoid immunoassays are a primary screening tool for detecting the presence of cannabinoids, most notably delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. These assays rely on antibodies that recognize and bind to specific molecular structures. However, the structural similarity among the more than 100 identified cannabinoids can lead to cross-reactivity, where an antibody binds to a non-target cannabinoid, potentially leading to a false-positive result.
CBDVA is a propyl analog of Cannabidiolic acid (CBDA). The key structural difference is the length of the alkyl side chain (a three-carbon propyl chain in CBDVA versus a five-carbon pentyl chain in CBDA). Studies have indicated that variations in the alkyl side-chain length can influence antibody binding and, consequently, the degree of cross-reactivity in immunoassays. Specifically, a decrease in cross-reactivity has been observed with an increase in the alkyl side-chain length relative to Δ9-THC.
Cross-Reactivity Data: Insights from Cannabidivarin (CBDV)
| Analyte | Target Analyte | Assay Type | Cross-Reactivity (%) | Reference |
| Cannabidivarin (CBDV) | THC | ELISA | Not Detected | [1] |
Note: The referenced study evaluated the cross-reactivity of CBDV at various concentrations and found no detectable cross-reactivity in the THC ELISA assay. This suggests that CBDVA, with a similar propyl side chain, is also likely to have minimal to no cross-reactivity in immunoassays designed to detect THC. However, without direct experimental validation, this remains an inference.
Experimental Protocols: Determining Cannabinoid Cross-Reactivity
The standard method for evaluating the cross-reactivity of a compound in an immunoassay is through a competitive enzyme-linked immunosorbent assay (ELISA).
Competitive ELISA Protocol
This protocol outlines the general steps for a competitive ELISA to determine the cross-reactivity of a specific cannabinoid.
-
Coating: Microtiter plate wells are coated with a cannabinoid-protein conjugate (e.g., THC-BSA) in a coating buffer. The plate is then incubated overnight at 4°C to allow for binding.
-
Washing: The coating solution is removed, and the plate is washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.
-
Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well to block any remaining non-specific binding sites. The plate is incubated for 1-2 hours at room temperature.
-
Competition: A mixture of the primary anti-cannabinoid antibody and the test compound (e.g., CBDVA) at various concentrations is prepared. A standard curve is also prepared using the target analyte (e.g., THC).
-
Incubation: The antibody-analyte mixtures are added to the coated and blocked wells. During this incubation period (typically 1-2 hours at room temperature), the test compound and the coated cannabinoid conjugate compete for binding to the primary antibody.
-
Washing: The wells are washed again to remove any unbound antibodies and test compounds.
-
Secondary Antibody: An enzyme-conjugated secondary antibody that binds to the primary antibody is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed to remove any unbound secondary antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to each well. The enzyme on the secondary antibody catalyzes a reaction with the substrate, producing a color change.
-
Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to halt the reaction.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Analysis: The concentration of the test compound that causes a 50% reduction in the signal (IC50) is determined. The percent cross-reactivity is then calculated using the formula:
(% Cross-Reactivity) = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Visualizing the Process and Pathways
To better understand the experimental workflow and the biological context of cannabinoid action, the following diagrams are provided.
Caption: Workflow of a competitive ELISA for determining cannabinoid cross-reactivity.
Caption: Simplified overview of major cannabinoid receptor signaling pathways.
Conclusion and Recommendations
The available evidence, though indirect, suggests that this compound (CBDVA) is unlikely to exhibit significant cross-reactivity in cannabinoid immunoassays designed to detect THC. This is based on the lack of cross-reactivity observed for its structural analog, CBDV, and the general trend of decreased cross-reactivity with shorter alkyl side chains.
However, for research and drug development applications requiring definitive quantification of specific cannabinoids, the following recommendations are crucial:
-
Confirmatory Testing: Immunoassay results should always be considered presumptive. Confirmatory analysis using more specific methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), is essential for accurate quantification and identification of individual cannabinoids.
-
Assay Validation: When the presence of novel or less common cannabinoids like CBDVA is anticipated, it is imperative to validate the cross-reactivity of the specific immunoassay being used. This can be achieved by following the competitive ELISA protocol outlined above with a certified reference material for CBDVA.
-
Careful Interpretation: Researchers and clinicians should be aware of the potential for cross-reactivity from a wide range of cannabinoid analogs and interpret immunoassay results with caution, considering the limitations of the screening method.
References
CBDVA vs. Ibuprofen: A Comparative Analysis in Inflammatory Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cannabidivarinic acid (CBDVA) and ibuprofen (B1674241), focusing on their mechanisms of action and potential efficacy in preclinical inflammatory pain models. The information is intended to support research and drug development efforts in the field of analgesics and anti-inflammatory therapeutics.
Introduction and Overview
Inflammatory pain is a complex response to tissue injury involving the release of numerous chemical mediators that activate nociceptive pathways. Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen have been a cornerstone of treatment for decades. Ibuprofen, a well-characterized non-selective cyclooxygenase (COX) inhibitor, effectively reduces pain and inflammation by blocking prostaglandin (B15479496) synthesis.[1][2][3]
This compound (CBDVA) is a non-psychoactive cannabinoid carboxylic acid found in the cannabis plant. While research is less extensive than for major cannabinoids, preliminary studies suggest CBDVA possesses anti-inflammatory properties, potentially offering a different therapeutic approach.[4] This guide compares the established pharmacology of ibuprofen with the emerging profile of CBDVA.
Mechanism of Action: A Tale of Two Pathways
The primary difference between ibuprofen and CBDVA lies in their molecular targets and mechanisms for mitigating inflammation and pain.
Ibuprofen: Ibuprofen's mechanism is centered on the direct inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[2][3] By blocking this conversion, ibuprofen reduces the local concentration of PGs at the site of injury, thereby decreasing inflammatory signaling and pain perception.[1]
CBDVA: The mechanism of CBDVA is not as fully elucidated but is thought to be multi-faceted. Research on related cannabinoid acids, such as Cannabidiolic acid (CBDA), has shown selective inhibition of the COX-2 enzyme.[5][6] This suggests CBDVA may share a similar targeted COX-2 inhibitory pathway, potentially reducing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[3] Furthermore, cannabinoids are known to modulate the broader immune and endocannabinoid systems, which can involve interacting with various receptors (e.g., TRP channels, PPARs) and reducing the production of pro-inflammatory cytokines, offering a more complex immunomodulatory effect beyond simple prostaglandin synthesis inhibition.[4][7][8]
Comparative Efficacy in a Preclinical Model
A standard model for evaluating acute anti-inflammatory agents is the carrageenan-induced paw edema test in rodents.[9][10] In this model, an inflammatory agent (carrageenan) is injected into the paw, causing measurable swelling (edema). The efficacy of a test compound is determined by its ability to reduce this swelling compared to a control group.
While direct, published head-to-head experimental data for CBDVA versus ibuprofen is limited, the following table presents representative data based on the known efficacy of ibuprofen and the plausible effects of CBDVA, assuming a potent anti-inflammatory profile.
| Compound | Dose (mg/kg) | Route of Admin. | Time Post-Carrageenan | % Inhibition of Edema (Representative) |
| Vehicle | - | Oral (p.o.) | 3 hours | 0% |
| Ibuprofen | 30 | Oral (p.o.) | 3 hours | ~ 45 - 55% |
| Ibuprofen | 100 | Oral (p.o.) | 3 hours | ~ 60 - 70% |
| CBDVA | 30 | Oral (p.o.) | 3 hours | (Hypothesized) 40 - 50% |
| CBDVA | 100 | Oral (p.o.) | 3 hours | (Hypothesized) 55 - 65% |
Note: The data for CBDVA is illustrative and hypothetical, intended to provide a framework for experimental design. Efficacy would need to be confirmed through rigorous, direct comparative studies.
Experimental Protocols
Carrageenan-Induced Paw Edema Model
This protocol outlines the standard procedure for assessing the anti-inflammatory activity of test compounds.[9][11][12]
Objective: To induce a localized, acute inflammatory response in the rodent hind paw and measure the reduction in edema following treatment with a test compound.
Materials:
-
Male Wistar rats or C57BL/6 mice.
-
1% (w/v) λ-Carrageenan suspension in sterile saline (0.9%).
-
Test compounds (Ibuprofen, CBDVA) and vehicle control.
-
Pletysmometer or digital calipers for paw volume/thickness measurement.
-
Oral gavage needles.
Workflow:
Procedure:
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Animals are fasted overnight with free access to water to ensure consistent drug absorption.
-
Baseline Measurement: The initial volume or thickness of the right hind paw is measured for each animal.[11]
-
Compound Administration: Animals are divided into groups (Vehicle, Ibuprofen, CBDVA). The test compounds or vehicle are administered, typically via oral gavage, 60 minutes before the carrageenan injection.[10]
-
Inflammation Induction: 0.1 mL of a 1% carrageenan suspension is injected into the subplantar surface of the right hind paw.[9][13]
-
Post-Induction Measurement: Paw volume or thickness is measured at regular intervals (e.g., every hour for 5 hours) after the carrageenan injection. The peak inflammatory response is typically observed between 3 and 5 hours.[9]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion and Future Directions
Ibuprofen is a highly effective, non-selective COX inhibitor with a well-defined mechanism of action.[1] Its broad use confirms its utility in managing inflammatory pain. CBDVA represents a promising but less-studied compound. The potential for a more targeted, COX-2-selective inhibitory mechanism, combined with broader immunomodulatory effects, suggests it could offer a favorable efficacy and safety profile.[4][5][6]
Direct comparative studies are essential to validate the anti-inflammatory and analgesic efficacy of CBDVA against established standards like ibuprofen. Future research should focus on:
-
Dose-response studies to establish the potency of CBDVA.
-
Pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion.
-
Mechanism of action studies to confirm its selectivity for COX-2 and explore its effects on other inflammatory pathways.
-
Evaluation in chronic inflammatory models (e.g., adjuvant-induced arthritis) to assess its long-term therapeutic potential.
References
- 1. ClinPGx [clinpgx.org]
- 2. news-medical.net [news-medical.net]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. vibebycalifornia.com [vibebycalifornia.com]
- 5. researchgate.net [researchgate.net]
- 6. Cannabidiolic acid as a selective cyclooxygenase-2 inhibitory component in cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Cannabinoids as novel anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
Unraveling the Anticonvulsant Mechanism of Cannabidivarinic Acid (CBDVA) on Neuronal Excitability: A Comparative Analysis
For Immediate Release
Sydney, Australia - Recent investigations into the pharmacological profile of cannabidivarinic acid (CBDVA), a non-psychotropic cannabinoid from the Cannabis sativa plant, have identified its primary mechanism of action in reducing neuronal excitability. This guide provides a comprehensive comparison of CBDVA's effects with other relevant anticonvulsant compounds, supported by experimental data, detailed protocols, and visual representations of its signaling pathways and experimental workflows. This information is intended for researchers, scientists, and professionals in drug development.
A key finding is that CBDVA exerts its anticonvulsant effects through the inhibition of T-type calcium channels, specifically CaV3.1 and CaV3.2, and through antagonism of the GPR55 receptor.[1][2][3] Notably, its mechanism is independent of the CB1 cannabinoid receptor, a common target for other cannabinoids.[4][5][6]
Comparative Analysis of CBDVA's Mechanism of Action
The primary anticonvulsant action of CBDVA is attributed to its ability to block T-type calcium channels, which play a crucial role in modulating neuronal excitability and are implicated in various forms of epilepsy.[1][2] In comparison, the well-known cannabinoid, cannabidiol (B1668261) (CBD), exhibits a more multi-faceted mechanism of action that includes modulation of various ion channels and neurotransmitter systems.[7][8]
| Target | CBDVA | Cannabidiol (CBD) | Ethosuximide | Zonisamide |
| Primary Mechanism | Inhibition of T-type calcium channels (CaV3.1 & CaV3.2); GPR55 antagonism[1][2][3] | Multi-target: GPR55 antagonism, 5-HT1A agonism, modulation of Na+ and K+ channels, indirect adenosine (B11128) A2a receptor modulation[7][9] | Inhibition of T-type calcium channels | Inhibition of T-type calcium channels and voltage-gated sodium channels |
| CB1 Receptor Activity | Independent[4][5][6] | Low affinity, possible negative allosteric modulator | Not applicable | Not applicable |
| Other Targets | GPR55[1][2][3] | TRPV1, GABAA receptors, PPARγ[7][10] | - | Carbonic anhydrase |
Quantitative Data: CBDVA's Potency at T-type Calcium Channels
The inhibitory effects of CBDVA on human T-type calcium channels have been quantified, demonstrating its potency at these specific targets.
| Channel Subtype | CBDVA IC50 (µM) |
| CaV3.1 | 2 µM[1][2] |
| CaV3.2 | 11 µM[1][2] |
Experimental Protocols
The following methodologies were central to elucidating the mechanism of action of CBDVA:
Fluorescence-Based Assay for T-type Calcium Channel Inhibition
-
Objective: To screen the inhibitory effect of CBDVA on human T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3) overexpressed in Human Embryonic Kidney (HEK-293) cells.
-
Method:
-
HEK-293 cells stably expressing one of the T-type calcium channel subtypes were cultured.
-
Cells were loaded with a calcium-sensitive fluorescent dye.
-
A single concentration of CBDVA (e.g., 10 µM) was added to the cells.
-
Calcium influx was initiated by the addition of a solution containing a high concentration of calcium ions.
-
The change in fluorescence intensity, corresponding to the influx of calcium, was measured using a fluorescence imaging plate reader.
-
The percentage inhibition of the calcium response by CBDVA was calculated relative to a vehicle control.
-
-
Concentration-Response Studies: For channels showing significant inhibition (≥80%) in the initial screen, full concentration-response curves were generated to determine the IC50 values.[1][2]
Patch-Clamp Electrophysiology
-
Objective: To provide a more detailed characterization of the biophysical effects of CBDVA on T-type calcium channels.
-
Method:
-
Whole-cell patch-clamp recordings were performed on HEK-293 cells expressing the target T-type calcium channel subtype.
-
Cells were voltage-clamped, and ionic currents through the channels were recorded in response to specific voltage protocols.
-
CBDVA was applied to the cells via the bath solution.
-
Changes in the current amplitude, voltage-dependence of activation and inactivation, and use-dependency of the block were measured before and after the application of CBDVA.[3]
-
Visualizing the Mechanism and Workflow
To further clarify the signaling pathway of CBDVA and the experimental process, the following diagrams are provided.
Caption: Signaling pathway of CBDVA's anticonvulsant action.
References
- 1. Frontiers | The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels [frontiersin.org]
- 2. The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabidivarin-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 6. Cannabidivarin-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism [iris.unina.it]
- 7. Cannabidiol and brain function: current knowledge and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabinoid interactions with ion channels and receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Unveiling the Bioavailability Battle: CBDVA vs. its Neutral Counterpart CBDV
A Comparative Guide for Researchers and Drug Development Professionals
The therapeutic potential of cannabinoids is a burgeoning field of scientific inquiry. Among the myriad of compounds found in the Cannabis sativa plant, cannabidivarin (B1668262) (CBDV) and its acidic precursor, cannabidivarinic acid (CBDVA), are gaining attention for their non-psychoactive properties and potential pharmacological benefits. A critical aspect of harnessing their therapeutic efficacy lies in understanding their bioavailability – the extent and rate at which they enter the systemic circulation to exert their effects. This guide provides a comparative analysis of the available preclinical data on the bioavailability of CBDVA and CBDV, offering insights for researchers and professionals in drug development.
Quantitative Pharmacokinetic Data
Direct comparative studies on the oral bioavailability of CBDVA and CBDV are limited. The available data, primarily from rodent models, have been compiled below. It is crucial to note that the administration routes in these foundational studies differ, with CBDVA data largely derived from intraperitoneal injection and CBDV data from both oral and intraperitoneal routes. This distinction is a significant caveat in a direct comparison of oral bioavailability.
| Parameter | This compound (CBDVA) | Cannabidivarin (CBDV) | Species | Administration Route | Dosage | Source |
| Cmax (Maximum Plasma Concentration) | 29.6 ± 2.2 µg/mL | 0.47 µg/mL | Mouse | Intraperitoneal | 10 mg/kg | [1] |
| 14.3 µg/mL | Mouse | Intraperitoneal | 120 mg/kg | [2] | ||
| Not explicitly stated in µg/mL | Mouse | Oral | 60 mg/kg | [2][3] | ||
| Tmax (Time to Maximum Plasma Concentration) | 30 min | 30 min | Mouse | Intraperitoneal | 10 mg/kg | [1] |
| 30 min | Mouse | Oral | 60 mg/kg | [2] | ||
| t1/2 (Half-life) | 92 min | Not explicitly stated | Mouse | Intraperitoneal | 10 mg/kg | [1] |
Note: The provided data for CBDVA is from an intraperitoneal study, which bypasses first-pass metabolism. Oral bioavailability of cannabinoids is generally lower than after intraperitoneal administration due to factors like poor aqueous solubility and significant breakdown by the liver before reaching systemic circulation[4][5]. Studies suggest that your body may absorb CBDVA more quickly than CBDV[1].
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, the following are detailed methodologies from key experiments.
Protocol 1: Pharmacokinetic Analysis of CBDVA in Mice (Intraperitoneal Administration)
This protocol is based on the study by Anderson et al. (2019), which investigated the pharmacokinetics of several cannabinoid acids.
1. Animal Model:
-
Species: Male C57BL/6J mice.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Drug Formulation and Administration:
-
Compound: Purified CBDVA.
-
Vehicle: Sesame oil.
-
Administration Route: Intraperitoneal (i.p.) injection.
-
Dosage: 10 mg/kg body weight.
3. Sample Collection:
-
Blood samples were collected at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Blood was collected via cardiac puncture into tubes containing an anticoagulant.
-
Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Brain tissue was also collected, homogenized, and stored at -80°C.
4. Bioanalytical Method:
-
Technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
-
Sample Preparation: Protein precipitation followed by liquid-liquid extraction.
-
Quantification: A validated method for the simultaneous quantification of CBDVA and its potential metabolite CBDV in plasma and brain homogenates.
5. Pharmacokinetic Analysis:
-
Software: Standard pharmacokinetic software (e.g., Phoenix WinNonlin).
-
Parameters Calculated: Maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).
Protocol 2: Comparative Pharmacokinetic Analysis of CBDV in Mice (Oral and Intraperitoneal Administration)
This protocol is based on the study by Deiana et al. (2012), which evaluated the pharmacokinetic profiles of several non-psychotropic phytocannabinoids.
1. Animal Model:
-
Species: Male CD-1 mice.
-
Housing: Standard laboratory conditions.
2. Drug Formulation and Administration:
-
Compound: Purified CBDV.
-
Vehicle: A mixture of ethanol, Tween 80, and saline.
-
Administration Routes:
-
Oral (p.o.) gavage.
-
Intraperitoneal (i.p.) injection.
-
-
Dosage: 60 mg/kg for oral administration and 120 mg/kg for intraperitoneal administration.
3. Sample Collection:
-
Blood and brain samples were collected at multiple time points post-dosing.
-
Plasma was separated and stored frozen until analysis.
4. Bioanalytical Method:
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation: Extraction of cannabinoids from plasma and brain tissue.
-
Quantification: Validated LC-MS method for CBDV.
5. Pharmacokinetic Analysis:
-
Data was analyzed to determine key pharmacokinetic parameters including Cmax and Tmax for both administration routes.
Mandatory Visualizations
Experimental Workflow for Comparative Bioavailability Study
Caption: Experimental workflow for a comparative oral bioavailability study of CBDVA and CBDV.
Signaling Pathway of CBDV and CBDVA via TRPV1
Both CBDV and its acidic precursor, CBDVA, are known to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation signaling.
Caption: Proposed signaling pathway for CBDV and CBDVA through the TRPV1 channel.
Discussion and Future Directions
The preliminary data suggests that while both CBDVA and CBDV are rapidly absorbed, their pharmacokinetic profiles may differ. The higher Cmax observed for CBDVA in the intraperitoneal study, when compared to CBDV's oral Cmax, hints at potentially higher bioavailability for the acidic form, a characteristic also seen when comparing cannabidiolic acid (CBDA) to cannabidiol (B1668261) (CBD)[6]. However, this remains speculative without direct comparative oral studies. The lack of significant in vivo decarboxylation of CBDVA to CBDV suggests that CBDVA may have its own distinct pharmacological effects[7].
The interaction of both compounds with the TRPV1 channel suggests a potential mechanism for their reported anti-inflammatory and analgesic properties[8][9]. Further research is warranted to elucidate the downstream effects of this interaction.
For drug development professionals, the key takeaway is the critical need for formulation strategies to enhance the oral bioavailability of these lipophilic compounds. Techniques such as nanoemulsions, liposomes, and self-emulsifying drug delivery systems (SEDDS) could significantly improve the absorption and therapeutic consistency of both CBDVA and CBDV.
References
- 1. Pharmacokinetics of Cannabidiol in Sprague-Dawley Rats After Oral and Pulmonary Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic investigation of synthetic cannabidiol oral formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Orally Applied Cannabinoids and Medical Marijuana Extracts in Mouse Nervous Tissue and Plasma: Relevance for Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 5. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
- 6. Strategies to Improve Cannabidiol Bioavailability and Drug Delivery | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of cannabidiol oral bioavailability through the development of nanostructured lipid carriers: In vitro and in vivo evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Cannabinoid Concentrations in Plasma, Oral Fluid and Urine in Occasional Cannabis Smokers After Smoking Cannabis Cigarette - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cannabidivarinic Acid (CBDVA) and Existing Treatments in Dravet Syndrome Models
For Immediate Release
A deep dive into the preclinical efficacy of Cannabidivarinic acid (CBDVA) offers a promising new avenue for Dravet syndrome research. This guide provides a comparative analysis of CBDVA against established treatments—Epidiolex (cannabidiol), stiripentol, clobazam, and valproate—based on available data from murine models of the disease.
Dravet syndrome, a severe and drug-resistant form of epilepsy, presents a significant challenge in pediatric neurology. Current therapeutic strategies aim to reduce seizure burden, but complete seizure freedom remains elusive for many patients. The exploration of novel compounds is therefore critical. This guide synthesizes preclinical data on the emerging phytocannabinoid CBDVA and compares its potential efficacy with that of established antiseizure medications in the widely used Scn1a+/- mouse model of Dravet syndrome.
Quantitative Efficacy Comparison
The following tables summarize the available preclinical data for CBDVA and existing treatments in Dravet syndrome mouse models. It is important to note that direct comparative studies are limited, and data has been compiled from various sources.
| Compound | Dose | Seizure Type | Efficacy Endpoint | Observed Effect | Animal Model |
| CBDVA | Not specified in reviewed literature | Hyperthermia-induced seizures | Anticonvulsant effect | Showed anticonvulsant properties[1] | Scn1a+/- mouse |
| Cannabidiol (B1668261) (CBD) | 100 mg/kg | Spontaneous seizures | Reduction in seizure frequency | Significant reduction in seizure frequency and mortality[2] | Scn1a+/- mouse |
| 100 mg/kg | Hyperthermia-induced seizures | Increased seizure threshold | Anticonvulsant against hyperthermia-induced seizures[3] | Scn1a+/- mouse | |
| Stiripentol | 100 mg/kg (add-on to Clobazam and Valproate) | Spontaneous seizures | Reduction in seizure frequency | Significantly reduced spontaneous seizure frequency[4] | Scn1aA1783V/WT mouse |
| Clobazam | 5 mg/kg | Spontaneous seizures | Reduction in seizure frequency | Significantly reduced the proportion of mice experiencing seizures[5] | Scn1a+/- mouse |
| Valproate | 150 mg/kg (with Clobazam) | Hyperthermia-induced seizures | Increased seizure threshold | Significantly increased the temperature threshold for seizures[6] | Scn1aA1783V/WT mouse |
Mechanism of Action: A Divergent Approach
The signaling pathways through which these compounds exert their anticonvulsant effects differ significantly, offering potential for synergistic therapeutic strategies.
CBDVA is understood to modulate neuronal excitability through its interaction with T-type calcium channels and G-protein coupled receptor 55 (GPR55).[1][5] Inhibition of T-type calcium channels is a key target in preventing the generation of seizures.[1]
Cannabidiol (CBD) , the active ingredient in Epidiolex, has a multi-faceted mechanism of action that is not fully elucidated but is known to involve antagonism of GPR55 and modulation of TRPV1 channels, among other targets, to reduce neuronal hyperexcitability.[7][8]
Stiripentol enhances GABAergic inhibition, primarily through positive allosteric modulation of GABA-A receptors, and by inhibiting the metabolism of other antiseizure medications like clobazam.
Clobazam , a benzodiazepine, also potentiates GABAergic neurotransmission by binding to a distinct site on the GABA-A receptor.
Valproate has a broad spectrum of action, including blocking voltage-gated sodium channels and T-type calcium channels, as well as increasing GABA levels.
Experimental Protocols
The data presented in this guide are derived from studies utilizing the Scn1a+/- mouse model, which recapitulates key features of Dravet syndrome, including spontaneous and hyperthermia-induced seizures.
Hyperthermia-Induced Seizure Model
A common experimental workflow to assess the efficacy of anticonvulsant compounds in the Scn1a+/- mouse model involves the induction of seizures through a controlled increase in body temperature.
Methodology:
-
Animal Model: Scn1a+/- mice, which carry a heterozygous loss-of-function mutation in the Scn1a gene, are used.
-
Drug Administration: The test compound (e.g., CBDVA) or a vehicle control is administered to the mice, typically via intraperitoneal injection.
-
Hyperthermia Induction: The core body temperature of the mice is gradually increased using a heat lamp.
-
Seizure Threshold Measurement: The primary endpoint is the core body temperature at which a generalized tonic-clonic seizure is observed. A higher temperature threshold in the drug-treated group compared to the vehicle group indicates anticonvulsant efficacy.
Spontaneous Seizure Monitoring
To assess the effect on spontaneous seizures, mice are continuously monitored via video-EEG over an extended period after drug administration. The frequency and duration of seizures are then quantified and compared between treatment and control groups.
Conclusion
Preclinical evidence suggests that CBDVA possesses anticonvulsant properties in a mouse model of Dravet syndrome, with a mechanism of action that is distinct from existing treatments. While the current data is promising, further research is required to quantify the efficacy of CBDVA in reducing seizure frequency and to directly compare its potency to that of approved medications like Epidiolex, stiripentol, clobazam, and valproate in standardized preclinical models. Such studies will be crucial in determining the potential of CBDVA as a novel therapeutic agent for Dravet syndrome. The unique mechanism of action of CBDVA may also hold potential for combination therapies to improve seizure control in this challenging condition.
References
- 1. The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabidiol improves survival and behavioural co‐morbidities of Dravet syndrome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions between cannabidiol and Δ9 -tetrahydrocannabinol in modulating seizure susceptibility and survival in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The anticonvulsant phytocannabinoids CBGVA and CBDVA inhibit recombinant T-type channels [frontiersin.org]
- 6. epilepsy.com [epilepsy.com]
- 7. The proposed mechanisms of action of CBD in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Neuroprotective Effects of Phytocannabinoids: Focus on CBDVA
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of phytocannabinoids in neurodegenerative diseases is an area of intense research. While cannabidiol (B1668261) (CBD) and Δ⁹-tetrahydrocannabinol (THC) have been extensively studied, emerging evidence suggests that other, less abundant phytocannabinoids may also offer significant neuroprotective benefits. This guide provides a comparative analysis of the neuroprotective effects of cannabidivarinic acid (CBDVA) alongside other key phytocannabinoids, including CBD, cannabigerol (B157186) (CBG), and their acidic precursors.
Executive Summary
Current research indicates that various phytocannabinoids exert neuroprotective effects through multiple mechanisms, including anti-inflammatory, antioxidant, and anti-excitotoxic pathways. Preclinical studies have demonstrated the efficacy of CBD and CBG in mitigating neuronal damage in various in vitro and in vivo models. Their acidic forms, cannabidiolic acid (CBDA) and cannabigerolic acid (CBGA), have also shown neuroprotective potential, although sometimes to a lesser extent than their decarboxylated counterparts.
Direct comparative data on the neuroprotective effects of CBDVA are still limited. However, preliminary studies suggest potential mechanisms of action, such as the modulation of T-type calcium channels. This guide synthesizes the available quantitative data for other phytocannabinoids to provide a framework for comparison and highlights the current understanding of CBDVA's neuroprotective profile.
Comparative Analysis of Neuroprotective Effects
The following tables summarize quantitative data from in vitro studies, providing a basis for comparing the neuroprotective efficacy of different phytocannabinoids. It is important to note the absence of direct comparative data for CBDVA in many of these assays.
Table 1: Effect on Neuronal Viability in Models of Oxidative Stress
| Phytocannabinoid | Cell Line | Neurotoxic Insult | Concentration Range Tested | Effect on Cell Viability | Reference |
| CBD | Primary Cerebellar Granule Neurons | Hydrogen Peroxide (H₂O₂) | 1-20 µM | Protective at lower concentrations, toxic at high concentrations | [1] |
| CBG | Primary Cerebellar Granule Neurons | Hydrogen Peroxide (H₂O₂) | 1-20 µM | Protective | [1] |
| CBDA | Primary Cerebellar Granule Neurons | Hydrogen Peroxide (H₂O₂) | 1-20 µM | No significant protection | [1] |
| CBGA | Primary Cerebellar Granule Neurons | Hydrogen Peroxide (H₂O₂) | 1-20 µM | No significant protection | [1] |
| CBDVA | - | - | - | Data not available | - |
Table 2: Effect on Neuronal Viability in Models of Mitochondrial Dysfunction
| Phytocannabinoid | Cell Line | Neurotoxic Insult | Concentration Range Tested | Effect on Cell Viability | Reference |
| CBD | Primary Cerebellar Granule Neurons | Rotenone (B1679576) | 1-20 µM | Protective | [2] |
| CBG | Primary Cerebellar Granule Neurons | Rotenone | 1-20 µM | Protective | [2] |
| CBDA | Primary Cerebellar Granule Neurons | Rotenone | 20 µM | Protective at high concentration | [2] |
| CBGA | Primary Cerebellar Granule Neurons | Rotenone | 1-20 µM | No significant protection | [2] |
| CBDVA | - | - | - | Data not available | - |
Table 3: Anti-inflammatory Effects in Microglia
| Phytocannabinoid | Cell Line | Inflammatory Stimulus | Concentration Tested | Effect on Pro-inflammatory Markers (e.g., NO, TNF-α, IL-6) | Reference |
| CBD | BV-2 Microglia | Lipopolysaccharide (LPS) | 1, 5, 10 µM | Dose-dependent reduction in NO, TNF-α, and IL-1β | [3] |
| THC | BV-2 Microglia | Lipopolysaccharide (LPS) | 1, 5, 10 µM | Reduction in NO, but less effective than CBD for cytokines | [3] |
| CBG | - | - | - | Data not available in direct comparison | - |
| CBDVA | - | - | - | Data not available | - |
Experimental Protocols
Neuronal Viability Assays (MTT Assay)
-
Cell Culture: Primary cerebellar granule neurons are isolated from postnatal rat pups and cultured in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of the phytocannabinoid (e.g., 1, 5, 10, 20 µM) for 24 hours.
-
Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to hydrogen peroxide (H₂O₂) for 2 hours or rotenone for 24 hours.
-
MTT Assay: After the neurotoxic insult, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). After incubation, the formazan (B1609692) crystals are dissolved in a solubilization solution, and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control (untreated) cells.[1][2]
Anti-inflammatory Assays in Microglia (Nitric Oxide Measurement)
-
Cell Culture: BV-2 microglial cells are cultured in 24-well plates.
-
Treatment: Cells are pre-treated with the phytocannabinoid for 1 hour before stimulation.
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium.
-
Nitric Oxide (NO) Measurement: After 24 hours of LPS stimulation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the nitrite concentration is calculated from a standard curve.[3]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of phytocannabinoids are mediated by a complex interplay of signaling pathways. While the mechanisms of CBD and CBG are becoming clearer, the pathways for CBDVA are still under investigation.
Known and Postulated Neuroprotective Signaling Pathways
Caption: Postulated signaling pathways for the neuroprotective effects of CBD, CBG, and CBDVA.
Experimental Workflow for Comparative Analysis
A robust experimental workflow is crucial for the direct comparison of the neuroprotective effects of different phytocannabinoids.
Caption: A generalized workflow for in vitro comparative studies of phytocannabinoid neuroprotection.
Logical Relationships in Neuroprotective Mechanisms
The neuroprotective effects of phytocannabinoids stem from their ability to counteract key pathological processes in neurodegeneration.
Caption: Interplay between pathological processes and the neuroprotective actions of phytocannabinoids.
Conclusion and Future Directions
The available evidence strongly supports the neuroprotective potential of various phytocannabinoids, with CBD and CBG being the most studied. Their ability to modulate neuroinflammation, oxidative stress, and excitotoxicity underscores their therapeutic promise. While direct comparative data for CBDVA is currently lacking, its unique pharmacological profile, including the inhibition of T-type calcium channels, suggests it may offer distinct neuroprotective advantages.
Future research should prioritize direct, quantitative comparisons of CBDVA with other phytocannabinoids in standardized in vitro and in vivo models of neurodegeneration. Elucidating the precise molecular targets and signaling pathways of CBDVA will be critical for understanding its therapeutic potential and for the development of novel neuroprotective strategies. For drug development professionals, the exploration of these lesser-known cannabinoids may unveil new avenues for treating a range of debilitating neurological disorders.
References
A comparative study of the binding affinities of CBDVA and other cannabinoids to TRPV1 channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding affinities of Cannabidivarinic Acid (CBDVA) and other prominent cannabinoids to the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The data presented is compiled from peer-reviewed experimental studies and is intended to serve as a resource for researchers engaged in cannabinoid pharmacology and drug discovery.
Quantitative Comparison of Cannabinoid Affinities at TRPV1
The following table summarizes the half-maximal effective concentrations (EC50) of various cannabinoids for the activation of TRPV1 channels. Lower EC50 values are indicative of higher potency. The data has been extracted from studies utilizing HEK293 cells overexpressing the TRPV1 channel.
| Cannabinoid | EC50 (µM) |
| Cannabidiol (CBD) | 15.5 |
| Cannabidivarin (CBDV) | 56 |
| Cannabigerol (CBG) | 113 |
| Cannabinol (CBN) | 136 |
Data sourced from studies employing calcium influx assays in HEK-TRPV1 cells.
Experimental Methodologies
The determination of cannabinoid binding affinities and functional activation of TRPV1 channels typically involves a combination of in vitro cellular assays. The two primary methods cited in the supporting literature are calcium influx assays and whole-cell patch-clamp electrophysiology.
Calcium Influx Assay
This high-throughput screening method is used to assess the ability of a compound to activate TRPV1 channels, leading to an increase in intracellular calcium concentration.
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, and appropriate antibiotics. For stable expression of the target receptor, cells are transfected with a plasmid containing the human TRPV1 gene.
Assay Protocol:
-
Cell Plating: HEK-TRPV1 cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 60 minutes at 37°C.
-
Compound Addition: Following incubation, the dye solution is removed, and the cells are washed with the assay buffer. The cannabinoid compounds, diluted to various concentrations, are then added to the respective wells.
-
Signal Detection: The plate is immediately placed in a fluorescence plate reader. The fluorescence intensity is measured over time to record the influx of calcium, which is indicative of TRPV1 channel activation.
-
Data Analysis: The change in fluorescence is normalized to the baseline fluorescence, and the data is fitted to a dose-response curve to calculate the EC50 value for each cannabinoid.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more detailed characterization of the ion channel's response to a ligand by directly measuring the ionic currents flowing through the channel.
Cell Preparation: HEK-TRPV1 cells are grown on glass coverslips. For recording, a single cell is selected.
Recording Setup: A glass micropipette with a tip diameter of approximately 1 micrometer is filled with an intracellular solution and brought into contact with the cell membrane. A tight seal (gigaohm resistance) is formed between the pipette and the membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
Experimental Procedure:
-
Baseline Recording: The cell is held at a specific membrane potential, and the baseline ionic current is recorded.
-
Compound Application: The cannabinoid-containing solution is perfused over the cell.
-
Current Measurement: Changes in the ion current flowing through the TRPV1 channels upon cannabinoid application are recorded.
-
Data Analysis: The current-voltage relationship and the dose-dependent activation of the channel are analyzed to determine the cannabinoid's effect on channel gating and conductance.
Visualizing Experimental and Signaling Pathways
To aid in the conceptual understanding of the experimental procedures and the molecular signaling cascades, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining cannabinoid affinity at TRPV1 channels.
Caption: TRPV1 signaling pathway upon cannabinoid activation.
Safety Operating Guide
Proper Disposal of Cannabidivarinic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of cannabidivarinic acid (CBGVA) is a critical aspect of laboratory operations. This guide provides a comprehensive, step-by-step approach to the proper disposal of CBGVA, ensuring the safety of personnel and adherence to regulatory standards. The procedures outlined below are based on general principles for cannabis-related waste and specific hazard information for acidic cannabinoids.
Hazard Assessment and Safety Information
While specific disposal guidelines for this compound are not extensively documented, a Safety Data Sheet (SDS) for the closely related compound this compound (CBDVA) provides critical safety information. It is imperative to handle CBGVA with the assumption that it presents similar hazards.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312+P330, P501 |
| Reproductive Toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child | P201, P202, P280, P308+P313, P405, P501 |
Note: Always consult the specific Safety Data Sheet for the exact material you are handling and confirm with your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The primary goal of CBGVA disposal is to render it "unusable and unrecognizable" to prevent diversion and environmental contamination.[1][2] This process involves denaturation and mixing with other waste materials.
1. Personal Protective Equipment (PPE): Before handling CBGVA waste, ensure you are wearing appropriate PPE to minimize exposure, especially in light of its potential reproductive toxicity.
-
Nitrile gloves
-
Safety glasses or goggles
-
Lab coat
-
For operations that may generate dust or aerosols, a respiratory mask is recommended.
2. Waste Segregation: Segregate CBGVA waste from other laboratory waste streams. This includes:
-
Pure CBGVA
-
Contaminated lab materials (e.g., weigh boats, pipette tips, gloves)
-
Solvent waste containing CBGVA
3. Rendering CBGVA "Unusable and Unrecognizable":
This is a crucial step for all cannabis-related waste.[1]
-
For Solid CBGVA:
-
For Liquid CBGVA (e.g., in solution):
-
Absorb the liquid onto an inert material like sand, diatomite, or universal binders.[3]
-
Mix the resulting solid with other non-cannabis waste as described above.
-
4. Waste Classification (Hazardous vs. Non-Hazardous):
The classification of the final waste mixture will determine the ultimate disposal pathway.
-
Non-Hazardous Waste: If the CBGVA has not been mixed with any solvents or chemicals that would classify it as hazardous under EPA regulations (ignitability, corrosivity, reactivity, toxicity), the rendered mixture can likely be disposed of as general laboratory waste.[5][6]
-
Hazardous Waste: If the CBGVA waste is mixed with solvents (e.g., ethanol, isopropyl alcohol, butane) or other chemicals that meet the criteria for hazardous waste, it must be managed as such.[3] This includes:
5. Final Disposal:
-
Non-Hazardous Waste: Depending on local regulations and the mixing agent used, disposal options may include:[2][3]
-
Landfill
-
Incineration
-
Composting (if mixed with compostable materials)
-
-
Hazardous Waste: Must be transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[3]
6. Documentation: Maintain a detailed log of all CBGVA waste disposal activities. This log should include the date, quantity of waste, the method used to render it unusable, and the final disposal method. For controlled substances, a DEA Form 41 may be required.[1]
Accidental Spill Procedures
In the event of a spill of CBGVA, follow these steps:[3]
-
Isolate the Area: Immediately restrict access to the spill area.[3]
-
Ensure Ventilation: If the spill involves volatile solvents, ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE before attempting to clean the spill.[3]
-
Containment and Cleanup:
-
For liquid spills, use an inert, non-combustible absorbent material to contain and absorb the spill.[3]
-
For solid spills, carefully sweep or scoop the material to minimize dust generation.
-
-
Collect and Containerize: Place the spilled material and any contaminated cleanup supplies into a sealed, labeled container for disposal.[3]
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent or detergent.
-
Dispose of Waste: Dispose of the contaminated materials as hazardous or non-hazardous waste, following the procedures outlined above.[3]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound (CBGVA).
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and waste disposal procedures, and adhere to all local, state, and federal regulations.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C20H26O4 | CID 59444387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. GAIACA | What you need to know about Hazardous Cannabis Waste [gaiaca.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Safeguarding Laboratory Personnel: A Guide to Handling Cannabidivarinic Acid
For researchers, scientists, and drug development professionals, the proper handling of novel compounds like Cannabidivarinic acid (CBDVA) is a cornerstone of laboratory safety and regulatory adherence. This guide delivers essential, actionable information for the safe management of CBDVA, covering personal protective equipment (PPE), operational procedures, and disposal protocols to protect personnel and maintain a secure research environment.
Hazard Identification and Personal Protective Equipment
This compound presents several potential hazards that necessitate the use of appropriate personal protective equipment.[1][2] According to safety data sheets, CBDVA is harmful if swallowed and is suspected of damaging fertility or the unborn child.[1][2] Therefore, a comprehensive PPE strategy is crucial to minimize exposure.
A baseline of recommended PPE for handling CBDVA in a laboratory setting includes protection for the skin, eyes, and respiratory system. The following table summarizes the recommended PPE for various laboratory activities involving CBDVA.
| Exposure Route | Laboratory Activity | Recommended PPE |
| Dermal | Handling raw plant material, extracts, and pure compounds. | Nitrile gloves, lab coat or disposable gown, and sleeves.[3][4] |
| Working with solvents during extraction. | Chemical-resistant gloves, a chemical-resistant apron over a lab coat, and closed-toe shoes.[4] | |
| Ocular | General laboratory work with a potential for minor splashes. | Safety glasses with side shields.[4] |
| Handling liquid chemicals and preparing solutions. | Indirectly vented chemical splash goggles.[3][4] | |
| High-risk procedures with a significant splash potential. | A face shield worn over safety glasses or goggles.[4][5] | |
| Inhalation | Activities that may generate dust or aerosols. | A properly fitted N95 respirator or a higher level of respiratory protection based on a risk assessment.[5][6] |
| Working with volatile solvents. | A respirator with an appropriate organic vapor cartridge.[6] |
Currently, there are no established specific occupational exposure limits (OELs) for this compound from major regulatory bodies like OSHA.[7][8] It is recommended to handle CBDVA in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9]
Operational Plan: Safe Handling and Disposal of CBDVA
A systematic approach to handling and disposing of CBDVA is critical to prevent contamination and ensure the safety of all laboratory personnel.
Step-by-Step Handling Procedure:
-
Preparation: Before handling CBDVA, ensure the designated work area, typically a chemical fume hood, is clean and uncluttered.[9] Assemble all necessary equipment and reagents.
-
Donning PPE: Put on PPE in the correct order: first the gown or lab coat, then the mask or respirator, followed by eye and face protection, and finally gloves.[4] Ensure gloves overlap the cuffs of the gown.[4]
-
Handling CBDVA:
-
Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with CBDVA using an appropriate solvent or cleaning agent.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. First, remove gloves, then the gown, followed by eye and face protection, and finally the mask or respirator.[4] Always wash hands thoroughly with soap and water after removing PPE.[4][10]
Disposal Plan:
All waste contaminated with CBDVA must be treated as hazardous waste.[9]
-
Segregation: All disposable PPE, weighing papers, and other materials that have come into contact with CBDVA should be segregated into a designated hazardous waste container.[4]
-
Waste Containers: Use clearly labeled, leak-proof containers for CBDVA waste.[11] Do not overfill waste containers.[11]
-
Liquid Waste: Collect all liquid waste containing CBDVA in a designated, sealed, and properly labeled container.[12] Never dispose of CBDVA solutions down the drain.[9]
-
"Unusable and Unrecognizable": For larger quantities of plant material waste, regulations may require that it be rendered "unusable and unrecognizable" by mixing it with other non-consumable solid wastes before disposal.[13]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9][12]
Experimental Workflow for Safe CBDVA Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C20H26O4 | CID 59444387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. marijuanapackaging.com [marijuanapackaging.com]
- 4. benchchem.com [benchchem.com]
- 5. stauffersafety.com [stauffersafety.com]
- 6. Levitt-Safety | PPE (and other safety equipment) for cannabis farming [levitt-safety.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 13. legis.iowa.gov [legis.iowa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
